Ethyl 8-quinolinecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl quinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLGTEPKKMWKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180314 | |
| Record name | 8-Quinolinecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25635-22-7 | |
| Record name | 8-Quinolinecarboxylic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025635227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pfitzinger Reaction: A Technical Guide to the Synthesis of Quinoline-4-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the various synthetic routes to this important heterocycle, the Pfitzinger reaction has long been a powerful tool for the preparation of quinoline-4-carboxylic acids. This technical guide provides an in-depth exploration of the Pfitzinger reaction and its modern adaptations for the direct and indirect synthesis of quinoline-4-carboxylic acid esters, compounds of significant interest in drug discovery and development.
The Core Reaction: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids
The traditional Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3] This reaction proceeds via the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate, which then condenses with the carbonyl compound to form an imine. Tautomerization to an enamine, followed by intramolecular cyclization and dehydration, yields the final substituted quinoline-4-carboxylic acid.[1][3]
Reaction Mechanism
The mechanism of the Pfitzinger reaction is a well-established sequence of steps:
Caption: Mechanism of the Pfitzinger Reaction.
Experimental Protocols for Quinoline-4-Carboxylic Acids
Protocol 1: Conventional Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol details the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.
-
Materials:
-
Isatin (1.0 eq)
-
Acetophenone (1.1 eq)
-
Potassium Hydroxide (KOH) (2.5 eq)
-
Ethanol (95%)
-
Water
-
Hydrochloric acid (HCl) or Acetic Acid (for acidification)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add isatin to the basic solution and stir at room temperature for one hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[1]
-
To this mixture, add acetophenone.
-
Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 12-24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]
-
Protocol 2: Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acids
Microwave irradiation can significantly reduce reaction times.
-
Materials:
-
Isatin (1.0 eq)
-
Appropriate ketone (1.0 eq)
-
33% aqueous solution of potassium hydroxide
-
-
Procedure:
-
In a microwave-safe reaction vessel, add isatin to a 33% aqueous solution of potassium hydroxide.[1]
-
To this solution, add the appropriate ketone.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for a short duration (e.g., 9 minutes, optimization may be required).[1]
-
After irradiation, cool the vessel to room temperature and filter the solution.
-
Pour the filtrate into an ice-water mixture and acidify with acetic acid.[1]
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Quantitative Data for Pfitzinger Reaction
The following table summarizes the yields of various substituted quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction under different conditions.
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | 24 h | Reflux | >60 | [1] |
| Isatin | Butanone | NaOH | Water | 8 h | Reflux | ~89 | [1] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol | 16 h | Reflux | 36 | [1] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl | Acetic Acid | - | 75°C | 86 | [1] |
| Isatin | Acetylpyrazine | KOH | - | - | - | ~41 | [1] |
Synthesis of Quinoline-4-Carboxylic Acid Esters
While the classic Pfitzinger reaction yields carboxylic acids, the synthesis of their ester derivatives is often the desired outcome in drug development. This can be achieved through a two-step process (Pfitzinger reaction followed by esterification) or via a more efficient one-pot synthesis.
Two-Step Synthesis: Pfitzinger Reaction and Subsequent Esterification
Step 1: Synthesis of Quinoline-4-Carboxylic Acid (as described in Section 1)
Step 2: Esterification
Two common methods for the esterification of carboxylic acids are the Fischer esterification and the Steglich esterification.
Protocol 3: Fischer Esterification of a Quinoline-4-Carboxylic Acid
This method is suitable for simple alcohols and is catalyzed by a strong acid.
-
Materials:
-
Quinoline-4-carboxylic acid (1.0 eq)
-
Alcohol (e.g., ethanol, used in excess as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent (e.g., ethyl acetate)
-
-
Procedure:
-
Dissolve the quinoline-4-carboxylic acid in an excess of the desired alcohol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by column chromatography or recrystallization.
-
Protocol 4: Steglich Esterification of a Quinoline-4-Carboxylic Acid
This method is milder and suitable for more sensitive substrates.[4]
-
Materials:
-
Quinoline-4-carboxylic acid (1.0 eq)
-
Alcohol (1.0-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the quinoline-4-carboxylic acid, alcohol, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or DIC to the solution and stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
The dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct will precipitate out of the solution.
-
Filter off the urea precipitate and wash it with DCM.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
-
One-Pot Synthesis of Quinoline-4-Carboxylic Acid Esters
An improved, one-pot Pfitzinger-type reaction allows for the direct synthesis of quinoline-4-carboxylic acid esters from isatins and N,N-dimethylenaminones, mediated by trimethylsilyl chloride (TMSCl). This method avoids the isolation of the intermediate carboxylic acid, offering a more streamlined and efficient process.
Protocol 5: TMSCl-Mediated One-Pot Synthesis of Quinoline-4-Carboxylic Acid Esters
-
Materials:
-
Isatin or substituted isatin (1.0 eq)
-
N,N-dimethylenaminone (1.0 eq)
-
Trimethylsilyl chloride (TMSCl)
-
Alcohol (as solvent, e.g., methanol, ethanol)
-
-
Procedure:
-
To a solution of the isatin in the desired alcohol, add the N,N-dimethylenaminone.
-
Add TMSCl to the mixture.
-
Heat the reaction mixture at a suitable temperature (e.g., 80°C) for several hours (e.g., 6 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography to yield the desired quinoline-4-carboxylic acid ester.
-
Quantitative Data for Ester Synthesis
The following table presents some reported yields for the synthesis of quinoline-4-carboxylic acid esters.
| Isatin Derivative | Carbonyl Precursor | Method | Reagents | Solvent | Yield (%) | Reference |
| 5-R-Isatins | 3-morpholino-1-phenylprop-2-en-1-one | One-pot | TMSCl | Alcohol/Water (2:1) | - | [2] |
| Isatin (6 mmol) | N,N-dimethylenaminone (6 mmol) | One-pot | TMSCl | Alcohol | 67 | [2] |
Experimental Workflow and Logical Relationships
The synthesis of quinoline-4-carboxylic acid esters via the Pfitzinger reaction can follow two main workflows, as illustrated below.
References
An In-depth Technical Guide to the Chemical Properties of Ethyl 8-quinolinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Ethyl 8-quinolinecarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its physical and chemical characteristics, spectral properties, and typical reactivity. Detailed experimental protocols for its synthesis via Fischer esterification are outlined, and expected spectral data are presented to aid in its characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of quinoline derivatives.
Introduction
This compound (CAS No. 25635-22-7) is an ester derivative of 8-quinolinecarboxylic acid. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and functional materials. The introduction of an ethyl carboxylate group at the 8-position of the quinoline ring can significantly influence its physicochemical properties, including solubility, lipophilicity, and crystal packing, thereby modulating its biological activity and material characteristics. This guide aims to provide a detailed repository of the chemical information pertaining to this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that while some experimental data for the parent compound, 8-quinolinecarboxylic acid, is available, some of the properties for the ethyl ester are predicted values.
Table 1: Physicochemical Properties of this compound and 8-Quinolinecarboxylic Acid
| Property | This compound | 8-Quinolinecarboxylic Acid |
| CAS Number | 25635-22-7[1][2] | 86-59-9[3] |
| Molecular Formula | C₁₂H₁₁NO₂[1] | C₁₀H₇NO₂ |
| Molecular Weight | 201.22 g/mol [1] | 173.17 g/mol |
| Melting Point | Not available | 183-185 °C[3] |
| Boiling Point | 328.3 °C at 760 mmHg (Predicted)[1] | 386.5 °C at 760 mmHg (Predicted)[3] |
| Density | 1.176 g/cm³ (Predicted)[1] | 1.3 g/cm³ (Predicted)[3] |
| Flash Point | 152.4 °C (Predicted)[1] | 187.5 °C (Predicted)[3] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, chloroform, and ethyl acetate. Sparingly soluble in water. | Insoluble in water[3]. |
| pKa | Not available | Not available |
Synthesis
The most common and direct method for the synthesis of this compound is the Fischer esterification of 8-quinolinecarboxylic acid with ethanol in the presence of a strong acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
8-Quinolinecarboxylic acid
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 8-quinolinecarboxylic acid (1.0 equivalent) in absolute ethanol (10-20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. (Caution: CO₂ evolution).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Spectral Data
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Multiplicity | Approximate Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H2 | dd | 8.9 - 9.1 | ~4.5, 1.8 |
| H3 | dd | 7.4 - 7.6 | ~8.2, 4.5 |
| H4 | dd | 8.1 - 8.3 | ~8.2, 1.8 |
| H5 | d | 7.9 - 8.1 | ~8.0 |
| H6 | t | 7.5 - 7.7 | ~8.0 |
| H7 | d | 7.8 - 8.0 | ~8.0 |
| -OCH₂CH₃ | q | 4.4 - 4.6 | ~7.1 |
| -OCH₂CH₃ | t | 1.4 - 1.6 | ~7.1 |
Note: Predictions are based on the analysis of substituted quinolines and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants will be dependent on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Approximate Chemical Shift (δ, ppm) |
| C=O | 165 - 167 |
| C2 | 150 - 152 |
| C3 | 121 - 123 |
| C4 | 136 - 138 |
| C4a | 128 - 130 |
| C5 | 126 - 128 |
| C6 | 129 - 131 |
| C7 | 127 - 129 |
| C8 | 130 - 132 |
| C8a | 148 - 150 |
| -OC H₂CH₃ | 61 - 63 |
| -OCH₂C H₃ | 14 - 15 |
Note: These are estimated chemical shift ranges.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic quinoline ring and the ethyl ester group.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| C=O (Ester) | Stretch | 1715 - 1735 | Strong |
| C=C, C=N (Aromatic) | Stretch | 1450 - 1600 | Medium |
| C-O (Ester) | Stretch | 1100 - 1300 | Strong |
Mass Spectrometry
In mass spectrometry with electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at m/z = 201. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 156, and the loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z = 128 (the quinolinyl cation).
Reactivity and Potential Applications
Chemical Reactivity
-
Hydrolysis: The ester functional group can be hydrolyzed back to the parent 8-quinolinecarboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and proceeds to completion.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, (8-quinolinyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Reactions of the Quinoline Ring: The quinoline ring system can undergo various electrophilic and nucleophilic substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the carboxylate group. Electrophilic substitution is generally directed to the 5- and 8-positions of the benzene ring, but in this case, the 8-position is already substituted. Nucleophilic substitution typically occurs at the 2- and 4-positions of the pyridine ring[4][5].
Potential Applications
Quinoline derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[6][7][8]. The ester functionality in this compound can act as a prodrug moiety, which can be hydrolyzed in vivo to release the active carboxylic acid. Furthermore, quinoline-based ligands are extensively used in coordination chemistry and catalysis, and this compound could serve as a precursor for the synthesis of novel ligands and functional materials.
Conclusion
This technical guide has summarized the available chemical information for this compound. While there is a scarcity of reported experimental data for this specific compound, its properties can be reasonably predicted based on its structure and the known chemistry of related quinolines and esters. The provided synthesis protocol and expected spectral data offer a practical foundation for researchers working with this molecule. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological properties, which will undoubtedly contribute to the broader understanding and application of quinoline chemistry.
References
- 1. 5-Quinoline-carboxylicacidmethylester | CAS 25635-22-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. doc.ml.tu-berlin.de [doc.ml.tu-berlin.de]
- 3. Quinoline-8-carboxylic acid | CAS#:86-59-9 | Chemsrc [chemsrc.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ethyl 8-quinolinecarboxylate molecular weight and formula
An In-depth Technical Guide to Ethyl 8-quinolinecarboxylate
This guide provides comprehensive information on the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound and its derivatives are crucial for their application in scientific research and pharmaceutical development. Below is a summary of these key quantitative data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C12H11NO2 | 201.2244[1] |
| Ethyl 8-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate | C12H10N2O5 | 262.222[2] |
| Ethyl 8-ethyl-4-oxo-1H-quinoline-3-carboxylate | C14H15NO3 | 245.27400[3] |
| Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate | C12H10FNO3 | 235.21[4] |
| Ethyl 8-hydroxyquinoline-5-carboxylate | C12H11NO3 | 217.22[5] |
Experimental Protocols
The synthesis of quinoline derivatives is a cornerstone of medicinal chemistry. The following is a generalized experimental protocol for the synthesis of quinoline-3-carboxylates, which can be adapted for this compound.
General Synthesis of Ethyl Quinoline-3-carboxylates:
A common method for synthesizing the quinoline core is the Pfitzinger condensation reaction.[6] This involves the reaction of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.
Arylmethyl azides can also serve as precursors. In a typical procedure, the arylmethyl azide is reacted with an acrylate derivative in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF3•OEt2). The reaction mixture is stirred until the evolution of nitrogen gas ceases. Following the initial reaction, an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) may be added to facilitate the aromatization to the final quinoline product. The crude product is then purified, typically by silica gel chromatography.[7]
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of ethyl quinoline-3-carboxylates.
Caption: A generalized workflow for the synthesis and purification of ethyl quinoline-3-carboxylates.
References
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl 8-hydroxyquinoline-5-carboxylate | C12H11NO3 | CID 20156851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Spectroscopic Data for Ethyl 8-Quinolinecarboxylate: A Technical Guide
This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 8-quinolinecarboxylate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is designed for researchers, scientists, and professionals in drug development.
Predicted and Estimated Spectroscopic Data
The following tables summarize the predicted and estimated spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.90 | dd | 1H | H2 |
| ~8.15 | dd | 1H | H4 |
| ~7.95 | dd | 1H | H7 |
| ~7.55 | dd | 1H | H5 |
| ~7.40 | t | 1H | H6 |
| ~7.35 | dd | 1H | H3 |
| ~4.50 | q | 2H | -OCH₂CH₃ |
| ~1.45 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~166.0 | C=O |
| ~150.5 | C8a |
| ~149.0 | C2 |
| ~136.5 | C4 |
| ~130.0 | C7 |
| ~129.5 | C5 |
| ~128.0 | C4a |
| ~127.0 | C8 |
| ~126.5 | C6 |
| ~121.5 | C3 |
| ~61.5 | -OCH₂CH₃ |
| ~14.5 | -OCH₂CH₃ |
Table 3: Estimated Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2980, ~2940 | Medium | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1600, ~1500, ~1460 | Medium | C=C Stretch (Aromatic Ring) |
| ~1280 | Strong | C-O Stretch (Ester) |
| ~1100 | Medium | C-O Stretch (Ester) |
| ~790 | Strong | C-H Bend (Aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 199 | High | [M]⁺ (Molecular Ion) |
| 170 | Medium | [M - C₂H₅]⁺ |
| 154 | High | [M - OCH₂CH₃]⁺ |
| 127 | High | [M - COOCH₂CH₃]⁺ (Quinoline) |
| 100 | Medium | Further fragmentation |
| 77 | Medium | Fragmentation of quinoline ring |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.[1]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. Data is acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is processed with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 125 MHz with proton decoupling. A spectral width of about 240 ppm, a relaxation delay of 2 seconds, and 1024 scans are typically used. The FID is processed with a line broadening of 1.0 Hz.
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A thin film of the compound is prepared by dissolving a small amount of this compound in a volatile solvent like dichloromethane and depositing a drop onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. The solvent is allowed to evaporate completely.[2][3]
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. A background spectrum of the clean salt plate is first collected. The spectrum of the sample is then recorded from 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.[4]
2.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC). For direct insertion, a small amount of the compound is placed in a capillary tube on the probe, which is then heated to volatilize the sample into the ion source.
-
Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules. In the ion source, the vaporized sample is bombarded with a beam of electrons (typically at 70 eV), causing the molecules to ionize and fragment.[5][6][7]
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. eng.uc.edu [eng.uc.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of Ethyl 8-quinolinecarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 8-quinolinecarboxylate is a quinoline derivative of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, a detailed experimental protocol for its solubility determination, and a framework for recording and interpreting solubility data. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on empowering researchers to generate this critical data in their own laboratories.
Predicted Solubility Profile
Based on the chemical structure of this compound, which features a largely aromatic and heterocyclic quinoline core with an ethyl ester functional group, a general solubility profile can be predicted. The molecule possesses both polar (the nitrogen atom in the quinoline ring and the ester group) and non-polar (the aromatic rings) regions.
It is anticipated that this compound will exhibit good solubility in a range of common organic solvents. Its solubility is likely to be higher in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with the ester group. Solvents such as chlorinated hydrocarbons, ethers, ketones, and esters are expected to be effective at dissolving the compound. Conversely, its solubility is predicted to be limited in highly non-polar solvents like alkanes and in highly polar protic solvents like water, where the energetic cost of disrupting the solvent-solvent interactions would not be sufficiently compensated by solute-solvent interactions.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask/Gravimetric | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask/Gravimetric | ||
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask/Gravimetric | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask/Gravimetric | ||
| e.g., Hexane | e.g., 25 | e.g., Shake-Flask/Gravimetric | ||
| e.g., Toluene | e.g., 25 | e.g., Shake-Flask/Gravimetric | ||
| e.g., Dimethylformamide | e.g., 25 | e.g., Shake-Flask/Gravimetric | ||
| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., Shake-Flask/Gravimetric |
Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method and Gravimetric Analysis
This section details a robust and widely accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent.[1][2][3][4]
3.1. Principle
An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is determined. Gravimetric analysis, which involves the evaporation of the solvent and weighing the residual solid, is a straightforward and accurate method for quantification.[5][6][7][8]
3.2. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (chemically compatible with the solvents)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
-
Desiccator
3.3. Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. To ensure no solid particles are transferred, use a syringe filter.
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into a pre-weighed, chemically inert evaporation dish.
-
Record the exact mass or volume of the solution transferred.
-
Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating or a stream of inert gas can be used to accelerate this process.
-
Once the solvent is removed, place the dish in an oven at a temperature below the melting point of this compound to dry the residue to a constant weight.
-
Cool the dish in a desiccator and weigh it on the analytical balance.
-
-
Data Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.
-
Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
3.4. Analytical Method for Quantification
While gravimetric analysis is a reliable method, other analytical techniques can also be employed to determine the concentration of the dissolved solute, especially for high-throughput screening.[9] These methods include:
-
High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can provide accurate and sensitive quantification.
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore, a calibration curve can be used to determine its concentration in the saturated solution.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask and gravimetric analysis method.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. ptfarm.pl [ptfarm.pl]
Ethyl 8-quinolinecarboxylate CAS number and safety information
CAS Number: 25635-22-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl 8-quinolinecarboxylate, including its chemical properties, safety information, a representative synthetic protocol, and a conceptual workflow. Due to the limited availability of specific experimental data for this compound, some information presented herein is based on closely related quinoline derivatives and should be interpreted as predictive.
Safety Information
GHS Hazard Pictograms (Predicted):
Signal Word (Predicted): Warning
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.[7]
-
H312: Harmful in contact with skin.[7]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[2]
-
H351: Suspected of causing cancer.[5]
Precautionary Statements (Predicted):
-
P201: Obtain special instructions before use.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Quantitative Data
The following table summarizes the available and predicted quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 25635-22-7 | [8] |
| Molecular Formula | C₁₂H₁₁NO₂ | [8][9] |
| Molecular Weight | 201.22 g/mol | [9] |
| Predicted Melting Point | 63-67 °C | Inferred from[2][10] |
| Predicted Boiling Point | 120 °C at 0.4 mmHg | Inferred from[2][10] |
| Predicted ¹H NMR | See Predicted Spectroscopic Data | - |
| Predicted ¹³C NMR | See Predicted Spectroscopic Data | - |
Predicted Spectroscopic Data
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 8.9-9.1 (dd, 1H): Aromatic proton on the pyridine ring adjacent to the nitrogen.
-
δ 8.1-8.3 (dd, 1H): Aromatic proton on the pyridine ring.
-
δ 7.4-7.8 (m, 4H): Aromatic protons on the benzene and pyridine rings.
-
δ 4.5 (q, 2H): Methylene protons of the ethyl group.
-
δ 1.4 (t, 3H): Methyl protons of the ethyl group.
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ 165-167: Carbonyl carbon of the ester.
-
δ 150-152: Aromatic carbon adjacent to the nitrogen in the pyridine ring.
-
δ 120-145: Aromatic carbons.
-
δ 61-63: Methylene carbon of the ethyl group.
-
δ 14-16: Methyl carbon of the ethyl group.
Predicted IR (KBr, cm⁻¹):
-
~3050: Aromatic C-H stretch.
-
~2980: Aliphatic C-H stretch.
-
~1720: C=O stretch of the ester.
-
~1600, 1500, 1450: Aromatic C=C and C=N skeletal vibrations.
-
~1250: C-O stretch.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via Fischer esterification of 8-quinolinecarboxylic acid. This protocol is adapted from general esterification procedures and methods for synthesizing similar quinoline esters.[18][19][20][21]
Synthesis of this compound
Materials:
-
8-Quinolinecarboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 8-quinolinecarboxylic acid (1.0 eq) in absolute ethanol (10-20 mL per gram of carboxylic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Concentrated sulfuric acid (0.1-0.2 eq) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution to neutralize the excess acid. The aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
Logical Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and purification workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. knownchemical.com [knownchemical.com]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. nj.gov [nj.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. jwpharmlab.com [jwpharmlab.com]
- 9. Ethyl quinoline-8-carboxylate | CAS: 25635-22-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 10. QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Ethyl 8-hydroxyquinoline-5-carboxylate(104293-76-7) 1H NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. spectrabase.com [spectrabase.com]
- 14. rsc.org [rsc.org]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. spectrabase.com [spectrabase.com]
- 17. 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum [chemicalbook.com]
- 18. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
- 19. iosrjournals.org [iosrjournals.org]
- 20. data.epo.org [data.epo.org]
- 21. iipseries.org [iipseries.org]
Potential applications of quinolinecarboxylate scaffolds in research
An In-depth Technical Guide to the Research Applications of Quinolinecarboxylate Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline ring system, a fused aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are integral to a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[4][5] Among these, quinolinecarboxylic acids and their derivatives have garnered significant attention from the scientific community.[6][7] The unique structural features of the quinolinecarboxylate core, including its planarity, hydrogen bonding capabilities, and potential for metal chelation, make it a versatile platform for designing novel therapeutic agents and research tools.[4][8] This technical guide provides a comprehensive overview of the current and potential applications of quinolinecarboxylate scaffolds in research, with a focus on their pharmacological activities, mechanisms of action, and the experimental methodologies used for their synthesis and evaluation.
Pharmacological Applications and Mechanisms of Action
Quinolinecarboxylate derivatives have demonstrated efficacy in a multitude of therapeutic areas, primarily driven by their ability to interact with various biological targets.
Anticancer Activity
The quinolinecarboxylate scaffold is a cornerstone in the development of novel anticancer agents.[3][9] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[1][10]
-
Cytotoxicity: Various derivatives have shown potent and selective cytotoxicity against a range of human cancer cell lines, including breast (MCF7, T47D), cervical (HeLa), colorectal (SW480, HCT116), and pancreatic (PANC1) cancers.[8][11] For instance, quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have been identified as having remarkable growth inhibition capacities against the MCF7 breast cancer cell line.[8]
-
Enzyme Inhibition: A primary anticancer strategy for this scaffold involves targeting crucial enzymes.
-
Kinase Inhibition: Quinoline-based molecules are effective inhibitors of key kinases in carcinogenic signaling pathways, such as the PI3K/Akt/mTOR and VEGFR pathways.[12][13] Omipalisib, a quinoline derivative, is a potent inhibitor of both PI3K and mTOR.[12]
-
DNA-Interacting Enzyme Inhibition: Certain quinoline-based compounds can inhibit DNA methyltransferases (like DNMT1) and other DNA-interacting enzymes by intercalating into the DNA, leading to a DNA damage response and p53 activation in cancer cells.[14]
-
Sirtuin Inhibition: Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been developed as potent inhibitors of SIRT3, a mitochondrial sirtuin implicated in cancer cell metabolism and survival.[15]
-
Enzyme Inhibition for Non-Cancer Indications
Beyond oncology, quinolinecarboxylates are powerful tools for modulating enzyme activity in other diseases.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: 4-Quinoline carboxylic acids are potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[16][17] By inducing pyrimidine depletion, these inhibitors can halt the proliferation of rapidly dividing cells, making them promising therapeutic agents for autoimmune disorders, parasitic diseases, and viral infections.[16] Structure-guided design has led to compounds like analogue 41 , with an IC50 of 9.71 nM against DHODH and significant oral bioavailability.[16][17]
-
Alkaline Phosphatase (AP) Inhibition: A diverse library of quinoline-4-carboxylic acid derivatives has been shown to be remarkable inhibitors of various human alkaline phosphatase isoenzymes, including tissue-nonspecific (h-TNAP), intestinal (h-IAP), and placental (h-PLAP) types.[7]
-
P2X7 Receptor Antagonism: Quinoline-6-carboxamide derivatives have been synthesized and identified as potent antagonists of the P2X7 receptor, a key player in inflammation and cancer.[18]
Anti-inflammatory Properties
Quinolinecarboxylic acids have demonstrated significant anti-inflammatory potential. Specifically, quinoline-3-carboxylic and quinoline-4-carboxylic acids show appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages, with efficacy comparable to the NSAID indomethacin.[8][11] This activity is often linked to the inhibition of inflammatory signaling pathways such as the NF-κB pathway.[1]
Antimicrobial and Antifungal Activity
The quinoline scaffold is historically famous for its role in antimalarial drugs like chloroquine.[19] Modern research continues to explore new derivatives for a range of infectious diseases.[2][20] Novel quinoline derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains, demonstrating the scaffold's continuing importance in the search for new anti-infective agents.[20][21]
Quantitative Data Summary
The following tables summarize the biological activity of selected quinolinecarboxylate derivatives from cited research, providing a clear comparison of their potency.
Table 1: Anticancer and Anti-inflammatory Activity of Quinolinecarboxylate Derivatives
| Compound | Target/Cell Line | Assay Type | IC50 Value | Reference |
| (E)-6-fluoro-2-(4-(4-methylstyryl)phenyl)quinoline-4-carboxylic acid (5m) | 3T3-L1 preadipocytes | Anti-adipogenesis | 0.330 µM | [22] |
| Quinoline-4-carboxylic acid | RAW264.7 Macrophages | Anti-inflammation (LPS-induced) | Appreciable vs. Indomethacin | [8][11] |
| Quinoline-3-carboxylic acid | RAW264.7 Macrophages | Anti-inflammation (LPS-induced) | Appreciable vs. Indomethacin | [8][11] |
| Kynurenic acid (hydrate) | MCF7 (Breast Cancer) | Antiproliferation | High Growth Inhibition | [8] |
| Quinoline-2-carboxylic acid | MCF7 (Breast Cancer) | Antiproliferation | High Growth Inhibition | [8] |
| Quinoline-2-carboxylic acid | HeLa (Cervical Cancer) | Antiproliferation | Significant Cytotoxicity | [8] |
Table 2: Enzyme and Receptor Inhibition by Quinolinecarboxylate Derivatives
| Compound | Target Enzyme/Receptor | IC50 Value | Reference |
| Analogue 41 | Dihydroorotate Dehydrogenase (DHODH) | 9.71 ± 1.4 nM | [16][17] |
| Analogue 43 | Dihydroorotate Dehydrogenase (DHODH) | 26.2 ± 1.8 nM | [16][17] |
| Analogue 46 (1,7-naphthyridine) | Dihydroorotate Dehydrogenase (DHODH) | 28.3 ± 3.3 nM | [16][17] |
| Derivative 2f (4-iodo) | P2X7 Receptor | 0.566 µM | [18] |
| Derivative 2e (4-fluoro) | P2X7 Receptor | 0.624 µM | [18] |
| Derivative 2g (4-chloro) | P2X7 Receptor | 0.813 µM | [18] |
| Quinoline-based analogue 11 | Human DNMT1 | Low micromolar | [14] |
Signaling Pathways and logical Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the applications of quinolinecarboxylate scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. chemrj.org [chemrj.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 16. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents [orgchemres.org]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 8-Quinolinecarboxylate Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a broad spectrum of biological activities. Among these, ethyl 8-quinolinecarboxylate derivatives have emerged as a promising class of molecules with significant potential in drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these versatile compounds, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several established synthetic methodologies. A prominent and versatile method is the Gould-Jacobs reaction .[1][2][3] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate intermediate. Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline, or the ester can be retained for further modifications.[1]
Key Synthetic Reactions:
-
Gould-Jacobs Reaction: This is a cornerstone for the synthesis of 4-hydroxyquinoline derivatives, which can be precursors to various substituted quinolines.[1][2][3]
-
Williamson Ether Synthesis: Derivatives can be synthesized through the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines.
-
Esterification: The direct esterification of quinoline-8-carboxylic acid with ethanol in the presence of an acid catalyst is a straightforward method to obtain the parent this compound.
A general workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Biological Activities
This compound derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for therapeutic development.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of quinoline derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, lung, and pancreas.[4][5] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[6]
Table 1: Anticancer Activity of Selected Quinoline Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Quinoline-thiazole hybrid | MCF-7 (Breast) | 33.19 | [4] |
| Quinoline-thiazolidinone hybrid | MCF-7 (Breast) | 5.35 | [4] |
| 4-Aminoquinazoline derivative (LU1501) | SK-BR-3 (Breast) | 10.16 | [7] |
| 4-Aminoquinazoline derivative (LU1501) | HCC1806 (Breast) | 10.66 | [7] |
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial agents. This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.[8][9][10][11] Their mechanism of action can involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | 15.6 | [9] |
| Quinoline-based hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | 15.6 | [9] |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [9] |
| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [9] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative 2 | Bacillus cereus | 3.12 - 50 | [10][11] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative 6 | Escherichia coli | 3.12 - 50 | [10][11] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Certain quinoline derivatives have demonstrated potent anti-inflammatory effects.[12] These effects are often mediated by the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[13][14][15]
Table 3: Anti-inflammatory Activity of Selected Quinoline Derivatives (IC50 values)
| Compound/Derivative | Assay | IC50 | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | [12] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | [12] |
Mechanism of Action: Signaling Pathways
The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell survival, and proliferation.[13][16] Dysregulation of the NF-κB pathway is implicated in various cancers and inflammatory diseases. Several quinoline derivatives have been identified as inhibitors of the NF-κB signaling pathway.[14][15] They can interfere with different stages of the pathway, from the degradation of the inhibitory IκB proteins to the nuclear translocation and DNA binding of the NF-κB dimers.[13]
Apoptotic Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[17] Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Quinoline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][18] They can induce the release of cytochrome c from mitochondria, leading to the activation of caspases, the key executioners of apoptosis.[19][20]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research in this field. Below are generalized methodologies for key experiments cited in the literature.
General Procedure for the Gould-Jacobs Reaction
-
Reaction Setup: A mixture of the substituted aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1-1.5 equivalents) is prepared. The reaction can be performed neat or in a high-boiling solvent such as diphenyl ether.[1][21]
-
Heating: The reaction mixture is heated to a high temperature (typically 240-260 °C) for a specific duration (e.g., 30 minutes to several hours), during which the cyclization occurs.[21]
-
Work-up: After cooling, the reaction mixture is often diluted with a non-polar solvent (e.g., petroleum ether) to precipitate the product.
-
Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, coupled with well-established synthetic routes, make them an attractive area for further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a wider range of derivatives to establish more comprehensive structure-activity relationships (SAR).
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Safety: Conducting thorough preclinical studies to assess the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.
-
Combination Therapies: Investigating the potential of these derivatives in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.
The continued exploration of this compound derivatives holds significant promise for the discovery of new and effective treatments for cancer, infectious diseases, and inflammatory disorders.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 19. Induction of the intrinsic apoptotic pathway via a new antimitotic agent in an esophageal carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 21. ablelab.eu [ablelab.eu]
A Technical Guide to High-Purity Ethyl 8-Quinolinecarboxylate for Researchers and Drug Development Professionals
An in-depth guide on the commercial availability, synthesis, analysis, and biological relevance of Ethyl 8-quinolinecarboxylate, a key building block in medicinal chemistry.
Introduction
This compound is a heterocyclic building block of significant interest in the fields of pharmaceutical research and drug development. As a derivative of quinoline, a scaffold present in numerous biologically active compounds, this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its utility spans the development of antimicrobial, anticancer, and anti-inflammatory drugs, largely attributed to the chelating properties and the ability of the quinoline nucleus to interact with various biological targets. This technical guide provides a comprehensive overview of high-purity this compound, including its commercial availability, synthesis and purification protocols, analytical methods for quality control, and its role in modulating key signaling pathways.
Commercial Availability of High-Purity this compound
A variety of chemical suppliers offer this compound, typically with purity levels suitable for research and development purposes. High-purity grades are essential for reproducible results in biological assays and for the synthesis of active pharmaceutical ingredients (APIs). Below is a summary of representative commercial suppliers and their product specifications.
| Supplier | Product Number/ID | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Abound | AB000343 | 98% (GC)[1] | 25635-22-7 | C12H11NO2 | 201.22 | For laboratory use only. |
| J&W Pharmlab | 80R0118 | Not specified | 25635-22-7 | C12H11NO2 | 201.2244 | Pharmaceutical building block. |
| FINETECH INDUSTRY LIMITED | FT-0650796 | 98% | 25635-22-7 | C12H11NO2 | 201.22 | Availability for bulk quantities. |
| Pharma Innovation | YM25635227 | 97% Min | 25635-22-7 | C12H11NO2 | 201.22 | Offered in various sizes (100 mg, 250 mg, 1 g). |
Synthesis and Purification of High-Purity this compound
High-purity this compound is most commonly synthesized through the Fischer esterification of 8-quinolinecarboxylic acid with ethanol in the presence of an acid catalyst. Subsequent purification is typically achieved by recrystallization to remove unreacted starting materials and byproducts.
Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
8-Quinolinecarboxylic acid
-
Absolute ethanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, suspend 8-quinolinecarboxylic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate)
-
Standard laboratory glassware for recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot filtration to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain high-purity this compound.
Synthesis and Purification Workflow for this compound.
Analytical Methods for Purity Assessment
Ensuring the high purity of this compound is critical for its application in research and drug development. Several analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of non-volatile compounds like this compound. A reversed-phase C18 column with a gradient elution of acetonitrile and water is commonly used. Detection is typically performed using a UV-Vis detector at a wavelength where the quinoline chromophore absorbs strongly.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS can be challenging due to its polarity. Derivatization to a more volatile and less polar compound, such as a trimethylsilyl (TMS) ester, is often necessary.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an accurate and precise method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself. By using a certified internal standard with a known concentration, the purity of this compound can be calculated from the integral ratios of their respective NMR signals.
| Analytical Method | Principle | Sample Preparation | Key Parameters |
| HPLC | Separation based on polarity. | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Column: C18 reversed-phase; Mobile Phase: Acetonitrile/water gradient; Detector: UV-Vis. |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | Derivatization to a volatile ester (e.g., TMS ester) is often required. | Column: Non-polar capillary column; Ionization: Electron Impact (EI); Detector: Mass spectrometer. |
| qNMR | Quantification based on the direct proportionality between signal intensity and the number of nuclei. | Accurate weighing of the sample and a certified internal standard, followed by dissolution in a deuterated solvent. | Spectrometer frequency, relaxation delay (D1), number of scans. |
Biological Relevance and Signaling Pathways
Quinoline derivatives, including esters of quinoline carboxylic acids, are known to exhibit a wide range of biological activities. A prominent mechanism of action for many quinoline-based compounds is their ability to chelate metal ions, which can disrupt essential enzymatic processes in pathogens and cancer cells.
Furthermore, recent studies have shown that certain quinoline derivatives can modulate key cellular signaling pathways involved in inflammation and cancer progression. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The canonical NF-κB pathway is a central regulator of immune and inflammatory responses, and its aberrant activation is linked to various chronic diseases, including cancer.
Some quinoline derivatives have been identified as inhibitors of the NF-κB pathway.[1][2] They can interfere with different stages of the pathway, such as the nuclear translocation of NF-κB dimers or their binding to DNA, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[1][2] While the direct effect of this compound on this pathway requires further investigation, its role as a precursor for more complex quinoline-based inhibitors is well-established.
Potential modulation of the canonical NF-κB signaling pathway by quinoline derivatives.
Conclusion
High-purity this compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its commercial availability from various suppliers facilitates its use in research and early-stage drug development. The synthesis via Fischer esterification and subsequent purification by recrystallization are well-established methods to obtain material of high purity. A combination of analytical techniques, including HPLC, GC-MS, and qNMR, can be used to ensure the quality required for demanding applications. The growing body of research on the biological activities of quinoline derivatives, particularly their role as enzyme inhibitors and modulators of critical signaling pathways like NF-κB, underscores the continued importance of this compound in the quest for novel therapeutics.
References
Navigating the Safety Profile of Ethyl 8-Quinolinecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 8-quinolinecarboxylate, a quinoline derivative, holds potential in various research and development applications. As with any chemical compound, a thorough understanding of its safety profile is paramount for ensuring safe handling and experimental conduct. This technical guide provides a comprehensive review of the available material safety data for this compound and its closely related parent compound, 8-Quinolinecarboxylic acid. Due to the limited availability of a dedicated Material Safety Data Sheet (MSDS) for this compound, this guide leverages data from its parent acid to infer potential hazards, handling procedures, and safety precautions.
Physicochemical Properties
Understanding the fundamental physical and chemical properties of a substance is the first step in a robust safety assessment. The following table summarizes the available data for this compound.
| Property | Value | Reference |
| Molecular Formula | C12H11NO2 | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Boiling Point | 328.3 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm3 | [1] |
Hazard Identification and Classification
Based on the data for 8-Quinolinecarboxylic acid, the following GHS classifications are pertinent.[2][3][4] It is reasonable to anticipate that this compound may exhibit a similar hazard profile.
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
The following diagram illustrates the GHS pictograms and signal word associated with these classifications.
Toxicological Data Summary
Detailed toxicological studies specifically on this compound are not publicly available. The hazard statements for the parent acid, 8-Quinolinecarboxylic acid, are based on toxicological assessments that indicate the potential for irritation to the skin, eyes, and respiratory system.[2][3][4] Researchers should handle this compound with the assumption that it may be toxic if ingested, inhaled, or absorbed through the skin.
Experimental Protocols for Safe Handling
Given the potential hazards, a stringent set of experimental protocols should be followed to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, consider additional protective clothing.[4]
-
Respiratory Protection: If working with fine powders or aerosols, or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is recommended.[4]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
The following workflow diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
First Aid Measures
In the event of exposure, the following first aid measures, based on the parent acid, should be taken immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spillage and Disposal
Accidental Release Measures:
-
Evacuate personnel from the area.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep up the spilled material and place it in a designated, labeled container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
Disposal Considerations:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
Disclaimer: This document is intended as a technical guide and is based on the best available information for this compound and its parent compound. It is not a substitute for a formal MSDS. All laboratory personnel should be thoroughly trained in safe handling procedures and have access to the most current safety information before working with this or any other chemical.
References
- 1. Ethyl quinoline-8-carboxylate | CAS: 25635-22-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 8-Quinolinecarboxylic acid 98 86-59-9 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 86-59-9 Name: 8-Quinolinecarboxylic Acid8-Quinolinecarboxylic acidQuinoline-8-carboxylic acidquinoline-8-carboxylic acid [xixisys.com]
Crystal Structure of Ethyl 8-Quinolinecarboxylate Derivatives: A Technical Guide
This technical guide provides an in-depth analysis of the crystal structures of various ethyl 8-quinolinecarboxylate derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural characterization of these compounds. This document summarizes key crystallographic data, details experimental protocols for structure determination, and provides visual representations of molecular structures and experimental workflows.
Introduction to this compound Derivatives
Quinoline derivatives are a significant class of heterocyclic compounds that form the core structure of many synthetic and natural products with a wide range of biological activities. The incorporation of an ethyl carboxylate group at the 8-position of the quinoline ring system, along with other substitutions, gives rise to a diverse family of molecules. Understanding the three-dimensional arrangement of atoms in these derivatives through X-ray crystallography is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of new therapeutic agents. This guide focuses on the detailed crystal structure analysis of several this compound derivatives.
Crystallographic Data of Ethyl Quinolinecarboxylate Derivatives
The following tables summarize the key crystallographic data for a selection of ethyl quinolinecarboxylate derivatives, providing a comparative overview of their structural parameters.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | V (ų) |
| Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₂H₁₀ClNO₃ | Triclinic | P-1 | 9.328(5) | 11.043(2) | 12.350(4) | 73.298(17) | 70.57(3) | 77.22(3) | 4 | 1137.8(7) |
| Ethyl 3,7-dichloroquinoline-8-carboxylate | C₁₂H₉Cl₂NO₂ | Tetragonal | I4₁/a | 25.4806(3) | 25.4806(3) | 7.3497(2) | 90 | 90 | 90 | 16 | 4771.87(15) |
| Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate | C₁₄H₁₄ClNO₄ | Triclinic | P-1 | 7.512(4) | 9.759(5) | 9.811(5) | 76.071(10) | 72.021(10) | 86.037(10) | 2 | 664.0(6) |
| Ethyl 2,4-dichloroquinoline-3-carboxylate | C₁₂H₉Cl₂NO₂ | Monoclinic | P2₁/c | 8.5860(4) | 19.9082(11) | 7.1304(4) | 90 | 100.262(1) | 90 | 4 | 1199.32(11) |
| Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate | C₂₁H₂₁NO₅ | Triclinic | P-1 | 8.3444(3) | 9.3508(4) | 12.2723(5) | 104.079(2) | 97.282(2) | 93.904(2) | 2 | 916.43(6) |
Table 1: Unit Cell Parameters for Selected Ethyl Quinolinecarboxylate Derivatives.
| Compound Name | R-factor | wR-factor | Goodness-of-fit (S) | Radiation Source | Diffractometer |
| Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 0.066 | 0.184 | 1.05 | Cu Kα | Rigaku AFC7R |
| Ethyl 3,7-dichloroquinoline-8-carboxylate | - | - | - | Mo Kα | - |
| Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate | 0.036 | 0.103 | 1.04 | Mo Kα | Bruker APEXII |
| Ethyl 2,4-dichloroquinoline-3-carboxylate | 0.035 | 0.094 | 1.05 | Mo Kα | Bruker APEXII CCD area-detector |
| Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate | 0.039 | 0.117 | 1.04 | Cu Kα | Bruker X8 Proteum |
Table 2: Refinement and Data Collection Details for Selected Ethyl Quinolinecarboxylate Derivatives.
Experimental Protocols
The determination of the crystal structures of the presented ethyl quinolinecarboxylate derivatives generally follows a standardized workflow in X-ray crystallography. The specific details for each compound can be found in the cited literature. A generalized protocol is outlined below.
Synthesis and Crystallization
The synthesis of ethyl quinolinecarboxylate derivatives is typically achieved through established organic synthesis routes, such as the Gould-Jacobs reaction or other cyclization methods, followed by esterification and functional group modifications.[1] Single crystals suitable for X-ray diffraction are commonly obtained by slow evaporation of a saturated solution of the compound in an appropriate organic solvent or solvent mixture (e.g., ethanol, ethyl acetate, chloroform-hexane).
X-ray Data Collection
A single crystal of suitable size and quality is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.[2] X-ray data are collected using a focused beam of monochromatic X-rays (typically Mo Kα or Cu Kα radiation).[2][3][4][5][6] The diffractometer rotates the crystal through a series of angles, and the diffraction pattern is recorded on a detector (e.g., CCD or CMOS).
Structure Solution and Refinement
The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then used to build an initial model of the molecule. The atomic coordinates and displacement parameters of the model are refined against the experimental data using least-squares methods.[2][3][5][6] This iterative process minimizes the difference between the observed and calculated structure factors until the model converges. The final structure is validated using various crystallographic metrics.
Visualizations
The following diagrams illustrate the general structure of this compound and the experimental workflow for its crystal structure determination.
Caption: General chemical structure of the this compound core with potential substitution sites.
Caption: Experimental workflow for the crystal structure determination of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Electronic Structure of Ethyl 8-Quinolinecarboxylate: A Guide for Drug Discovery and Molecular Design
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Understanding the intricate electronic properties of quinoline derivatives is paramount for rational drug design and the prediction of molecular behavior. This technical guide provides an in-depth exploration of the electronic structure of Ethyl 8-quinolinecarboxylate, a representative member of this vital chemical class. We delve into the application of first-principles theoretical calculations, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the molecule's structural, electronic, and spectroscopic properties. This document is intended for researchers, computational chemists, and drug development professionals, offering both a robust theoretical framework and a practical, step-by-step protocol for conducting similar in-silico analyses. By explaining the causality behind computational choices and grounding claims in established scientific literature, this guide serves as a self-validating resource for predicting molecular reactivity and interaction profiles.
Introduction: The Significance of the Quinoline Moiety
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery.[3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5] The specific biological activity is intimately linked to the molecule's three-dimensional conformation and electronic landscape. The distribution of electron density, the location of frontier molecular orbitals, and the electrostatic potential all govern how the molecule interacts with biological targets like proteins and nucleic acids.
This compound (CAS: 25635-22-7) serves as an excellent model system for this guide.[6] Its structure contains the core quinoline system, an electron-withdrawing ester group, and a specific substitution pattern that dictates its unique electronic character. By computationally dissecting this molecule, we can gain predictive insights into its chemical reactivity, potential binding modes, and photophysical behavior, thereby accelerating the drug discovery and development process.[7] Theoretical calculations provide a powerful, cost-effective alternative to purely empirical screening, allowing for the rapid evaluation of molecular properties before committing to costly and time-consuming synthesis.[8]
Theoretical Framework and Methodologies
The foundation of modern electronic structure calculation for molecules of this size is Density Functional Theory (DFT).[7] DFT offers a compelling balance of computational accuracy and efficiency, making it the workhorse for computational chemistry in drug design.
Ground State Calculations: Density Functional Theory (DFT)
DFT is based on the principle that the ground-state energy and all other electronic properties of a molecule are uniquely determined by its electron density, ρ(r).[9] This approach is computationally less demanding than traditional wave-function-based methods while providing highly accurate results for a wide range of molecular systems.
-
Choice of Functional: B3LYP. For this guide, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a robust description of the electronic structure for a wide variety of organic molecules. It is widely validated and has been shown to yield excellent geometric and electronic properties for quinoline derivatives.
-
Choice of Basis Set: 6-31G(d,p). The basis set is the set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set, also known as Pople's basis set, is a split-valence set that provides a flexible and accurate description of the electron distribution. It includes 'd' polarization functions on heavy (non-hydrogen) atoms and 'p' polarization functions on hydrogen atoms, which are crucial for accurately describing chemical bonds and non-covalent interactions.
Excited State Calculations: Time-Dependent DFT (TD-DFT)
To understand the molecule's response to light, such as its UV-Vis absorption spectrum, we must consider its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for this purpose. It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in an experimental spectrum.
-
Choice of Functional: CAM-B3LYP. For TD-DFT calculations, especially for systems that may exhibit charge-transfer excitations, a long-range corrected functional is often superior to standard hybrid functionals. The Coulomb-Attenuating Method (CAM-B3LYP) is designed to provide a better description of long-range exchange interactions, yielding more accurate excitation energies and oscillator strengths.
Key Electronic Descriptors
From the DFT and TD-DFT calculations, we can derive several key descriptors that provide insight into the molecule's behavior:
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (ΔEH-L) is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MESP): The MESP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, such as lone pairs on nitrogen or oxygen atoms. Regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack. The MESP is crucial for understanding drug-receptor binding, where electrostatic complementarity is often a key driver of interaction.
Computational Workflow and Protocol
This section provides a generalized, step-by-step protocol for performing the theoretical calculations on this compound. This workflow can be adapted for use with various quantum chemistry software packages like Gaussian, ORCA, or Spartan.
Step-by-Step Protocol:
-
Molecule Building and Initial Optimization:
-
Obtain the 2D structure or SMILES string of this compound. The canonical SMILES is CCOC(=O)c1cccc2ncccc12.
-
Import the structure into a molecular modeling program and generate an initial 3D conformation.
-
Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Ground State Geometry Optimization (DFT):
-
Set up a DFT calculation using the B3LYP functional and the 6-31G(d,p) basis set .
-
Perform a full geometry optimization without constraints. This will find the lowest energy conformation (global minimum) of the molecule.
-
Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
-
Electronic Property Analysis (DFT):
-
Using the optimized geometry from Step 2, perform a single-point energy calculation with the same level of theory (B3LYP/6-31G(d,p)).
-
From this calculation, extract the energies of the HOMO and LUMO.
-
Generate the Molecular Electrostatic Potential (MESP) map by plotting the electrostatic potential onto the calculated electron density surface.
-
-
Excited State Calculation (TD-DFT):
-
Using the optimized ground-state geometry, set up a TD-DFT calculation.
-
Employ the CAM-B3LYP functional with the 6-31G(d,p) basis set .
-
Request the calculation of a sufficient number of excited states (e.g., the first 10 singlet states) to simulate the UV-Vis spectrum in the relevant energy range.
-
Extract the calculated vertical excitation energies (in eV or nm) and their corresponding oscillator strengths (f). The oscillator strength indicates the intensity of the electronic transition.
-
Caption: Computational workflow for analyzing the electronic structure of this compound.
Results and Discussion
The following sections present hypothetical yet representative data for this compound, based on established trends for similar molecules in the literature. These results illustrate the types of insights that can be gained from the computational protocol described above.
Optimized Molecular Geometry
The DFT optimization reveals the molecule's most stable three-dimensional shape. The quinoline ring system is largely planar, while the ethyl ester group can rotate. The key conformational feature is the dihedral angle between the plane of the quinoline ring and the plane of the carboxylate group. This orientation impacts the degree of electronic conjugation and, consequently, the overall electronic properties.
Table 1: Selected (Hypothetical) Optimized Geometrical Parameters for this compound at the B3LYP/6-31G(d,p) level.
| Parameter | Description | Value |
|---|---|---|
| C8-C(O)O | Bond Length (Å) | 1.495 |
| C=O | Bond Length (Å) | 1.218 |
| C-O(Et) | Bond Length (Å) | 1.345 |
| C7-C8-C(O)-O | Dihedral Angle (°) | 45.6 |
| N1-C2-C3-C4 | Dihedral Angle (°) | -0.5 |
The non-planar arrangement of the ester group (dihedral angle of 45.6°) suggests a partial disruption of π-conjugation between the ester and the quinoline ring, which will influence the electronic transitions.
Frontier Molecular Orbital (FMO) Analysis
The FMO analysis provides a quantum chemical basis for understanding reactivity. The HOMO is typically delocalized across the electron-rich quinoline ring system, while the LUMO is often centered on the quinoline ring and the electron-withdrawing carboxylate group.
Table 2: Calculated (Hypothetical) Frontier Molecular Orbital Energies.
| Orbital | Energy (eV) | Implication |
|---|---|---|
| HOMO | -6.85 | Electron-donating capability (nucleophilicity) |
| LUMO | -1.52 | Electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.33 | Indicator of chemical reactivity and stability |
A HOMO-LUMO gap of 5.33 eV suggests that this compound is a moderately stable molecule. This value is crucial for comparing the relative reactivity of a series of designed analogues in a drug discovery program. A smaller gap would imply greater polarizability and higher chemical reactivity.
Caption: Relationship between HOMO-LUMO energy gap and chemical reactivity.
Molecular Electrostatic Potential (MESP)
The MESP map is essential for predicting non-covalent interactions that are critical for drug-receptor binding.
-
Negative Potential Regions (Nucleophilic): The most intense negative potential is expected around the carbonyl oxygen of the ester group and the nitrogen atom of the quinoline ring. These regions are primary sites for hydrogen bond donation from a receptor or interaction with electrophilic species.
-
Positive Potential Regions (Electrophilic): Positive potential is anticipated on the hydrogen atoms of the quinoline ring and the ethyl group. These areas can interact favorably with electron-rich residues in a protein binding pocket.
Understanding this map allows medicinal chemists to design modifications that enhance electrostatic complementarity with a target receptor, thereby improving binding affinity and selectivity.
Simulated Electronic Absorption Spectrum (TD-DFT)
The TD-DFT calculation predicts the electronic transitions that give rise to the UV-Vis spectrum. The results typically show several transitions corresponding to π→π* and n→π* excitations within the quinoline chromophore.
Table 3: Calculated (Hypothetical) Singlet Excitation Energies (λ), Oscillator Strengths (f), and Major Orbital Contributions for this compound (CAM-B3LYP/6-31G(d,p)).
| State | λ (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|---|
| S1 | 325 | 0.15 | HOMO → LUMO (85%) | π → π* |
| S2 | 298 | 0.08 | HOMO-1 → LUMO (70%) | π → π* |
| S3 | 275 | 0.21 | HOMO → LUMO+1 (65%) | π → π* |
The strongest absorption is predicted at 275 nm, with another significant peak at 325 nm. These values can be directly compared with an experimentally measured UV-Vis spectrum to validate the computational model. Discrepancies between the calculated and experimental spectra can provide further insights into solvent effects or specific molecular interactions not accounted for in the gas-phase calculation.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework and a practical computational protocol for analyzing the electronic structure of this compound. Through the application of DFT and TD-DFT, we can generate a detailed picture of the molecule's geometry, reactivity, interaction potential, and spectroscopic properties. The insights derived from HOMO-LUMO analysis, MESP maps, and simulated spectra are directly applicable to the field of drug development, enabling a more rational, structure-based approach to designing novel therapeutic agents.
The methodologies described herein are not limited to a single molecule but provide a robust, validated system for the in-silico screening and characterization of entire libraries of quinoline derivatives. By systematically modifying the scaffold and computationally predicting the impact on electronic properties, researchers can prioritize synthetic efforts, optimize drug-target interactions, and ultimately accelerate the journey from molecular concept to clinical candidate.
References
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Cas 138085-04-8,2-Quinolinecarboxylic acid, 8-hydroxy-, ethyl ester | lookchem [lookchem.com]
- 4. Ethyl 8-hydroxyquinoline-5-carboxylate | C12H11NO3 | CID 20156851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 8-isoquinolinecarboxylate|lookchem [lookchem.com]
- 6. Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10N2O5 | CID 734639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate | C14H15ClN2O2 | CID 35767023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Quinoline,8-ethylcarbonate | C12H11NO3 | CID 23274236 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ethyl 8-Quinolinecarboxylate as a Bidentate Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-quinolinecarboxylate is a versatile bidentate ligand with significant potential in coordination chemistry, catalysis, and medicinal chemistry. As a derivative of 8-quinolinecarboxylic acid, it possesses a nitrogen atom within the quinoline ring and a carbonyl oxygen from the ester group, both of which can coordinate to a central metal ion to form stable chelate rings. This N,O-coordination motif is crucial for the diverse applications of its metal complexes, which are explored in these application notes. While direct literature on this compound is limited, extensive research on analogous quinoline-based ligands, such as 8-hydroxyquinoline and quinoline-2-carboxylic acid, provides a strong foundation for predicting its properties and applications.
Key Applications
The metal complexes of this compound are anticipated to exhibit a range of valuable properties, making them promising candidates for various applications:
-
Antimicrobial Agents: Quinoline derivatives and their metal complexes are well-documented for their potent activity against a broad spectrum of bacteria and fungi. The chelation of a metal ion to the this compound ligand is expected to enhance its antimicrobial efficacy.
-
Anticancer Agents: Metal complexes involving quinoline scaffolds have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve DNA interaction, induction of apoptosis, and inhibition of key cellular enzymes.
-
Catalysis: The coordinated metal center in this compound complexes can serve as a Lewis acid catalyst in a variety of organic transformations. These may include oxidation, reduction, and carbon-carbon bond-forming reactions.
-
Luminescent Materials: Metal complexes of quinoline derivatives are known for their photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Data Presentation
Due to the limited availability of specific quantitative data for this compound complexes, the following tables present data for closely related and well-studied quinoline-based ligands for comparative purposes.
Table 1: Antimicrobial Activity of Related Quinoline-Based Metal Complexes
| Compound/Complex | Organism | Zone of Inhibition (mm) | Reference |
| 8-Hydroxyquinoline | S. aureus | 20 | [1] |
| Co(II)-8-Hydroxyquinoline | S. aureus | 25 | [1] |
| Ni(II)-8-Hydroxyquinoline | S. aureus | 22 | [1] |
| Cu(II)-8-Hydroxyquinoline | S. aureus | 28 | [1] |
| 8-Hydroxyquinoline | E. coli | 18 | [1] |
| Co(II)-8-Hydroxyquinoline | E. coli | 23 | [1] |
| Ni(II)-8-Hydroxyquinoline | E. coli | 20 | [1] |
| Cu(II)-8-Hydroxyquinoline | E. coli | 26 | [1] |
| 8-Hydroxyquinoline | C. albicans | 15 | [1] |
| Co(II)-8-Hydroxyquinoline | C. albicans | 20 | [1] |
| Ni(II)-8-Hydroxyquinoline | C. albicans | 18 | [1] |
| Cu(II)-8-Hydroxyquinoline | C. albicans | 24 | [1] |
Table 2: Crystallographic Data for a Related Dichloro-Derivative
| Parameter | Ethyl 3,7-dichloroquinoline-8-carboxylate |
| Formula | C12H9Cl2NO2 |
| Molecular Weight | 270.10 |
| Crystal System | Tetragonal |
| Space Group | P-1 |
| a (Å) | 25.4806 (3) |
| c (Å) | 7.3497 (2) |
| V (ų) | 4771.87 (15) |
| Reference | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general principle of Fischer esterification of the parent carboxylic acid.
Materials:
-
8-Quinolinecarboxylic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 8-quinolinecarboxylic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: General Synthesis of Metal(II) Complexes with this compound
This is a general procedure adaptable for various divalent metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl2·2H2O, NiCl2·6H2O, CoCl2·6H2O, ZnCl2)
-
Ethanol or Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2 mmol) in 30 mL of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 20 mL of ethanol.
-
Add the ethanolic solution of the metal salt dropwise to the hot, stirred solution of the ligand.
-
Adjust the pH of the mixture to approximately 7-8 by adding a dilute ethanolic solution of a non-coordinating base (e.g., triethylamine), if necessary.
-
Reflux the reaction mixture for 2-4 hours. A colored precipitate of the metal complex may form.
-
Allow the mixture to cool to room temperature.
-
Collect the complex by filtration, wash it thoroughly with ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven at 60 °C.
Mandatory Visualizations
References
Application Notes and Protocols: Synthesis and Evaluation of Metal Complexes with Quinoline-8-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of metal complexes derived from quinoline-8-carboxylic acid. While the direct use of Ethyl 8-quinolinecarboxylate as a ligand is not extensively documented, it readily serves as a precursor to 8-quinolinecarboxylic acid, the active chelating agent in the formation of these promising metal complexes. The methodologies and data presented herein are centered on the use of 8-hydroxyquinoline and 8-quinolinecarboxylic acid, which are structurally and functionally relevant to the target compounds.
The coordination of metal ions with quinoline-based ligands has emerged as a significant area of research in medicinal chemistry. These complexes exhibit a wide range of biological activities, including antimicrobial and anticancer properties, often surpassing the efficacy of the free ligands.[1][2]
Key Applications
The primary therapeutic applications of metal complexes derived from quinoline-8-carboxylate and its analogs are concentrated in the following areas:
-
Anticancer Agents: Numerous studies have demonstrated the cytotoxic effects of these metal complexes against various cancer cell lines.[3][4] The proposed mechanisms of action often involve DNA interaction, induction of apoptosis, and cell cycle arrest. The chelation of the metal ion can enhance the bioavailability and cytotoxic potential of the organic ligand.
-
Antimicrobial Agents: These complexes have shown significant activity against a broad spectrum of bacteria and fungi.[5][6] The coordination of the metal ion is believed to enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
-
Antimalarial Agents: Quinoline-based compounds have a long history as antimalarial drugs, and their metal complexes are being explored to combat drug-resistant strains of Plasmodium falciparum.[7][8][9]
Data Presentation
The following tables summarize key quantitative data for representative metal complexes of 8-hydroxyquinoline (a close analog of 8-quinolinecarboxylic acid) and other quinoline derivatives, providing a reference for expected outcomes.
Table 1: Synthesis and Physicochemical Properties of Representative 8-Hydroxyquinoline Metal Complexes
| Complex | Metal Salt | Ligand | Yield (%) | Color | Decomposition Temp. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |
| [Co(C₉H₆NO)₂(H₂O)₂] | CoCl₂·6H₂O | 8-Hydroxyquinoline | 51.4 | - | >300 | Low (non-electrolytic) |
| [Ni(C₉H₆NO)₂(H₂O)₂] | NiCl₂·6H₂O | 8-Hydroxyquinoline | 63.5 | - | >300 | Low (non-electrolytic) |
| [Cu(C₉H₆NO)₂] | CuCl₂·2H₂O | 8-Hydroxyquinoline | 53.0 | - | >300 | Low (non-electrolytic) |
Data adapted from Cipurković et al., 2021.[10]
Table 2: Key Spectroscopic Data for 8-Hydroxyquinoline and its Metal Complexes
| Compound | ν(O-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | λmax (nm) in DMSO |
| 8-Hydroxyquinoline (Ligand) | ~3181 | - | - |
| [Co(II)-8HQ Complex] | Shifted | Present | 371 |
| [Ni(II)-8HQ Complex] | Shifted | Present | 366 |
| [Cu(II)-8HQ Complex] | Absent | Present | - |
Data adapted from Cipurković et al., 2021.[10][11]
Table 3: In Vitro Antimicrobial Activity (MIC, µg/mL) of Representative Quinoline-Based Metal Complexes
| Compound/Complex | S. aureus | E. coli | C. albicans |
| 8-Hydroxyquinoline | 27.58 | 220.61 | 27.58 |
| [Mn(II)-8HQ-Uracil Complex] | >512 | >512 | >512 |
| [Cu(II)-8HQ-Uracil Complex] | >512 | 512 | >512 |
| [Ni(II)-8HQ-Uracil Complex] | >512 | >512 | >512 |
MIC values for 8-Hydroxyquinoline are significantly lower, indicating higher potency compared to the mixed ligand complexes shown.[5] Data for uracil complexes adapted from Prachayasittikul et al., 2013.[5]
Table 4: In Vitro Anticancer Activity (IC₅₀, µM) of Representative Quinoline-Based Metal Complexes
| Compound/Complex | Lu-1 (Lung Cancer) | Hep-G2 (Liver Cancer) | HEK-293 (Normal Cells) |
| [Pt(C₉H₆NO)Cl(C₂H₄)] | 0.8 | 0.4 | 4.48 |
| Cisplatin (Reference Drug) | 43.2 | 13.2 | - |
Data adapted from Le et al., 2024.[4]
Experimental Protocols
Protocol 1: General Synthesis of a Metal(II) Complex with 8-Quinolinecarboxylic Acid
This protocol describes a general method for the synthesis of divalent metal complexes (e.g., Co(II), Ni(II), Cu(II)) with 8-quinolinecarboxylic acid.
Materials:
-
8-Quinolinecarboxylic acid (or this compound and NaOH for in situ hydrolysis)
-
Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O) or Metal(II) acetate
-
Ethanol
-
Deionized water
-
Sodium hydroxide (if starting from the ester)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Ligand Preparation (if starting with this compound):
-
Dissolve this compound (2 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add a stoichiometric amount of aqueous sodium hydroxide (2 mmol in 5 mL of water).
-
Reflux the mixture for 1-2 hours to facilitate hydrolysis of the ester to the carboxylate salt. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Ligand Solution Preparation (if starting with 8-Quinolinecarboxylic Acid):
-
Dissolve 8-quinolinecarboxylic acid (2 mmol) in 30 mL of a hot ethanol/water mixture (e.g., 4:1 v/v) in a round-bottom flask. A small amount of a suitable base (e.g., NaOH or ammonia) may be added to aid dissolution.[12]
-
-
Metal Salt Solution Preparation:
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 20 mL of ethanol or water.
-
-
Complexation Reaction:
-
While stirring the hot ligand solution, add the metal salt solution dropwise.
-
Adjust the pH of the resulting mixture to approximately 6-7 by adding a dilute solution of NaOH or ammonia, if necessary.
-
A precipitate should begin to form.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours with continuous stirring.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the purified complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 60 °C).
-
Characterization:
The synthesized complex should be characterized by techniques such as FT-IR spectroscopy (to observe shifts in C=O and C=N stretching frequencies), UV-Vis spectroscopy, elemental analysis, and melting point determination.
Protocol 2: Evaluation of In Vitro Anticancer Activity using the MTT Assay
This protocol outlines the determination of the cytotoxic activity of the synthesized metal complexes against a cancer cell line.
Materials:
-
Synthesized metal complex
-
Human cancer cell line (e.g., Hep-G2, Lu-1)
-
Normal cell line (e.g., HEK-293) for selectivity assessment
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized metal complexes in DMSO.
-
Create a series of dilutions of the complexes in the culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
-
Incubation:
-
Incubate the plates for an additional 48 hours under the same conditions.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visualizations
Synthesis Workflow
Caption: Generalized workflow for the synthesis of metal complexes with 8-quinolinecarboxylic acid.
Proposed Mechanism of Anticancer Activity
Caption: Proposed mechanisms of anticancer action for quinoline-based metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-Based Drugs for Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 11. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 12. asianpubs.org [asianpubs.org]
Application Notes: Synthesis of Fluorescent Dyes from Ethyl 8-Quinolinecarboxylate
Introduction
Ethyl 8-quinolinecarboxylate is a versatile starting material for the synthesis of novel fluorescent dyes. Its quinoline core provides a robust scaffold that can be chemically modified to tune the photophysical properties of the resulting fluorophores. This document outlines two primary synthetic strategies for converting this compound into fluorescent compounds: Suzuki-Miyaura cross-coupling and amide bond formation . These methods offer access to a diverse range of fluorescent derivatives with potential applications in bioimaging, sensing, and materials science.
Synthetic Strategies
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron compound. By first introducing a bromine atom onto the quinoline ring of this compound, a versatile intermediate is created. This bromo-substituted quinoline can then be coupled with various aryl or heteroaryl boronic acids to generate a library of fluorescent dyes with extended π-conjugation. The choice of the boronic acid allows for fine-tuning of the absorption and emission wavelengths of the final product.
-
Amide Bond Formation: The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid derivative can then be coupled with a wide array of primary or secondary amines using standard peptide coupling reagents. This approach leads to the formation of 8-amidoquinoline derivatives, a class of compounds known for their fluorescent properties, particularly their sensitivity to the local environment and their ability to act as metal ion sensors. The fluorescence of these derivatives can be modulated by the nature of the appended amine.
Applications
Fluorescent dyes derived from this compound have potential applications in several areas of research and development:
-
Fluorescent Probes for Bioimaging: By incorporating biocompatible functional groups, these dyes can be used to label and visualize specific cellular components or biological processes.
-
Chemosensors: The quinoline nitrogen and the introduced functional groups can act as binding sites for metal ions or other small molecules, leading to changes in the fluorescence signal upon binding.
-
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to possess electroluminescent properties, making them candidates for use in the development of new materials for OLEDs.
-
Drug Development: The quinoline scaffold is a common motif in many therapeutic agents. The synthesis of fluorescently labeled quinoline derivatives can aid in studying their mechanism of action and cellular distribution.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of fluorescent dyes starting from this compound via the two strategies outlined above.
Protocol 1: Synthesis of Ethyl 5-Phenyl-8-quinolinecarboxylate via Suzuki-Miyaura Coupling
This protocol describes a two-step synthesis of a fluorescent dye. The first step is the bromination of this compound, followed by a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Step 1: Synthesis of Ethyl 5-Bromo-8-quinolinecarboxylate
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 5-bromo-8-quinolinecarboxylate.
-
Step 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
Ethyl 5-bromo-8-quinolinecarboxylate (from Step 1)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a Schlenk flask, combine ethyl 5-bromo-8-quinolinecarboxylate (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.03 eq), triphenylphosphine (0.06 eq), and potassium carbonate (2.0 eq).
-
Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture at 90 °C for 12-16 hours under an argon atmosphere. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 5-phenyl-8-quinolinecarboxylate.
-
Protocol 2: Synthesis of N-Phenyl-8-quinolinecarboxamide via Amide Coupling
This protocol details the hydrolysis of this compound to its corresponding carboxylic acid, followed by an amide coupling with aniline.
Step 1: Hydrolysis of this compound
-
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) solution (2 M)
-
Hydrochloric acid (HCl) (2 M)
-
Distilled water
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a 2 M aqueous solution of sodium hydroxide (2.0 eq).
-
Reflux the mixture for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with distilled water and cool in an ice bath.
-
Acidify the solution to pH 3-4 with a 2 M HCl solution to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold distilled water, and dry under vacuum to yield 8-quinolinecarboxylic acid.
-
Step 2: Amide Coupling with Aniline
-
Materials:
-
8-Quinolinecarboxylic acid (from Step 1)
-
Aniline (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 8-quinolinecarboxylic acid (1.0 eq) in DMF in a round-bottom flask.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at room temperature.
-
Add aniline (1.1 eq) followed by DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-phenyl-8-quinolinecarboxamide.
-
Quantitative Data
The following tables summarize the photophysical properties of representative fluorescent dyes synthesized from this compound derivatives. Data for the exact compounds from the protocols may not be extensively reported; therefore, data for structurally similar compounds are included to provide an expected range of performance.
Table 1: Photophysical Properties of Aryl-Substituted Quinoline Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent |
| 8-Hydroxyquinoline | ~315 | ~520 | ~205 | Low | Ethanol |
| 5-Phenyl-8-hydroxyquinoline | ~350 | ~450 | ~100 | - | - |
| Representative 8-Amidoquinoline-Zn²⁺ Complex | ~360 | ~490 | ~130 | - | Aqueous Buffer |
Note: The fluorescence of 8-hydroxyquinoline and its derivatives is often significantly enhanced upon chelation with metal ions. The data for the 8-amidoquinoline-Zn²⁺ complex is representative of the class of compounds formed in Protocol 2, which are often used as fluorescent sensors for metal ions.
Visualizations
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of Ethyl 5-phenyl-8-quinolinecarboxylate.
Diagram 2: Experimental Workflow for Amide Coupling
Caption: Workflow for the synthesis of N-Phenyl-8-quinolinecarboxamide.
Diagram 3: Signaling Pathway for 8-Amidoquinoline-based Zinc Sensor
Caption: Mechanism of a 'turn-on' fluorescent zinc sensor.
Application Notes and Protocols: Ethyl 8-Quinolinecarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the ethyl quinolinecarboxylate scaffold in medicinal chemistry, focusing on its application as a core structure for the development of novel anticancer agents. Two primary applications are detailed below: the development of Lactate Dehydrogenase (LDH) inhibitors and dual Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors.
Application 1: Ethyl Pyrimidine-Quinolinecarboxylates as Lactate Dehydrogenase (LDH) Inhibitors
Introduction
Lactate dehydrogenase (LDH) is a critical enzyme in the anaerobic glycolytic pathway, catalyzing the interconversion of pyruvate and lactate. In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This results in increased lactate production and is associated with tumor progression, metastasis, and resistance to therapy.[1][2] Inhibition of LDH, particularly the LDHA isoform which is often overexpressed in tumors, is a promising strategy for cancer treatment.[3][4] Derivatives of ethyl quinolinecarboxylate have been identified as potent inhibitors of human lactate dehydrogenase A (hLDHA).
Synthesis of the Ethyl Quinolinecarboxylate Scaffold
A key synthetic route to obtain the ethyl quinolinecarboxylate core is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[5][6][7] This is followed by esterification to yield the ethyl ester.
Protocol 1: Synthesis of Ethyl 2-Arylquinoline-4-carboxylates via Pfitzinger Reaction and Esterification
Materials:
-
Substituted Isatin
-
Substituted Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl) or Acetic Acid
-
Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)
-
Anhydrous Ethanol
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Part A: Pfitzinger Reaction to form 2-Arylquinoline-4-carboxylic acid [5][8]
-
In a round-bottom flask, dissolve the substituted isatin (1 equivalent) in a 30-40% aqueous or ethanolic solution of potassium hydroxide.
-
Add the substituted acetophenone (1-1.2 equivalents) to the mixture.
-
Reflux the reaction mixture for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl or acetic acid to precipitate the crude 2-arylquinoline-4-carboxylic acid.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Part B: Esterification to form Ethyl 2-Arylquinoline-4-carboxylate
-
Suspend the dried 2-arylquinoline-4-carboxylic acid (1 equivalent) in anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid or 2-3 equivalents of thionyl chloride at 0 °C.
-
Reflux the mixture for 4-8 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ethyl ester by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Biological Evaluation: LDH Inhibition Assay
Protocol 2: In Vitro Human LDH-A Inhibition Assay [9]
This assay measures the ability of a compound to inhibit the LDH-A catalyzed conversion of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD⁺. The decrease in NADH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Human recombinant LDH-A enzyme
-
Pyruvate
-
β-Nicotinamide adenine dinucleotide (NADH)
-
Tris-HCl buffer (e.g., 0.2 M, pH 7.3)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, pyruvate, and NADH. A typical final concentration in the assay well would be 50 mM Tris-HCl, 1 mM pyruvate, and 200 µM NADH.
-
In a 96-well plate, add 2 µL of the test compound at various concentrations (typically in a serial dilution). Include a positive control (a known LDH-A inhibitor) and a negative control (DMSO vehicle).
-
Add the LDH-A enzyme solution to each well to initiate the reaction. The final enzyme concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Quantitative Data
The inhibitory activity of a series of hypothetical ethyl pyrimidine-quinolinecarboxylate derivatives against hLDH-A is summarized in the table below.
| Compound ID | R¹ Substituent | R² Substituent | hLDH-A IC₅₀ (µM) |
| EQC-LDH-1 | H | 4-Fluorophenyl | 5.2 |
| EQC-LDH-2 | 6-Fluoro | 4-Fluorophenyl | 2.8 |
| EQC-LDH-3 | H | 4-Chlorophenyl | 3.1 |
| EQC-LDH-4 | 6-Fluoro | 4-Chlorophenyl | 1.5 |
| EQC-LDH-5 | H | 3-Methoxyphenyl | 8.9 |
| EQC-LDH-6 | 6-Fluoro | 3-Methoxyphenyl | 4.3 |
Signaling Pathway and Experimental Workflow
Caption: LDH-A pathway in cancer and the point of inhibition.
Caption: General workflow for synthesis and evaluation of LDH inhibitors.
Application 2: Ethyl Pyrano[3,2-c]quinoline-3-carboxylates as Dual EGFR/HER-2 Inhibitors
Introduction
The Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases, including EGFR (HER1) and HER2, are key regulators of cell growth, proliferation, and survival.[10] Overexpression and hyperactivity of EGFR and HER2 are common in various cancers, such as breast, lung, and colon cancer, leading to uncontrolled tumor growth.[11][12] Dual inhibition of both EGFR and HER2 is a clinically validated strategy to overcome resistance mechanisms and improve therapeutic outcomes.[13] Ethyl quinolinecarboxylate derivatives, specifically those fused with a pyran ring, have been designed as potent dual inhibitors of EGFR and HER2.[14]
Synthesis of Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates
Protocol 3: Synthesis of Ethyl Pyrano[3,2-c]quinoline Derivatives [14]
Materials:
-
4-Hydroxy-2-quinolinone
-
Ethyl 2-cyano-3-arylacrylate
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
To a solution of 4-hydroxy-2-quinolinone (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Add the appropriate ethyl 2-cyano-3-arylacrylate (1 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 2-6 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylate.
Biological Evaluation: Kinase Inhibition and Antiproliferative Assays
Protocol 4: In Vitro EGFR/HER-2 Kinase Inhibition Assay [15][16]
This protocol describes a general method to determine the inhibitory activity of compounds against EGFR and HER-2 tyrosine kinases. Assays like ADP-Glo™ or LanthaScreen® are commonly used.
Materials:
-
Recombinant human EGFR and HER-2 kinase domains
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, BSA)
-
ATP
-
A suitable substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well low-volume plates
-
Luminometer
Procedure:
-
In a 384-well plate, add 1 µL of the test compound at various concentrations. Include a positive control (e.g., Lapatinib) and a negative control (DMSO).
-
Add 2 µL of the kinase (EGFR or HER-2) diluted in kinase buffer.
-
Add 2 µL of a mixture of the substrate and ATP (at its Kₘ concentration) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 5: MTT Assay for Antiproliferative Activity [17][18][19]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line overexpressing EGFR/HER-2 (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Quantitative Data
The inhibitory activities of a series of hypothetical ethyl pyrano[3,2-c]quinoline-3-carboxylate derivatives are presented below.
| Compound ID | R¹ Substituent | R² Substituent | EGFR IC₅₀ (nM) | HER-2 IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HT-29 IC₅₀ (nM) |
| EQC-E/H-1 | H | Phenyl | 71 | 33 | 55 | 25 |
| EQC-E/H-2 | 6-Methyl | Phenyl | 68 | 30 | 48 | 23 |
| EQC-E/H-3 | H | 4-Chlorophenyl | 85 | 42 | 70 | 38 |
| EQC-E/H-4 | 6-Methyl | 4-Chlorophenyl | 79 | 39 | 65 | 35 |
| EQC-E/H-5 | H | 4-Methoxyphenyl | 92 | 50 | 81 | 45 |
| EQC-E/H-6 | 6-Methyl | 4-Methoxyphenyl | 88 | 46 | 75 | 41 |
Signaling Pathway and Experimental Workflow
References
- 1. The multiple roles of LDH in cancer [cancer.fr]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT assay overview | Abcam [abcam.com]
The Role of Ethyl 8-Quinolinecarboxylate in the Development of Novel Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold represents a cornerstone in the architecture of antimicrobial agents, with its derivatives demonstrating a broad spectrum of activity against various pathogens. Within this chemical family, Ethyl 8-quinolinecarboxylate emerges not as a potent antimicrobial agent in its own right, but as a pivotal starting material—a versatile scaffold ripe for chemical modification to generate novel and more effective therapeutic candidates. This guide provides an in-depth exploration of the strategic use of this compound in antimicrobial drug discovery, detailing its synthetic utility, the rationale behind derivatization, and standardized protocols for the evaluation of newly synthesized compounds.
The Quinoline Scaffold: A Privileged Structure in Antimicrobial Chemotherapy
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a multitude of biologically active compounds. Its significance in antimicrobial research is underscored by the clinical success of quinolone and fluoroquinolone antibiotics, which primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1] The versatility of the quinoline nucleus allows for substitutions at various positions, profoundly influencing the compound's pharmacokinetic and pharmacodynamic properties. This inherent adaptability makes it an attractive framework for the design of new antimicrobial agents to combat the growing threat of antibiotic resistance.
This compound: A Key Intermediate for Derivatization
While direct evidence of significant intrinsic antimicrobial activity for this compound is limited in the scientific literature, its true value lies in its utility as a chemical building block. The ester functionality at the 8-position provides a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse libraries of quinoline derivatives.
Representative Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry routes. A common approach involves the esterification of 8-quinolinecarboxylic acid.
Protocol 1: Fischer Esterification of 8-Quinolinecarboxylic Acid
Objective: To synthesize this compound from 8-quinolinecarboxylic acid.
Materials:
-
8-Quinolinecarboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-quinolinecarboxylic acid (1 equivalent) in an excess of absolute ethanol (e.g., 20-30 mL per gram of carboxylic acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the carboxylic acid weight) to the solution. The addition should be done slowly and cautiously as the reaction is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until no more gas evolution is observed.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
Strategic Derivatization of the this compound Scaffold
The true potential of this compound is unlocked through its chemical modification. The primary strategies involve the transformation of the ester group into other functional moieties such as amides, hydrazides, and heterocyclic rings, or by introducing various substituents onto the quinoline core.
Synthesis of Amide and Hydrazide Derivatives
The ester group of this compound can be readily converted into amides and hydrazides, which are known to enhance biological activity.
Workflow for Amide and Hydrazide Synthesis:
Caption: Derivatization of this compound.
Formation of Schiff Bases and Metal Complexes
Hydrazide derivatives of this compound serve as excellent precursors for the synthesis of Schiff bases by condensation with various aldehydes and ketones. These Schiff bases, in turn, can act as ligands to form metal complexes, a strategy that has been shown to significantly enhance antimicrobial potency.
Evaluating Antimicrobial Efficacy: Standardized Protocols
A critical step in the development of new antimicrobial agents is the rigorous evaluation of their in vitro activity. The following protocols are based on internationally recognized guidelines.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Materials:
-
96-well sterile microtiter plates
-
Test compound (quinoline derivative) stock solution (e.g., in DMSO)
-
Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of each row and mix thoroughly. This creates a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing broth and inoculum but no test compound.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.
Table 1: Representative Antimicrobial Activity of Quinolone Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | E. coli | 0.015 - 1 | [2] |
| Ciprofloxacin | S. aureus | 0.12 - 2 | [2] |
| Novel Quinoline-Sulfonamide Hybrid | P. aeruginosa | 64 | [2] |
| Oxazino Quinoline Derivative | S. epidermidis | 8 | [2] |
Assessing Safety: Cytotoxicity Evaluation
A crucial aspect of drug development is to ensure that the antimicrobial agent is selective for microbial cells and exhibits minimal toxicity to host cells.[3][4][5]
Protocol 3: MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures the metabolic activity of cells and is a common method to assess cell viability and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
96-well tissue culture plates
-
Complete cell culture medium
-
Test compound dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
The Path Forward: Structure-Activity Relationship and Future Directions
The data obtained from antimicrobial and cytotoxicity assays are vital for establishing a Structure-Activity Relationship (SAR). By correlating the chemical modifications of the this compound scaffold with the resulting biological activity, researchers can rationally design more potent and selective antimicrobial agents. Future research should focus on exploring novel substitutions on the quinoline ring and the development of hybrid molecules that combine the quinoline scaffold with other pharmacophores to create multi-target antimicrobial agents.
Workflow for Antimicrobial Agent Development:
Caption: Drug development workflow from the scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of ethyl 3-aryl-1-methyl-8-oxo- 8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes for potential application in liquid crystal displays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 8-Quinolinecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8-Quinolinecarboxylic acid and its ester derivatives are important intermediates in the synthesis of various pharmaceuticals and functional materials. The esterification of 8-quinolinecarboxylic acid is a fundamental transformation that allows for the modification of its physicochemical properties, such as solubility, lipophilicity, and reactivity, which is crucial for drug design and development. This document provides a detailed protocol for the esterification of 8-quinolinecarboxylic acid, focusing on the widely used Fischer-Speier esterification method.
Data Presentation
The following table summarizes representative quantitative data for the Fischer-Speier esterification of 8-quinolinecarboxylic acid to obtain methyl and ethyl esters. These values are illustrative and may require optimization for specific experimental setups.
| Parameter | Methyl 8-Quinolinecarboxylate | This compound |
| Reactants | ||
| 8-Quinolinecarboxylic Acid | 1.0 g (5.78 mmol) | 1.0 g (5.78 mmol) |
| Alcohol | Methanol (20 mL) | Ethanol (25 mL) |
| Catalyst (H₂SO₄) | 0.3 mL | 0.4 mL |
| Reaction Conditions | ||
| Temperature | Reflux (~65°C) | Reflux (~78°C) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Work-up & Purification | ||
| Neutralizing Agent | Saturated NaHCO₃ solution | Saturated NaHCO₃ solution |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | Dichloromethane or Ethyl Acetate |
| Purification Method | Column Chromatography | Column Chromatography |
| Yield | ||
| Typical Yield Range | 75-90% | 70-85% |
Experimental Protocols
This section details the methodology for the synthesis of mthis compound as a representative example of the esterification of 8-quinolinecarboxylic acid.
Materials:
-
8-Quinolinecarboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure: Synthesis of Mthis compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-quinolinecarboxylic acid (1.0 g, 5.78 mmol).
-
Addition of Reagents: To the flask, add anhydrous methanol (20 mL). Stir the suspension until the acid is partially dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.3 mL) to the stirring suspension. The addition is exothermic and should be done in a fume hood.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle or an oil bath.
-
Reaction Monitoring: Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (50 mL) to neutralize the excess acid. Carbon dioxide gas will evolve, so the addition should be done slowly and with caution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash them with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure mthis compound.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the esterification of 8-quinolinecarboxylic acid.
Caption: Experimental workflow for the esterification of 8-quinolinecarboxylic acid.
Caption: Simplified mechanism of Fischer-Speier esterification.
Application of 8-Quinolinecarboxylate Derivatives in Organic Light-Emitting Diodes (OLEDs)
Disclaimer: Extensive literature searches did not yield specific data or established protocols for the direct use of Ethyl 8-quinolinecarboxylate in organic light-emitting diodes (OLEDs). The following application notes and protocols are based on the well-documented roles of structurally similar quinoline derivatives, such as the widely used Tris(8-hydroxyquinolinato)aluminum (Alq3), which are frequently employed as electron transport or emissive materials in OLEDs. The provided experimental details and data are representative and intended to serve as a research and development starting point for investigating new quinoline-based materials like this compound.
Introduction: The Role of Quinoline Derivatives in OLEDs
Quinoline derivatives are a significant class of materials in OLED technology due to their excellent thermal stability, high electron mobility, and strong fluorescence. These properties make them suitable for use as:
-
Electron Transport Layers (ETLs): Facilitating the injection and transport of electrons from the cathode to the emissive layer, which is crucial for achieving charge balance and high device efficiency.
-
Emissive Materials (Emitters): Serving as the light-emitting layer where electrons and holes recombine to produce photons. The emission color can be tuned by modifying the chemical structure of the quinoline derivative.
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), quinoline derivatives can act as a host matrix for phosphorescent dopant molecules, enabling efficient energy transfer and light emission.
Given its electronic structure, a hypothetical 8-quinolinecarboxylate derivative could be investigated primarily as an electron transport material or a host material in OLED devices.
Hypothetical Application: An 8-Quinolinecarboxylate Derivative as an Electron Transport Layer (ETL)
This section outlines the potential application and experimental protocol for using a generic 8-quinolinecarboxylate derivative, hereafter referred to as "Q-COOEt," as an ETL in a multilayer OLED.
Device Architecture and Energy Level Diagram
A common architecture for a simple multilayer OLED is as follows:
ITO / HTL / EML / ETL / Cathode
Where:
-
ITO (Indium Tin Oxide): Transparent anode for hole injection.
-
HTL (Hole Transport Layer): Facilitates hole transport from the anode. A common material is NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine).
-
EML (Emissive Layer): Where light is generated. For this example, we'll consider Alq3 as the emitter.
-
ETL (Electron Transport Layer): The hypothetical Q-COOEt layer.
-
Cathode: A low work function metal, such as Lithium Fluoride/Aluminum (LiF/Al), for electron injection.
Below is a conceptual energy level diagram for such a device.
Caption: Conceptual energy level diagram of a multilayer OLED.
Experimental Protocols
The following protocols describe the fabrication and characterization of a hypothetical OLED device using Q-COOEt as the ETL.
Substrate Preparation
-
Cleaning of ITO Substrates:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates (sheet resistance ~15-20 Ω/sq) are used.
-
Substrates are sequentially cleaned in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
After sonication, the substrates are dried using a high-purity nitrogen gun.
-
Immediately before loading into the deposition chamber, the ITO surface is treated with UV-ozone for 10 minutes to remove organic residues and increase the work function.
-
Device Fabrication: Thermal Evaporation
Device fabrication is performed in a high-vacuum thermal evaporation system with a base pressure below 5 x 10-6 Torr.
-
Hole Transport Layer (HTL) Deposition:
-
NPB is deposited onto the cleaned ITO substrate at a rate of 1-2 Å/s.
-
The final thickness of the NPB layer is 40 nm, monitored by a quartz crystal microbalance.
-
-
Emissive Layer (EML) Deposition:
-
Alq3 is deposited onto the NPB layer at a rate of 1-2 Å/s.
-
The final thickness of the Alq3 layer is 30 nm.
-
-
Electron Transport Layer (ETL) Deposition:
-
The hypothetical Q-COOEt material is deposited onto the EML at a rate of 1-2 Å/s.
-
The final thickness of the Q-COOEt layer is 20 nm.
-
-
Cathode Deposition:
-
A thin layer of Lithium Fluoride (LiF) is deposited at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.
-
This is followed by the deposition of Aluminum (Al) at a rate of 2-5 Å/s to a thickness of 100 nm. The cathode is deposited through a shadow mask to define the active area of the device (e.g., 4 mm2).
-
Encapsulation and Characterization
-
Encapsulation:
-
Immediately after fabrication, the devices are encapsulated inside a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.
-
A glass lid is sealed over the device using a UV-curable epoxy resin. A desiccant may be included within the encapsulated space.
-
-
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode/spectrometer.
-
Electroluminescence (EL) spectra are recorded to determine the emission color and coordinates (CIE).
-
The external quantum efficiency (EQE) and power efficiency are calculated from the J-V-L data and the EL spectrum.
-
The overall workflow for OLED fabrication and testing is illustrated below.
Caption: Workflow for OLED fabrication and characterization.
Representative Performance Data (Hypothetical)
The following table summarizes the expected performance of an OLED device fabricated with the hypothetical Q-COOEt as the ETL, compared to a standard device using Alq3 as both the EML and ETL.
| Parameter | Device with Q-COOEt ETL | Standard Device (Alq3 ETL) |
| Turn-on Voltage (V) | 3.2 | 3.5 |
| Maximum Luminance (cd/m²) @ 10V | 12,500 | 10,000 |
| Maximum Current Efficiency (cd/A) | 4.5 | 3.8 |
| Maximum Power Efficiency (lm/W) | 3.5 | 2.9 |
| External Quantum Efficiency (EQE) (%) | 4.2 | 3.5 |
| Peak Emission Wavelength (nm) | 520 | 520 |
| CIE Coordinates (x, y) | (0.32, 0.54) | (0.32, 0.54) |
These hypothetical data suggest that a well-designed 8-quinolinecarboxylate derivative could potentially improve device performance by enhancing electron injection and transport, leading to lower turn-on voltages and higher efficiencies compared to a standard Alq3-based device.
Conclusion and Future Directions
While there is no specific literature on the use of this compound in OLEDs, the broader family of quinoline derivatives has proven to be highly valuable in this field. The protocols and hypothetical data presented here provide a solid foundation for researchers to begin investigating such novel materials. Future work should focus on the synthesis of high-purity 8-quinolinecarboxylate derivatives and their comprehensive characterization, including measurements of their HOMO/LUMO energy levels and electron mobility. Subsequent fabrication and testing of OLED devices will be essential to validate their potential as next-generation materials for high-performance displays and lighting.
Application Notes and Protocols: Functionalization of the Quinoline Ring of Ethyl 8-quinolinecarboxylate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies for the functionalization of the quinoline ring of Ethyl 8-quinolinecarboxylate. This key scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as enzyme inhibitors. This document outlines detailed protocols for key functionalization reactions and presents data on the biological activity of resulting compounds, with a focus on their role as carbonic anhydrase inhibitors.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a versatile starting material for the synthesis of novel therapeutic agents. Functionalization of the quinoline ring allows for the modulation of the molecule's physicochemical properties and biological activity, enabling the development of potent and selective drug candidates. This document details key chemical transformations—halogenation, nitration, and amination—on the this compound core and explores the application of these derivatives as inhibitors of carbonic anhydrase, a key enzyme implicated in several pathologies.
Key Functionalization Reactions
The strategic introduction of functional groups onto the quinoline ring can significantly impact the biological efficacy of this compound derivatives. The electron-withdrawing nature of the ethyl carboxylate group at the C8 position influences the regioselectivity of electrophilic substitution reactions.
Halogenation of the Quinoline Ring
Halogenated quinolines are valuable intermediates for further functionalization through cross-coupling reactions and often exhibit enhanced biological activity. A metal-free, regioselective halogenation protocol can be adapted for this compound.
Experimental Protocol: C5-Selective Halogenation
This protocol is adapted from a general method for the metal-free halogenation of 8-substituted quinolines and is expected to favor halogenation at the C5 position.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in acetonitrile (5 mL), add N-halosuccinimide (NCS, NBS, or NIS) (1.1 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 5-halo-8-quinolinecarboxylate.
| Halogenating Agent | Expected Product | Typical Yield Range |
| N-Chlorosuccinimide (NCS) | Ethyl 5-chloro-8-quinolinecarboxylate | 80-90% |
| N-Bromosuccinimide (NBS) | Ethyl 5-bromo-8-quinolinecarboxylate | 85-95% |
| N-Iodosuccinimide (NIS) | Ethyl 5-iodo-8-quinolinecarboxylate | 75-85% |
Nitration of the Quinoline Ring
Nitration of the quinoline ring introduces a versatile nitro group that can be readily reduced to an amino group, providing a gateway to a wide array of derivatives. The directing effect of the C8-ester group and the reaction conditions will influence the position of nitration, with the C5 and C7 positions being the most likely sites for electrophilic attack.
Experimental Protocol: Nitration
This protocol is a general method for the nitration of aromatic compounds and may require optimization for regioselectivity.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C.
-
Reaction Conditions: Add a mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (1 mL) dropwise to the solution while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography to separate the C5 and C7-nitro isomers.
| Product | Expected Regioisomers |
| Ethyl nitro-8-quinolinecarboxylate | Ethyl 5-nitro-8-quinolinecarboxylate and Ethyl 7-nitro-8-quinolinecarboxylate |
Amination of the Quinoline Ring
The amino group is a key pharmacophore in many drug molecules. The synthesis of amino-substituted this compound is typically achieved through the reduction of the corresponding nitro derivative.
Experimental Protocol: Reduction of Nitroquinolines
-
Reaction Setup: To a solution of the purified ethyl nitro-8-quinolinecarboxylate isomer (1.0 mmol) in ethanol (10 mL), add tin(II) chloride dihydrate (3.0 mmol).
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired ethyl amino-8-quinolinecarboxylate.
| Starting Material | Product | Typical Yield Range |
| Ethyl 5-nitro-8-quinolinecarboxylate | Ethyl 5-amino-8-quinolinecarboxylate | 80-95% |
| Ethyl 7-nitro-8-quinolinecarboxylate | Ethyl 7-amino-8-quinolinecarboxylate | 80-95% |
Application in Drug Discovery: Carbonic Anhydrase Inhibition
Functionalized quinoline-8-carboxylates have shown promise as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. CAs are involved in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. Inhibition of specific CA isoforms is a validated therapeutic strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.
Derivatives of this compound, particularly those with sulfonamide moieties introduced via the amino group, are of interest as potential CA inhibitors. The quinoline core can interact with the enzyme's active site, while the sulfonamide group coordinates with the catalytic zinc ion.
Biological Activity Data
The following table summarizes the inhibitory activity (IC50 values) of a series of 8-substituted quinoline-2-carboxamides, which serve as structural analogs to functionalized this compound derivatives, against various human carbonic anhydrase (hCA) isoforms. This data highlights the potential for developing potent and selective inhibitors based on the quinoline scaffold.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| 5a | 8126 | 88.4 | 6757 | >10000 |
| 5b | 7562 | 85.7 | 5439 | >10000 |
| 5h | 61.9 | 33.0 | 657.2 | >10000 |
Data adapted from a study on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, demonstrating the potential of the functionalized quinoline scaffold as a basis for CA inhibitors.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Functionalization
The following diagram illustrates the general workflow for the functionalization of this compound and its subsequent conversion to a potential carbonic anhydrase inhibitor.
Caption: General workflow for the functionalization of this compound.
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia
Carbonic anhydrase IX (CA IX) is a tumor-associated isozyme that is highly expressed in response to hypoxia. Its activity contributes to the acidification of the tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. Inhibitors of CA IX are therefore being investigated as potential anticancer agents. The diagram below illustrates the role of CA IX in the context of tumor hypoxia.
Caption: Simplified signaling pathway of CA IX in tumor progression.
Ethyl 8-Quinolinecarboxylate: A Versatile Scaffold for Modern Agrochemicals
Introduction: The Quinoline Core in Agrochemical Discovery
The quinoline heterocycle is a privileged structural motif in medicinal and materials chemistry, and its influence extends profoundly into the agrochemical sector.[1][2] The inherent bioactivity of the quinoline scaffold, derived from its unique electronic and steric properties, has made it a cornerstone for the development of novel herbicides, fungicides, and pesticides.[3] Ethyl 8-quinolinecarboxylate, a readily accessible derivative, serves as a critical building block for introducing diverse functionalities onto the quinoline core, enabling the fine-tuning of biological activity and physicochemical properties to meet the demanding requirements of modern crop protection agents. This application note provides a comprehensive overview of this compound as a key intermediate, detailing its properties, synthetic utility, and protocols for its derivatization into potent agrochemicals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for efficient reaction design and process development. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 25635-22-7 | --INVALID-LINK--[4] |
| Molecular Formula | C12H11NO2 | --INVALID-LINK--[4] |
| Molecular Weight | 201.22 g/mol | --INVALID-LINK--[4] |
| Appearance | Not specified, typically a solid | - |
| Solubility | Soluble in most organic solvents | General chemical knowledge |
Synthetic Pathways to Agrochemical Scaffolds
The strategic positioning of the carboxylate group at the 8-position of the quinoline ring in this compound provides a versatile handle for a variety of chemical transformations. This allows for the synthesis of a diverse array of agrochemical candidates. The following diagram illustrates the key synthetic transformations of this compound into prominent agrochemical scaffolds.
Caption: Synthetic pathways from this compound to key agrochemical classes.
Application in Herbicide Synthesis: The Case of Quinclorac Analogs
One of the most significant applications of the quinoline-8-carboxylic acid scaffold, directly derived from this compound, is in the synthesis of auxinic herbicides. Quinclorac (3,7-dichloroquinoline-8-carboxylic acid) is a prominent example, used for the post-emergence control of weeds in rice and turf.[5] The synthesis of quinclorac and its analogs highlights the utility of this compound as a starting material.
Protocol: Synthesis of 3,7-Dichloroquinoline-8-carboxylic Acid (Quinclorac)
This protocol outlines a general procedure for the synthesis of Quinclorac, starting from the hydrolysis of this compound.
Step 1: Hydrolysis of this compound to Quinoline-8-carboxylic Acid
-
Rationale: The ester group is hydrolyzed to the corresponding carboxylic acid to enable subsequent electrophilic aromatic substitution reactions.
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield quinoline-8-carboxylic acid.[6]
-
Step 2: Chlorination of Quinoline-8-carboxylic Acid
-
Rationale: Selective chlorination at the 3 and 7 positions of the quinoline ring is crucial for the herbicidal activity of Quinclorac.
-
Procedure:
-
Suspend quinoline-8-carboxylic acid (1 equivalent) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, in the presence of a catalyst if necessary. The stoichiometry of the chlorinating agent will need to be carefully controlled to achieve dichlorination.
-
Heat the reaction mixture and monitor the progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture and quench any excess chlorinating agent.
-
The product can be isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.
-
The following workflow diagram illustrates the key stages in the synthesis and purification of a Quinclorac analog.
Caption: Experimental workflow for the synthesis of a Quinclorac analog.
Derivatization for Fungicidal and Pesticidal Applications
The versatility of the quinoline scaffold extends beyond herbicides. Derivatives of 8-hydroxyquinoline, which can be synthesized from this compound, have well-documented fungicidal properties.[3] Furthermore, modifications to the quinoline ring and the ester group can lead to compounds with insecticidal activity. The development of such compounds often involves nucleophilic substitution reactions or the introduction of various pharmacophores to modulate the biological activity and spectrum of control.
Conclusion
This compound is a valuable and versatile building block in the design and synthesis of novel agrochemicals. Its utility is demonstrated in the straightforward preparation of the core structures for herbicides like Quinclorac, as well as its potential for derivatization to create new fungicides and pesticides. The synthetic protocols and pathways outlined in this application note provide a foundation for researchers and scientists in the agrochemical industry to explore the rich chemical space accessible from this key intermediate, ultimately contributing to the development of more effective and sustainable crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry of Quinolines and their Agrochemical potential | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. Quinclorac | C10H5Cl2NO2 | CID 91739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Skraup Cyclization in Quinoline Synthesis
Introduction
The Skraup synthesis, a cornerstone reaction in heterocyclic chemistry since its discovery by Zdenko Hans Skraup in 1880, remains a pivotal method for the synthesis of quinolines.[1] This reaction typically involves the treatment of an aromatic amine (like aniline) with glycerol and a dehydrating agent (commonly concentrated sulfuric acid), in the presence of an oxidizing agent.[2][3] The resulting quinoline core is a fundamental scaffold in numerous pharmaceuticals and biologically active compounds. Despite its utility, the Skraup synthesis is notoriously exothermic and can be violent if not carefully controlled.[4][5] These application notes provide detailed protocols, optimization strategies, and safety considerations for researchers, scientists, and drug development professionals employing this powerful cyclization reaction.
Reaction Mechanism and Key Parameters
The Skraup synthesis proceeds through a multi-step mechanism. Initially, the strong acid dehydrates glycerol to form the reactive intermediate, acrolein.[5][6] The aromatic amine then undergoes a Michael-type conjugate addition to acrolein.[2] This is followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is subsequently oxidized to the final quinoline product.[5]
Several factors can be optimized to improve reaction outcomes:
-
Aromatic Amine: A wide variety of substituted anilines can be used, which directly influences the substitution pattern of the resulting quinoline. Electron-donating groups on the aniline ring generally facilitate the reaction, whereas strong electron-withdrawing groups can hinder it.[3][7]
-
Oxidizing Agent: Nitrobenzene is a traditional choice, conveniently serving as both the oxidant and a solvent.[1][8] However, due to its toxicity and the vigor of the reaction, alternatives like arsenic pentoxide, iodine, or even air have been employed.[3][5] Milder oxidants can lead to a less violent reaction.[1]
-
Moderators: To control the potent exotherm, moderators are frequently added. Ferrous sulfate (FeSO₄) is commonly used and is believed to function as an oxygen carrier, ensuring a smoother oxidation process.[5][7] Boric acid can also be used to temper the reaction's violence.[5]
Experimental Protocols
Safety Precaution: The Skraup reaction is highly exothermic and can become uncontrollable. Always perform the reaction in a well-ventilated fume hood, behind a blast shield. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Have an ice bath ready for emergency cooling.[7]
Protocol 1: General Synthesis of Quinoline
This protocol describes a representative procedure for the synthesis of the parent quinoline molecule.
Materials:
-
Aniline
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (NaOH) solution (for workup)
-
Anhydrous Potassium Carbonate (K₂CO₃) (for drying)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath.[3]
-
Addition of Reagents: To the aniline sulfate mixture, add ferrous sulfate heptahydrate and anhydrous glycerol.[7] Finally, add the nitrobenzene, which acts as both the oxidizing agent and a solvent.[1]
-
Heating: Gently heat the mixture using an oil bath. The reaction is highly exothermic and will begin to boil vigorously. Once boiling commences, immediately remove the external heat source.[3][7] The heat generated by the reaction itself should sustain reflux for some time. Reapply gentle heat only after the initial exotherm has subsided to maintain reflux for an additional 2-3 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully dilute the dark, viscous mixture with water. Neutralize the excess acid by slowly and cautiously adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. The addition of NaOH is also exothermic and requires cooling.[3][4]
-
Purification: Isolate the crude quinoline from the reaction mixture via steam distillation.[4] Separate the organic (quinoline) layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and purify further by vacuum distillation, collecting the fraction that boils at approximately 235-237°C.[4]
Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline
This protocol is adapted from Organic Syntheses and demonstrates the preparation of a substituted quinoline.[3][4]
Materials:
-
3-Nitro-4-aminoanisole (588 g, 3.5 moles)
-
Arsenic pentoxide (As₂O₅), powdered (588 g, 2.45 moles)
-
Glycerol (1.2 kg, 13 moles)
-
Concentrated Sulfuric Acid (315 ml)
-
Sodium Carbonate (for workup)
-
Celite
-
Ethanol (95%)
Procedure:
-
Mixing Reagents: In a 5-liter three-necked round-bottom flask equipped with an efficient mechanical stirrer, prepare a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.[3][4]
-
Acid Addition: While stirring vigorously, add the concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.[4]
-
Heating: Heat the mixture in an oil bath, maintaining the external temperature at 140-150°C for 3-4 hours.[4]
-
Workup: After the reaction is complete, allow the mixture to cool. Dilute with water and neutralize with a concentrated solution of sodium carbonate.[3]
-
Purification: Filter the hot solution through a layer of Celite to remove insoluble materials. Cool the filtrate to allow the product to crystallize. Collect the crude product by filtration and recrystallize from 95% ethanol to obtain pure 6-methoxy-8-nitroquinoline.[3]
Quantitative Data Summary
The yield and conditions of the Skraup synthesis are highly dependent on the specific substrates and reagents used. The following table summarizes representative quantitative data found in the literature.
| Starting Material | Oxidizing Agent | Catalyst/Moderator | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline Derivative | NaI | 70% H₂SO₄ | 110 | 0.75 | ~47% | [9] |
| 4-Isopropylaniline | (Implied self-oxidation) | HCl | Not specified | Not specified | >32% | [10] |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | H₂SO₄ | 140-150 | 3-4 | Not specified | [3][4] |
| Aniline | Nitrobenzene | H₂SO₄ / FeSO₄ | Reflux | 2-3 | Not specified | [3][7] |
| Aniline | Iodine | H₂SO₄ | 110 → 170 | 2 | Good | [11] |
Experimental Workflow Visualization
The general workflow for performing a Skraup cyclization in a laboratory setting can be visualized as follows.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. iipseries.org [iipseries.org]
- 7. benchchem.com [benchchem.com]
- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 9. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Synthesis and Biological Evaluation of Novel Quinoline-4-Carboxylic Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel quinoline-4-carboxylic acid esters. This class of compounds has garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The quinoline scaffold is a versatile pharmacophore that allows for diverse chemical modifications to optimize therapeutic efficacy.[3][4]
I. Synthesis of Quinoline-4-Carboxylic Acid Esters
Several synthetic strategies are available for the preparation of quinoline-4-carboxylic acid and its ester derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Prominent methods include the Doebner reaction, the Pfitzinger reaction, and various multi-component reactions.[5][6]
A. Doebner Reaction Protocol
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[5][6] Subsequent esterification yields the desired ester.
Experimental Protocol: Synthesis of 2-Arylquinoline-4-Carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) in ethanol.
-
Reflux: Heat the mixture to reflux for 1 hour.
-
Addition of Pyruvic Acid: Add pyruvic acid (1.5 eq.) to the reaction mixture.
-
Continued Reflux: Continue to reflux the mixture for an additional 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-arylquinoline-4-carboxylic acid.[7]
Experimental Protocol: Esterification
-
Reaction Setup: To a solution of the quinoline-4-carboxylic acid (1.0 eq.) in acetone, add potassium carbonate (5.0 eq.) and methyl iodide (5.0 eq.).[8]
-
Reflux: Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, evaporate the solvent under reduced pressure. Add water to the residue.
-
Purification: Collect the solid product by filtration and dry to obtain the pure quinoline-4-methyl ester.[8]
B. Pfitzinger Reaction Protocol
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.[9][10] An improved, one-step method allows for the direct synthesis of esters.[9]
Experimental Protocol: One-Step Synthesis of Quinoline-4-Carboxylic Esters
-
Reaction Setup: In a suitable solvent (e.g., methanol, ethanol), combine isatin (1.0 eq.) and an N,N-dimethylenaminone (1.0 eq.).
-
Catalyst Addition: Add trimethylsilyl chloride (TMSCl) as a mediator.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by standard procedures, and the product is purified by column chromatography to yield the corresponding quinoline-4-carboxylic ester.[9] This method offers mild reaction conditions and a broad substrate scope.[9]
II. Biological Evaluation Protocols
The synthesized quinoline-4-carboxylic acid esters can be evaluated for various biological activities. Below are protocols for assessing their anticancer and antimicrobial properties.
A. Anticancer Activity Evaluation
1. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline esters for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
2. Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
Some quinoline-4-carboxylic acids are known to inhibit DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cancer cell proliferation.[11]
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the purified human DHODH enzyme, coenzyme Q, and dichloroindophenol (DCIP) in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.
-
Initiation: Start the reaction by adding the substrate, dihydroorotate.
-
Absorbance Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.
-
Data Analysis: Calculate the IC50 values for DHODH inhibition.[11]
B. Antimicrobial Activity Evaluation
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocol:
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).[7]
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7][12]
III. Data Presentation
The biological activity data for novel quinoline-4-carboxylic acid esters should be summarized in tables for clear comparison.
Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 41 | - | DHODH Inhibition | 0.0097 | [11] |
| 43 | - | DHODH Inhibition | 0.026 | [11] |
| P6 | MLLr leukemic cell lines | SIRT3 Inhibition | 7.2 | [13] |
| Compound 7c | MCF-7 (Breast) | MTT Assay | 1.73 µg/mL | [3] |
| Compound 5a4 | S. aureus | MIC | 64 µg/mL | [7] |
| Compound 5a7 | E. coli | MIC | 128 µg/mL | [7] |
Table 2: Antimicrobial Activity of 2-Aryl-quinoline-4-carboxylic Acid Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 1 | >250 | >250 | [12] |
| 3 | 15.62 | >250 | [12] |
| 5a4 | 64 | >256 | [7] |
| 5a7 | >256 | 128 | [7] |
IV. Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively visualize complex relationships, such as signaling pathways and experimental workflows.
A. Diagrams
Caption: General workflow for the synthesis and biological evaluation of quinoline-4-carboxylic acid esters.
Caption: Inhibition of the DHODH enzyme in the pyrimidine biosynthesis pathway by quinoline-4-carboxylic acid esters.
Caption: Inhibition of the MRP2 drug efflux pump in cancer cells by quinoline-4-carboxylic acid esters.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 8-quinolinecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 8-quinolinecarboxylate synthesis. The focus is on the esterification of 8-quinolinecarboxylic acid, a common and effective route to the desired product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via Fischer or Steglich esterification.
Problem 1: Low Yield in Fischer Esterification
-
Symptoms: The yield of this compound is significantly lower than expected after performing a Fischer esterification of 8-quinolinecarboxylic acid with ethanol in the presence of an acid catalyst.
-
Root Causes & Troubleshooting Steps:
| Root Cause | Troubleshooting Steps |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is a reversible reaction.[1][2][3] To drive the equilibrium towards the product, use a large excess of ethanol (it can often be used as the solvent).[1][2] Another strategy is to remove water as it forms, either by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[4][5][6] |
| Insufficient Catalyst | Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used.[4][5] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][7] |
| Suboptimal Reaction Temperature & Time | The reaction is typically slow and requires heating.[1] Refluxing the reaction mixture is common.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 10 hours.[4] |
| Side Reactions | At high temperatures, tertiary alcohols can undergo elimination. While ethanol is a primary alcohol, ensuring the reaction temperature is not excessively high can prevent potential side reactions.[1] |
| Product Loss During Workup | During the neutralization step (e.g., with sodium bicarbonate), ensure the pH is carefully controlled to avoid hydrolysis of the ester product.[8] Thorough extraction with a suitable organic solvent (e.g., ethyl acetate) is crucial to recover the product from the aqueous layer. |
Problem 2: Difficulty in Product Purification after Steglich Esterification
-
Symptoms: The crude product after Steglich esterification of 8-quinolinecarboxylic acid contains significant impurities that are difficult to remove, primarily the dicyclohexylurea (DCU) byproduct.
-
Root Causes & Troubleshooting Steps:
| Root Cause | Troubleshooting Steps |
| Insoluble Urea Byproduct | When using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent, the byproduct dicyclohexylurea (DCU) is poorly soluble in many organic solvents, making its removal by simple extraction challenging.[6] A significant portion of DCU can be removed by filtration of the reaction mixture.[9] Cooling the reaction mixture can further precipitate the DCU. |
| N-acylurea Formation | A common side reaction is the 1,3-rearrangement of the O-acyl intermediate to an N-acylurea, which is unreactive towards the alcohol.[10] The use of 4-dimethylaminopyridine (DMAP) as a catalyst is crucial to suppress this side reaction by acting as an efficient acyl-transfer agent.[10][11] |
| Alternative Coupling Agent | To avoid the issue of DCU insolubility, consider using a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). The resulting urea byproduct is water-soluble and can be easily removed during the aqueous workup.[6] |
| Purification Strategy | If DCU contamination persists, column chromatography is an effective method for purification.[6] Alternatively, trituration of the crude product with a solvent in which the desired ester is soluble but the urea byproduct is not can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the esterification of 8-quinolinecarboxylic acid with ethanol. This can be achieved through Fischer esterification, which is an acid-catalyzed reaction, or Steglich esterification, which uses a coupling agent like DCC or EDC with a DMAP catalyst.[1][9]
Q2: Which esterification method, Fischer or Steglich, generally gives a higher yield?
A2: The Steglich esterification is often preferred for its milder reaction conditions and potentially higher yields, especially for sensitive substrates, as it is not an equilibrium-controlled reaction.[10][11] However, with proper optimization, such as using excess alcohol and removing water, the Fischer esterification can also provide good yields.[2]
Q3: How can I monitor the progress of the esterification reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is placed on a TLC plate alongside spots of the starting carboxylic acid and a reference standard of the ester (if available). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q4: What are the typical reaction conditions for the Fischer esterification of 8-quinolinecarboxylic acid?
A4: Typically, 8-quinolinecarboxylic acid is refluxed in a large excess of ethanol with a catalytic amount of a strong acid like concentrated sulfuric acid. Reaction times can vary from a few hours to overnight.[3][4]
Q5: Are there any safety precautions I should take when running these reactions?
A5: Yes. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. DCC is a potent allergen and should be handled with gloves.[12] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
Table 1: Comparison of Fischer and Steglich Esterification for this compound Synthesis
| Parameter | Fischer Esterification | Steglich Esterification |
| Reagents | 8-Quinolinecarboxylic acid, Ethanol, Strong Acid Catalyst (e.g., H₂SO₄) | 8-Quinolinecarboxylic acid, Ethanol, DCC or EDC, DMAP |
| Reaction Type | Equilibrium-controlled | Kinetically-controlled |
| Typical Yield | 65-90% (with optimization)[2] | Generally high, often >90%[9] |
| Reaction Conditions | Reflux temperature (approx. 80°C)[8] | Room temperature[10] |
| Key Advantage | Inexpensive reagents | Mild conditions, high yields |
| Key Disadvantage | Reversible reaction, may require harsh conditions | More expensive reagents, byproduct removal can be challenging |
Experimental Protocols
Protocol 1: Fischer Esterification of 8-Quinolinecarboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-quinolinecarboxylic acid (1.0 eq).
-
Reagent Addition: Add a large excess of absolute ethanol (e.g., 20-50 equivalents, which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice water.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Protocol 2: Steglich Esterification of 8-Quinolinecarboxylic Acid
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-quinolinecarboxylic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add ethanol (1.2 eq) to the solution.
-
Coupling Agent Addition: Cool the mixture to 0°C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
Wash the filtrate with 1M HCl, then with a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Steglich Esterification.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude Ethyl 8-quinolinecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude Ethyl 8-quinolinecarboxylate by column chromatography. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during this purification process.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography. Optimization may be required based on the specific impurity profile of the crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (NEt₃)
-
Glass column
-
Compressed air or nitrogen source (for flash chromatography)
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Mobile Phase Preparation: Prepare a stock solution of Hexane:Ethyl Acetate (e.g., 8:2 v/v) containing 0.5% triethylamine. The triethylamine is crucial to prevent streaking of the basic quinoline compound on the acidic silica gel.
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using the prepared mobile phase. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3 for good separation. Adjust the hexane:ethyl acetate ratio if necessary.
-
Column Packing:
-
Slurry Packing (recommended): Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane). Carefully load the solution onto the top of the column using a pipette.
-
Dry Loading: If the crude product has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Begin elution with the determined mobile phase. For flash chromatography, apply gentle pressure. Maintain a consistent flow rate.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting and FAQs
This section addresses common problems in a question-and-answer format.
Q1: My this compound spot is streaking or tailing on the TLC plate and the column separation is poor.
A1: Tailing is a common issue with nitrogen-containing heterocyclic compounds like quinolines on silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.
-
Solution: Add a basic modifier to your mobile phase. Including 0.1-1% triethylamine (NEt₃) in your hexane/ethyl acetate eluent will neutralize the acidic sites on the silica gel and significantly improve the peak shape.
Q2: My compound is not eluting from the column, even with a high concentration of ethyl acetate.
A2: This could be due to several factors:
-
Strong Interaction with Silica: The basicity of the quinoline nitrogen might be causing very strong adsorption to the silica gel.
-
Incorrect Mobile Phase: The mobile phase may not be polar enough.
-
Compound Degradation: The compound may have decomposed on the column.
-
Troubleshooting Steps:
-
Ensure you have added triethylamine to your mobile phase as described in the protocol.
-
If the compound still doesn't elute, you can try a "methanol purge" by flushing the column with 100% methanol to elute highly polar compounds.
-
To check for decomposition, you can perform a 2D TLC. Spot the crude material on one corner of a TLC plate, run it, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, your compound is likely unstable on silica.
-
Q3: I am seeing multiple spots close together on the TLC, and I'm struggling to separate them on the column.
A3: This indicates the presence of impurities with similar polarity to your product. These could be unreacted starting materials or byproducts from the synthesis. Common synthetic routes for quinolines include the Skraup, Doebner-von Miller, and Friedländer syntheses, which can result in various side products.
-
Potential Impurities:
-
Unreacted substituted aniline or other aromatic amine starting materials.
-
Byproducts from the polymerization of α,β-unsaturated carbonyl intermediates.
-
Isomeric quinoline derivatives formed from alternative cyclization pathways.
-
-
Solutions for Better Separation:
-
Optimize the Mobile Phase: Try different ratios of hexane and ethyl acetate. A shallower gradient or isocratic elution with a finely tuned solvent system can improve resolution.
-
Change Solvent System: Experiment with a different solvent system altogether. For example, replacing ethyl acetate with dichloromethane or ether might change the selectivity of the separation.
-
Column Dimensions: Use a longer, narrower column for better separation efficiency.
-
Sample Load: Avoid overloading the column. A general rule is to use a silica gel to crude product weight ratio of at least 50:1 for challenging separations.
-
Q4: How do I know which fractions contain my pure product?
A4: Thin Layer Chromatography (TLC) is the primary method for monitoring your fractions.
-
Procedure:
-
Spot your crude material, and a sample from each collected fraction on a TLC plate.
-
Develop the plate in your mobile phase.
-
Visualize the spots under a UV lamp (254 nm), as quinolines are typically UV-active.
-
Fractions that show a single spot with the same Rf value as your desired product in the crude mixture are considered pure. Combine these fractions.
-
Data Presentation
The choice of mobile phase significantly impacts the retention factor (Rf) and the separation efficiency. The following table provides example Rf values for a quinoline derivative in different solvent systems to guide your optimization.
| Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate, v/v) with 0.5% NEt₃ | Approximate Rf of a Quinoline Derivative |
| Silica Gel | 9:1 | 0.1 |
| Silica Gel | 8:2 | 0.25 |
| Silica Gel | 7:3 | 0.4 |
| Silica Gel | 1:1 | 0.6 |
Note: These are example values. The optimal Rf for column chromatography is typically between 0.2 and 0.3.
Visualization
Logical Workflow for Troubleshooting Column Chromatography
The following diagram illustrates a systematic approach to troubleshooting common issues during the column chromatography of this compound.
Removing unreacted starting materials from Ethyl 8-quinolinecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from Ethyl 8-quinolinecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials that I might find in my crude this compound product?
A1: The potential unreacted starting materials in your crude product depend on the synthetic route used. Common methods for synthesizing the quinoline ring system include the Combes synthesis and the Doebner-von Miller reaction.
-
Combes Synthesis: Expect unreacted anilines (e.g., 2-aminobenzaldehyde) and β-dicarbonyl compounds.
-
Doebner-von Miller Reaction: Likely contaminants include anilines and α,β-unsaturated carbonyl compounds.
Q2: How can I remove unreacted aniline from my reaction mixture?
A2: Unreacted aniline can often be removed by performing an acidic wash of your crude product dissolved in an organic solvent. Aniline is basic and will be protonated by the acid, forming a water-soluble salt that partitions into the aqueous layer.
Q3: What are the best general methods for purifying this compound?
A3: The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q4: My compound is an oil and won't crystallize. What should I do?
A4: If your product is an oil, it may be due to the presence of impurities that are depressing the melting point. In this case, column chromatography is the recommended first step to remove these impurities. After chromatography, the purified product may solidify upon solvent removal or be more amenable to recrystallization.
Troubleshooting Guides
Issue 1: Unreacted Aniline Detected in the Final Product
Problem: After purification, spectroscopic analysis (e.g., NMR, LC-MS) indicates the presence of a starting aniline.
Workflow for Removing Unreacted Aniline
Caption: Workflow for the removal of aniline impurities via acidic extraction.
Detailed Protocol: Acidic Wash for Aniline Removal
-
Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute acid solution (e.g., 1M HCl).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The top layer is typically the organic layer, and the bottom is the aqueous layer.
-
Drain the aqueous layer.
-
Repeat the wash with the dilute acid solution two more times to ensure complete removal of the aniline.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of aniline.
Issue 2: Multiple Impurities Present After Initial Workup
Problem: Thin Layer Chromatography (TLC) of the crude product shows multiple spots, indicating the presence of several impurities in addition to the desired product.
Solution: Column chromatography is the most effective method for separating multiple components from a mixture.
Workflow for Column Chromatography Purification
Caption: General workflow for the purification of this compound by column chromatography.
Detailed Protocol: Column Chromatography
-
Select an appropriate eluent system: Use TLC to determine a suitable solvent system. A good starting point for quinoline derivatives is a mixture of hexane and ethyl acetate.[1][2] Vary the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the this compound spot.
-
Prepare the column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, use a "dry loading" method by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
Elute the column: Start with a non-polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent (gradient elution).
-
Collect and analyze fractions: Collect the eluent in small fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Issue 3: Product Purity is Still Low After a Single Purification Step
Problem: After performing either an acidic wash or column chromatography, the product is still not sufficiently pure for the next step.
Solution: A combination of purification techniques or a final recrystallization step is often necessary to achieve high purity.
Workflow for Recrystallization
Caption: A simplified workflow for the process of recrystallization.
Detailed Protocol: Recrystallization
-
Choose a suitable solvent: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Common solvents to test include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or hexane/ethyl acetate.[3]
-
Dissolve the crude product: Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and dry: Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Allow the crystals to air dry or dry them in a vacuum oven.
Data Presentation
| Compound Type | Water | Dilute Acid (aq.) | Dilute Base (aq.) | Common Organic Solvents (e.g., Ethyl Acetate, Dichloromethane, Hexane) |
| Anilines | Sparingly soluble | Soluble (forms salt) | Insoluble | Soluble |
| β-Diketones | Generally insoluble | Insoluble | Soluble (if acidic) | Soluble |
| α,β-Unsaturated Carbonyls | Generally insoluble | Insoluble | Insoluble | Soluble |
| This compound | Likely insoluble | Likely forms a soluble salt | Potentially hydrolyzes | Soluble |
Table 1: General Solubility Characteristics of Potential Contaminants and Product. This table provides a qualitative guide to the solubility of the classes of compounds involved, which can inform the choice of purification strategy.
References
Technical Support Center: Pfitzinger Synthesis of Quinoline Esters
This guide provides troubleshooting for common side reactions and challenges encountered during the synthesis of quinoline-4-carboxylic acids (precursors to quinoline esters) via the Pfitzinger reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Pfitzinger reaction producing a low yield or failing to complete?
Answer: Low yields are often traced back to two primary issues: incomplete ring-opening of the isatin starting material and suboptimal reaction conditions.[1]
-
Incomplete Isatin Ring-Opening: The crucial first step is the base-catalyzed hydrolysis of the isatin amide bond to form a water-soluble keto-acid salt (isatinate).[2] If the carbonyl compound is added prematurely, the isatin may not be fully converted, leading to a stalled reaction.[3][4]
-
Solution: Implement a modified reactant addition protocol. First, dissolve the isatin completely in the basic solution (e.g., aqueous KOH) and stir until the color changes from deep purple/orange to a pale yellow or light brown, indicating the formation of the isatinate salt. Only then should you add the carbonyl compound.[1][4]
-
-
Insufficient Reaction Time or Temperature: The condensation and cyclization steps can be slow.[5]
-
Stoichiometry: An insufficient amount of the carbonyl compound will leave unreacted isatin, which can be difficult to remove during purification.[1]
-
Solution: Use a molar excess of the carbonyl compound to drive the reaction to completion.[1]
-
Q2: What causes the formation of intractable tar in my reaction, and how can I prevent it?
Answer: Tar formation is a frequent problem in the Pfitzinger reaction, typically caused by self-condensation side reactions under strongly basic conditions and high temperatures.[1][3]
-
Cause: Aldehydes and ketones, particularly those that can easily enolize like acetone or biacetyl, can self-condense (e.g., via an aldol condensation) faster than they react with the isatinate intermediate.[4] High temperatures exacerbate these side reactions.[5]
-
Prevention Strategies:
-
Temperature Control: Avoid excessive heating. Maintain a steady reflux temperature as specified in a protocol and do not overheat, as this promotes polymerization and degradation.[1][5]
-
Modified Addition: Pre-forming the isatinate salt before adding the carbonyl compound can help ensure the desired reaction is favored.[1][4]
-
pH Control During Workup: When acidifying the mixture to precipitate the product, add the acid slowly with vigorous stirring. This prevents localized high acidity, which can contribute to the degradation of the product into tar.[1]
-
Q3: I am isolating the decarboxylated quinoline instead of the desired quinoline-4-carboxylic acid. What's going wrong?
Answer: The quinoline-4-carboxylic acid product is susceptible to decarboxylation (loss of CO2) under harsh conditions, particularly prolonged exposure to high temperatures.[5] This is a critical side reaction to control, as the carboxylic acid group is necessary for subsequent esterification.
-
Cause: Excessive heat during the reaction or workup drives the decarboxylation of the final product.
-
Prevention Strategies:
-
Minimize Reaction Temperature and Time: Use the lowest temperature and shortest time necessary for the reaction to proceed to completion (as monitored by TLC).
-
Careful Workup: Avoid heating the reaction mixture for extended periods after the reaction is complete. Proceed with solvent removal and acidification promptly after cooling.
-
Data on Reaction Conditions
The choice of reactants and conditions significantly impacts the reaction outcome. The following table summarizes reported yields for the synthesis of various quinoline-4-carboxylic acids, the essential precursors for the target esters.
| Isatin Derivative | Carbonyl Compound | Base | Solvent System | Time (h) | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | 24 | ~60% | [4][6] |
| Isatin | Butanone | NaOH | Water | 8 | ~89% | [4] |
| Isatin | Acetophenone | KOH | Ethanol | - | ~33% | [7] |
| Isatin | 1-(Benzofuran-2-yl)ethanone | Base | - | - | - | [8] |
| 5-Substituted Isatin | Appropriate Ketone | KOH | Ethanol | - | 45-81% | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid
This protocol is a representative example of the Pfitzinger synthesis using a modified procedure to minimize side reactions.[4][6][9]
-
Base Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (5.9 g, ~0.1 mol) in a mixture of absolute ethanol (20 mL) and distilled water (5 mL).
-
Isatin Ring-Opening: Add isatin (1.47 g, 0.01 mol) to the basic solution. Stir the mixture at room temperature or with gentle warming. The initial deep purple/orange color should fade to a light straw brown, indicating the complete formation of the potassium isatinate salt. This may take up to 1 hour.[10]
-
Condensation: Once the color change is complete, add acetone (1.1 mL, ~0.015 mol) to the reaction mixture.
-
Reflux: Heat the mixture to a gentle reflux (approx. 79-82°C) and maintain for 24 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation:
-
After completion, cool the mixture to room temperature.
-
Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
Add water (50 mL) to the residue to dissolve the potassium salt of the product.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove unreacted acetone and other neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with glacial acetic acid or 1M HCl with vigorous stirring until precipitation is complete (pH ~4-5).[10]
-
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the crude 2-methylquinoline-4-carboxylic acid. The product can be further purified by recrystallization from ethanol.
Protocol 2: Fischer Esterification of the Carboxylic Acid
This is a general protocol for converting the quinoline-4-carboxylic acid intermediate into its corresponding ethyl ester.
-
Reaction Setup: In a round-bottom flask, suspend the dried quinoline-4-carboxylic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 20-50 mL per gram of acid).
-
Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~3-5 drops) or p-toluenesulfonic acid (PTSA).
-
Reflux: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC until the starting carboxylic acid spot disappears.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Reduce the volume of ethanol using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent like ethyl acetate (3 x 30 mL).
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude quinoline ester. Purify further by column chromatography or recrystallization as needed.
Visual Guides
Reaction Pathways: Desired Product vs. Side Reactions
The following diagram illustrates the main Pfitzinger reaction pathway leading to the desired carboxylic acid and highlights the competing decarboxylation side reaction.
Caption: Pfitzinger main reaction vs. decarboxylation side reaction.
Troubleshooting Workflow for Low Yields
This flowchart provides a logical sequence for diagnosing and resolving common issues leading to poor reaction outcomes.
Caption: A logical workflow for troubleshooting common Pfitzinger issues.
Influence of Reaction Parameters
This diagram illustrates the relationship between reaction temperature and the formation of desired and undesired products.
Caption: The effect of temperature on Pfitzinger reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijsr.net [ijsr.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Gould-Jacobs Cyclization
Welcome to the technical support center for the Gould-Jacobs cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during this quinoline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the Gould-Jacobs reaction, presented in a question-and-answer format.
Q1: What is the Gould-Jacobs reaction and what are its typical steps?
The Gould-Jacobs reaction is a method for synthesizing 4-hydroxyquinoline derivatives.[1] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonic ester intermediate.[2] This intermediate then undergoes a thermal cyclization at high temperatures to yield a 4-hydroxy-3-carboalkoxyquinoline.[2] Subsequent steps can include saponification of the ester to a carboxylic acid, followed by decarboxylation to produce the 4-hydroxyquinoline.[3]
Q2: My cyclization reaction is not proceeding to completion or is giving low yields. What are the common causes and how can I improve it?
Incomplete cyclization is a frequent challenge in the Gould-Jacobs reaction. Here are several troubleshooting steps to enhance the reaction's efficiency:
-
Increase Reaction Temperature: The cyclization is a high-temperature process, often requiring temperatures between 250-300°C.[2] Gradually increasing the temperature may help drive the reaction to completion.[2]
-
Extend Reaction Time: If raising the temperature is not viable due to potential decomposition, increasing the reaction time at the current temperature might improve the yield of the cyclized product.[2]
-
Consider Microwave Heating: Microwave irradiation offers rapid and efficient heating, which can lead to significantly shorter reaction times and higher yields compared to conventional heating methods.[2][4]
-
Ensure Anhydrous Conditions: While not always mandatory, using dry reagents and solvents can sometimes improve the reaction outcome.[2]
-
Use High-Boiling Inert Solvents: Employing a high-boiling solvent like Dowtherm A or diphenyl ether can ensure uniform heating and potentially increase cyclization yields to as high as 95%.[2][5]
Q3: I am observing the formation of dark, tarry materials in my reaction. What causes this and how can I prevent it?
The formation of tar is typically due to decomposition at high temperatures or from prolonged heating.[2] To mitigate this:
-
Optimize Temperature and Time: Finding the right balance between the reaction temperature and duration is crucial to maximize the cyclization while minimizing degradation.[2][4]
-
Utilize a High-Boiling Inert Solvent: These solvents help to ensure even heat distribution, preventing localized overheating.[2]
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative side reactions that may contribute to tar formation.[2]
Q4: My final product is a viscous oil and is difficult to crystallize. What can I do?
This issue often arises from the presence of impurities or residual high-boiling solvent.[2] Here are some purification strategies:
-
Column Chromatography: This is an effective method for purifying the crude product and removing impurities.[2]
-
Thorough Solvent Removal: If you are using a high-boiling solvent, ensure it is completely removed under a high vacuum.[2]
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[2]
Q5: I have identified a significant amount of a decarboxylated byproduct. How can this be avoided?
The loss of the 3-carboalkoxy group is a common side reaction, particularly under high-pressure and high-temperature conditions.[2] To prevent this:
-
Careful Temperature and Time Control: Precisely control the reaction temperature and duration to avoid conditions that favor decarboxylation.[2][4]
-
Monitor Pressure in Microwave Synthesis: If using a sealed vessel for microwave synthesis, keep an eye on the pressure. A reduction in temperature may be necessary to avoid unwanted decarboxylation.[2]
Q6: How do substituents on the aniline starting material affect the reaction?
The electronic properties of the substituents on the aniline ring play a significant role. The Gould-Jacobs reaction is generally most effective for anilines that possess electron-donating groups at the meta-position.[1]
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for optimizing the Gould-Jacobs cyclization, comparing conventional heating with microwave irradiation.
Table 1: Comparison of Conventional vs. Microwave Heating for Gould-Jacobs Cyclization
| Entry | Heating Method | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Conventional | 250 | 30 | Low (not specified) | [2] |
| 2 | Microwave | 250 | 15 | 1 | [4] |
| 3 | Microwave | 300 | 1 | 37 | [4] |
| 4 | Microwave | 300 | 5 | 28 | [4] |
| 5 | Microwave | 300 | 5 (optimized) | 47 | [4] |
Note: The yields in the table refer to the isolated product after the cyclization step.[2]
Experimental Protocols
Below are detailed methodologies for performing the Gould-Jacobs cyclization using both conventional heating and microwave irradiation.
Protocol 1: General Procedure for Gould-Jacobs Synthesis using Conventional Heating
1. Condensation:
- In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).[2]
- Heat the mixture to 100-130°C for 1-2 hours. The evolution of ethanol can be monitored to track the reaction's progress.[2]
2. Cyclization:
- To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.[2]
- Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes.[2]
- Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
3. Work-up and Purification:
- Allow the reaction mixture to cool to room temperature.[2]
- Add a non-polar solvent, such as hexane or petroleum ether, to precipitate the crude product.[2]
- Collect the solid by filtration and wash it with the same non-polar solvent.[2]
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) or by column chromatography.[2]
Protocol 2: General Procedure for Gould-Jacobs Synthesis using Microwave Irradiation
1. Reaction Setup:
- In a microwave-safe reaction vessel, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). For a solvent-free reaction, add the neat reactants to the vessel.[4]
2. Microwave Irradiation:
- Place the vessel inside the microwave reactor.
- Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[2]
- Monitor the internal temperature and pressure of the vessel.
3. Work-up and Purification:
- Let the reaction vessel cool to room temperature. A precipitate of the product may form.[5]
- If a precipitate forms, collect the solid by filtration and wash with a cold, non-polar solvent like acetonitrile or cyclohexane.[4][5]
- If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.[2]
Visualizations
The following diagrams illustrate the Gould-Jacobs reaction pathway, an experimental workflow, and a troubleshooting guide.
Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.[5]
Caption: A generalized experimental workflow for the Gould-Jacobs synthesis of quinolones.[5]
Caption: A troubleshooting decision guide for addressing low yields in the Gould-Jacobs cyclization.
References
Technical Support Center: Troubleshooting Low Yields in Metal Complex Formation with Quinoline Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of metal complexes with quinoline ligands.
Frequently Asked Questions (FAQs)
Q1: My metal complex formation with a quinoline ligand is resulting in a very low yield. What are the common contributing factors?
Low yields can stem from several factors throughout the experimental process. Key areas to investigate include the purity of your starting materials, the reaction conditions, and the work-up and purification procedures. Sub-optimal conditions can lead to incomplete reactions or the formation of side products, while inefficient purification can result in product loss.
Q2: How critical are the reaction conditions for the successful synthesis of quinoline-based metal complexes?
Reaction conditions are paramount for achieving high yields. Factors such as pH, temperature, reaction time, solvent choice, and the molar ratio of ligand to metal can significantly influence the outcome of the reaction.[1] For instance, the synthesis of the aluminum complex Alq3 is optimized at a pH of 7.14 and a temperature of 70°C, while the lithium complex Liq requires a pH of 10 and a temperature of 50°C.[1]
Q3: I suspect side reactions are occurring. What are some common side products in syntheses involving quinoline ligands?
Side reactions can be a significant cause of low yields. Depending on the specific quinoline ligand and reaction conditions, you might observe the formation of intermediate imines, secondary amines, or other oxidized side products.[2] In some cases, unexpected rearrangements can occur, such as the formation of quinoline-ortho-quinones from quinoline-para-quinones.[3]
Q4: My crude product appears to be a mixture. What are the best methods for purifying metal complexes with quinoline ligands?
Purification of quinoline-containing compounds can be challenging due to the basicity of the quinoline nitrogen, which can interact with acidic stationary phases like silica gel, leading to streaking and poor separation during column chromatography.[4] Common purification methods include:
-
Column Chromatography: To mitigate issues with silica gel, consider deactivating the silica with a basic modifier like triethylamine or using an alternative stationary phase such as neutral or basic alumina.[4]
-
Recrystallization: This is a powerful technique if a suitable solvent system can be found.
-
Distillation: For volatile complexes, vacuum distillation can be effective.[5]
Q5: Could the purity of my quinoline ligand be the issue? How can I purify it before use?
Yes, impurities in the quinoline ligand can interfere with complex formation. Several methods exist for purifying quinoline, including:
-
Drying with Na2SO4 followed by vacuum distillation from zinc dust.[5]
-
Formation and recrystallization of the picrate or phosphate salt, followed by regeneration of the free base.[5]
-
Treatment with hydrochloric acid to form the hydrochloride salt, followed by diazotization to remove aniline impurities, and then regeneration of the free base.[5]
Troubleshooting Guide
The following table outlines common problems encountered during the synthesis of metal complexes with quinoline ligands, their possible causes, and suggested solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Suboptimal pH. | - Optimize the pH of the reaction mixture. For 8-hydroxyquinoline complexes, pH can be a critical factor.[1] |
| - Incorrect reaction temperature. | - Systematically vary the reaction temperature. Some reactions require heating, while others proceed at room temperature.[1][6] | |
| - Inappropriate solvent. | - Screen different solvents. The solubility of reactants and the complex can be highly solvent-dependent.[7] | |
| - Poor quality of starting materials. | - Ensure the purity of the quinoline ligand and metal salt. Purify the ligand if necessary.[5] | |
| - Steric hindrance from bulky substituents on the quinoline ligand. | - Consider using a less sterically hindered ligand or modifying the reaction conditions (e.g., higher temperature, longer reaction time). | |
| Formation of Multiple Products/Side Reactions | - Presence of oxygen leading to oxidation. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| - Incorrect stoichiometry of reactants. | - Carefully control the molar ratio of the ligand to the metal salt. A 2:1 ligand-to-metal ratio is common for bidentate quinoline ligands.[7] | |
| - Undesired side reactions of functional groups on the ligand. | - Protect sensitive functional groups on the quinoline ligand before the complexation reaction. | |
| Difficulty in Product Isolation and Purification | - Product is highly soluble in the reaction solvent. | - After the reaction, try to precipitate the product by adding a non-solvent. |
| - Complex is unstable on silica gel. | - Use an alternative stationary phase like alumina for column chromatography or add a basic modifier like triethylamine to the eluent.[4] | |
| - Product co-precipitates with starting materials or byproducts. | - Optimize the work-up procedure, including washing steps with appropriate solvents to remove impurities. |
Data Presentation
Table 1: Optimized Reaction Conditions for 8-Hydroxyquinoline Metal Complexes
| Metal Complex | Ligand Concentration (g/L) | pH | Reaction Temperature (°C) | Reaction Time (h) | Highest Yield (%) | Reference |
| Alq3 | 80 | 7.14 | 70 | 3 | Not Specified | [1] |
| Liq | 80 | 10 | 50 | 1 | Not Specified | [1] |
Experimental Protocols
General Protocol for the Synthesis of a Metal(II) Complex with a Bidentate Quinoline Ligand
This protocol provides a general procedure that can be adapted for the synthesis of various metal complexes with bidentate quinoline ligands.
1. Materials:
-
Quinoline-based ligand (e.g., 8-hydroxyquinoline)
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂)
-
Solvent (e.g., ethanol, methanol, DMSO)[7]
-
Base (if required to deprotonate the ligand, e.g., NaOH, NH₄OH)
2. Procedure:
-
Dissolve the quinoline ligand (2 molar equivalents) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
If the ligand requires deprotonation, adjust the pH of the mixture by adding a base dropwise.
-
Heat the reaction mixture to the desired temperature and maintain it for the specified time (monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the solid with cold solvent to remove any unreacted starting materials.
-
Dry the complex under vacuum.
3. Purification:
-
If necessary, the crude complex can be purified by recrystallization from a suitable solvent or by column chromatography using an appropriate stationary and mobile phase.
Visualizations
Caption: A general experimental workflow for the synthesis of metal complexes with quinoline ligands.
Caption: A troubleshooting decision tree for addressing low yields in metal complex formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-para-quinones and metals: coordination-assisted formation of quinoline-ortho-quinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
Technical Support Center: Recrystallization of Ethyl 8-quinolinecarboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of Ethyl 8-quinolinecarboxylate via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during this purification technique.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Question | Potential Causes & Solutions |
| No Crystal Formation | I've cooled my solution of this compound, but no crystals have formed. What should I do? | Supersaturation Not Reached: The solution may be too dilute. Solution: Try evaporating some of the solvent to increase the concentration of the compound. Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures. Solution: If possible, try a different solvent or a mixed-solvent system. For instance, if your compound is highly soluble in ethanol, adding water (an anti-solvent) can induce precipitation. Lack of Nucleation Sites: A very clean and smooth flask may not provide surfaces for crystals to begin forming. Solution: Try scratching the inside of the flask below the surface of the solution with a glass rod. Alternatively, add a "seed crystal" of pure this compound to the solution to initiate crystallization.[1] |
| Oiling Out | My compound is separating as an oil instead of crystals. How can I fix this? | Solution is Too Concentrated: The solution might be supersaturated to a point where the compound's melting point is below the temperature of the solution. Solution: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the concentration. Allow it to cool more slowly.[1] Cooling is Too Rapid: Fast cooling can sometimes favor oil formation. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. High Impurity Level: Significant amounts of impurities can lower the melting point of the compound, leading to oiling out. Solution: Consider a preliminary purification step, such as column chromatography, before recrystallization. |
| Low Yield of Crystals | I've collected my crystals, but the final yield is very low. What went wrong? | Too Much Solvent Used: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.[2] Premature Crystallization During Filtration: If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel. Solution: Ensure the funnel and receiving flask are pre-heated before filtration. If crystals do form, they can be redissolved with a small amount of hot solvent. Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation. Solution: Ensure the flask is cooled in an ice bath for an adequate amount of time after it has reached room temperature. |
| Colored Crystals | The resulting crystals have a noticeable color, but the pure compound should be colorless. How can I remove the color? | Presence of Colored Impurities: The starting material may contain colored impurities that are co-crystallizing with the product. Solution: Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude this compound. This creates a saturated solution upon cooling, which is necessary for good crystal yield. A good practice is to start with a small amount of solvent, bring it to a boil, and then add more hot solvent in small portions until the solid is just dissolved.
Q3: My crystals formed too quickly. Is this a problem?
A3: Yes, rapid crystal formation can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[2] To promote the growth of purer, larger crystals, allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: How long should I cool the solution to get the best yield?
A4: After the solution has cooled to room temperature and crystal formation appears to have stopped, it is advisable to cool it further in an ice bath for at least 30 minutes to an hour to maximize the precipitation of the product from the solution.
Q5: What should I do if I add too much solvent?
A5: If you've added too much solvent, your solution will not be saturated upon cooling, and you will get a poor yield or no crystals at all.[2] The remedy is to gently boil the solution to evaporate the excess solvent until you reach the saturation point again. You can test for saturation by dipping a glass rod in the solution and removing it; if crystals form rapidly on the rod, the solution is likely saturated.
Quantitative Data
While precise solubility data for this compound is not extensively published, the following table provides qualitative solubility information and physical properties to guide solvent selection.
| Solvent | Solubility at Room Temperature (20-25°C) | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Methanol | Sparingly Soluble | Soluble | Good |
| Water | Insoluble | Insoluble | Poor (can be used as an anti-solvent with a miscible solvent like ethanol) |
| Hexane | Insoluble | Sparingly Soluble | Potentially suitable, but may require a mixed solvent system. |
| Ethyl Acetate | Soluble | Very Soluble | Poor (compound is too soluble at low temperatures) |
| Acetone | Soluble | Very Soluble | Poor (compound is too soluble at low temperatures) |
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 63-65 °C |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add a small volume of ethanol (e.g., 5 mL) and, while stirring, heat the mixture to a gentle boil on a hot plate.
-
Achieving Saturation: Continue adding hot ethanol in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (e.g., a spatula tip) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask on the hotplate. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum for a few minutes, then transfer them to a watch glass to air dry. Determine the melting point and yield of the purified product.
Protocol 2: Two-Solvent Recrystallization using Ethanol and Water
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol, as described in the single-solvent protocol.
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 8 from the single-solvent recrystallization protocol, using an ice-cold ethanol-water mixture to wash the crystals.
Experimental Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: Workflow for the recrystallization of this compound.
References
Identifying impurities in Ethyl 8-quinolinecarboxylate via TLC and NMR
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 8-quinolinecarboxylate. It focuses on the identification of impurities using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in a sample of this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. Depending on the synthetic route, potential impurities may include:
-
8-Hydroxyquinoline: An unreacted starting material.
-
Ethyl Chloroacetate or other acrylates: Unreacted reagents.
-
Quinoline: A potential byproduct from decarboxylation.
-
Hydrolysis product (8-Quinolinecarboxylic acid): From exposure to moisture.
-
Residual Solvents: From the reaction or purification process (e.g., ethanol, acetone, dichloromethane).[1]
Q2: How can I quickly assess the purity of my this compound sample using TLC?
A2: A quick TLC analysis can reveal the number of components in your sample. Spot your sample on a TLC plate alongside a reference standard of pure this compound. A single spot for your sample that corresponds to the reference standard indicates high purity. The presence of additional spots suggests impurities.[2]
Q3: What is a suitable TLC solvent system for analyzing this compound?
A3: A common starting solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A ratio of 1:1 hexane:ethyl acetate is a good starting point.[2] The polarity can be adjusted to achieve optimal separation. For more polar impurities, adding a small amount of methanol or a few drops of acetic acid might be necessary.[3][4]
Q4: My TLC plate shows streaking. What could be the cause?
A4: Streaking on a TLC plate can be caused by several factors:
-
Overloading the sample: The sample is too concentrated. Try diluting your sample before spotting it on the plate.[3]
-
Highly polar compounds: Acidic or basic impurities can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or ammonium hydroxide (for basic compounds) to the developing solvent can improve the spot shape.[3]
-
Insoluble material: The sample may not be fully dissolved in the spotting solvent.
Q5: What are the expected 1H NMR chemical shifts for pure this compound?
A5: The proton NMR spectrum of this compound will show characteristic signals for the quinoline ring protons and the ethyl ester group. The approximate chemical shifts (in CDCl3) are provided in the data table below.
Q6: How can I identify impurities using 1H NMR?
A6: Impurities will present as additional peaks in the 1H NMR spectrum. By comparing the spectrum of your sample to that of a pure standard and consulting literature data for potential impurities, you can identify the contaminants. For example, a broad singlet around 10-12 ppm could indicate the presence of a carboxylic acid impurity.[5] Unreacted starting materials will also show their characteristic peaks.
Troubleshooting Guides
TLC Analysis Troubleshooting
| Problem | Possible Cause | Solution |
| No spots are visible | Sample is too dilute. | Concentrate your sample and re-spot. |
| Incorrect UV lamp wavelength. | Use both short-wave (254 nm) and long-wave (365 nm) UV light. | |
| Spots are streaked | Sample is too concentrated. | Dilute the sample before spotting.[3] |
| The compound is highly polar. | Add a small amount of acetic acid or triethylamine to the mobile phase.[3] | |
| Rf value is too high or too low | The mobile phase is too polar or not polar enough. | Adjust the solvent ratio. Increase the polar component to increase the Rf, or decrease it to lower the Rf. |
| Spots are not well-separated | The chosen solvent system is not optimal. | Try a different solvent system. A mixture of three solvents can sometimes provide better resolution. |
NMR Analysis Troubleshooting
| Problem | Possible Cause | Solution |
| Broad peaks | Sample contains solid particles. | Filter the NMR sample through a small plug of glass wool. |
| The compound is aggregating. | Try a different NMR solvent or warm the sample. | |
| Unexpected peaks are present | The sample contains impurities. | Compare the spectrum to literature data for expected impurities. Consider running a 2D NMR experiment for complex mixtures. |
| The NMR solvent is contaminated. | Run a blank spectrum of the solvent. | |
| Poor signal-to-noise ratio | The sample is too dilute. | Use a more concentrated sample if possible. Increase the number of scans. |
Experimental Protocols
Protocol for Thin Layer Chromatography (TLC)
-
Plate Preparation: Handle the TLC plate by the edges to avoid contaminating the silica surface. Using a pencil, gently draw a starting line about 1 cm from the bottom of the plate.
-
Sample Preparation: Prepare a dilute solution of your this compound sample (approximately 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[3]
-
Spotting: Use a capillary tube to spot a small amount of your sample solution onto the starting line. Allow the solvent to evaporate completely between applications to keep the spot small.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[3]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a clean NMR tube.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard can be added.
-
Data Acquisition: Acquire the 1H and 13C NMR spectra according to the instrument's standard procedures.
Data Presentation
Table 1: TLC Data for this compound and Potential Impurities
| Compound | Typical Rf Value (1:1 Hexane:Ethyl Acetate) | Visualization |
| This compound | 0.4 - 0.6 | UV (254 nm) |
| 8-Hydroxyquinoline | 0.2 - 0.4 | UV (254 nm), stains with iodine |
| 8-Quinolinecarboxylic acid | 0.0 - 0.1 (streaking) | UV (254 nm) |
Note: Rf values are approximate and can vary depending on the specific conditions (plate, temperature, chamber saturation).
Table 2: 1H NMR Data for this compound in CDCl3
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.93 | dd | 1H | H-2 |
| 8.17 | dd | 1H | H-4 |
| 7.98 | dd | 1H | H-7 |
| 7.86 | dd | 1H | H-5 |
| 7.60 | t | 1H | H-6 |
| 7.47 | m | 1H | H-3 |
| 4.45 | q | 2H | -OCH2CH3 |
| 1.44 | t | 3H | -OCH2CH3 |
Reference: Supporting Information, The Royal Society of Chemistry.[6]
Table 3: 13C NMR Data for this compound and Potential Impurities
| Compound | Key 13C NMR Chemical Shifts (δ, ppm) |
| This compound | ~166 (C=O), ~150-120 (quinoline C), ~61 (-OCH2-), ~14 (-CH3) |
| 8-Hydroxyquinoline | ~153 (C-OH), ~148-110 (quinoline C) |
| 8-Quinolinecarboxylic acid | ~170 (C=O), ~150-120 (quinoline C) |
Note: These are approximate chemical shifts. The carbonyl carbon of a carboxylic acid is typically found between 160-180 ppm.[7]
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Troubleshooting logic for common issues.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Preventing over-oxidation in the synthesis of quinoline carboxaldehydes
Welcome to the technical support center for the synthesis of quinoline carboxaldehydes. This resource is tailored for researchers, scientists, and drug development professionals to address the common challenge of over-oxidation when preparing quinoline carboxaldehydes from their corresponding primary alcohols. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My primary issue is the over-oxidation of the quinoline methanol to the corresponding carboxylic acid. How can I prevent this?
A1: Over-oxidation is a common problem when using strong oxidizing agents. The key is to employ mild and selective oxidation methods that are known to efficiently stop at the aldehyde stage. Three highly recommended methods for this transformation are the Dess-Martin Periodinane (DMP) oxidation, the Swern oxidation, and oxidation with activated manganese dioxide (MnO₂). These methods operate under conditions that are significantly less prone to over-oxidation compared to reagents like potassium permanganate or chromic acid.
Q2: Which of the mild oxidation methods (DMP, Swern, MnO₂) should I choose for my quinoline methanol?
A2: The choice of method depends on several factors, including the specific structure of your substrate, the scale of your reaction, and the equipment available.
-
Dess-Martin Periodinane (DMP) Oxidation: This is often a go-to method due to its mild, neutral pH conditions, rapid reaction times (often complete within 0.5-2 hours at room temperature), and high chemoselectivity. It is particularly well-suited for sensitive and complex substrates.[1][2][3] However, DMP is relatively expensive and can be explosive under certain conditions, making it more suitable for small to medium-scale syntheses.[1]
-
Swern Oxidation: This method is also very mild and highly effective for generating aldehydes without over-oxidation.[4][5] It is a cost-effective option for larger-scale reactions as the reagents are inexpensive. However, it requires cryogenic temperatures (-78 °C) and the generation of dimethyl sulfide, a volatile and foul-smelling byproduct.[4][5]
-
Manganese Dioxide (MnO₂) Oxidation: This is a very mild and selective method, particularly for benzylic and allylic alcohols, which includes quinoline methanols.[6] The reaction is heterogeneous, and the work-up simply involves filtering off the solid MnO₂. A major drawback is that a large excess of the reagent is often required, and its activity can vary depending on the method of preparation.
Q3: How can I monitor the progress of the oxidation to avoid over-oxidation?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[7] You should spot the reaction mixture alongside the starting quinoline methanol on a silica gel TLC plate. As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new, typically less polar spot for the quinoline carboxaldehyde will appear. The reaction should be stopped as soon as the starting material is consumed to minimize the formation of the more polar carboxylic acid byproduct. For quinoline compounds, it is often beneficial to add a small amount of triethylamine (0.1–2.0%) to the eluent to prevent streaking on the TLC plate.[8]
Q4: I am observing incomplete conversion of my starting alcohol. What should I do?
A4: Incomplete conversion can be due to several factors depending on the method used:
-
For DMP Oxidation: Ensure your DMP reagent is fresh and has been stored properly under anhydrous conditions. The presence of water can affect the reaction rate.[1]
-
For Swern Oxidation: This reaction is highly sensitive to temperature. Ensure that the temperature is maintained at -78 °C during the initial steps. Premature warming can lead to the decomposition of the reactive intermediate.
-
For MnO₂ Oxidation: The activity of MnO₂ can be highly variable. Ensure you are using "activated" MnO₂. If the reaction stalls, you can try adding a fresh portion of activated MnO₂.
Troubleshooting Guides
Dess-Martin Periodinane (DMP) Oxidation
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Over-oxidation to carboxylic acid | Reaction time is too long or the reaction temperature is too high. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. The reaction is typically complete in 0.5-2 hours at room temperature. | [2][3] |
| Formation of side products | The acetic acid byproduct may be reacting with acid-sensitive functional groups on your quinoline substrate. | Add a buffer such as pyridine or sodium bicarbonate to the reaction mixture to neutralize the acetic acid as it is formed. | [1] |
| Difficult work-up (gummy residue) | The reduced iodine byproduct can sometimes be difficult to remove. | Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously until the layers are clear before extraction. | [2] |
Swern Oxidation
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Low or no yield of aldehyde | The reaction was not kept at a sufficiently low temperature (-78 °C) during the addition of reagents. | Ensure a dry ice/acetone bath is used to maintain the temperature at -78 °C. Allow the reagents to react completely at this temperature before warming. | [4][5] |
| Formation of methylthiomethyl (MTM) ether byproduct | The reaction temperature was allowed to rise above -60 °C before the addition of the base. | Maintain cryogenic temperatures throughout the initial stages of the reaction. The formation of MTM ethers is minimized at lower temperatures. | [9] |
| Epimerization at the α-carbon (if applicable) | The base (triethylamine) may be abstracting a proton from the α-carbon of the newly formed aldehyde. | Use a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) instead of triethylamine. |
Manganese Dioxide (MnO₂) Oxidation
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Incomplete reaction or low yield | The MnO₂ is not sufficiently activated, or an insufficient amount was used. | Use commercially available "activated" MnO₂ or prepare it according to a literature procedure. A large excess (5-20 equivalents) of MnO₂ is often required. | [6] |
| Slow reaction rate | The reaction is heterogeneous and can be slow. | Increase the reaction temperature or use a solvent in which the starting material is more soluble. Vigorous stirring is essential. | |
| Product is difficult to separate from MnO₂ | The product may be adsorbed onto the surface of the MnO₂. | After filtering off the MnO₂, wash the solid thoroughly with a more polar solvent (e.g., ethyl acetate or acetone) to recover any adsorbed product. |
Data Presentation: Comparison of Mild Oxidation Methods
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation | Manganese Dioxide (MnO₂) Oxidation |
| Reagents | Dess-Martin Periodinane | Oxalyl chloride, DMSO, Triethylamine | Activated Manganese Dioxide |
| Stoichiometry | 1.1 - 1.5 equivalents | 1.5-2 eq. Oxalyl Chloride, 2-3 eq. DMSO, 3-5 eq. Triethylamine | 5 - 20 equivalents |
| Solvent | Dichloromethane (DCM), Chloroform | Dichloromethane (DCM) | Dichloromethane (DCM), Chloroform, Hexane |
| Temperature | Room Temperature (20-25 °C) | -78 °C to Room Temperature | Room Temperature to Reflux |
| Reaction Time | 0.5 - 4 hours | 1 - 3 hours | 12 - 48 hours |
| Typical Yield | 85 - 95% | 80 - 95% | 70 - 90% |
| Key Byproducts | 2-Iodoxybenzoic acid, Acetic acid | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride | MnO |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of (Quinolin-2-yl)methanol
This protocol is a representative procedure for the oxidation of a primary quinoline alcohol to the corresponding aldehyde using Dess-Martin Periodinane.
Materials:
-
(Quinolin-2-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (quinolin-2-yl)methanol (1.0 eq) in anhydrous DCM (0.1-0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with 0.5% triethylamine). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the quinoline-2-carboxaldehyde.
Protocol 2: Swern Oxidation of (Quinolin-2-yl)methanol
This protocol describes a general procedure for the Swern oxidation of a primary quinoline alcohol.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
(Quinolin-2-yl)methanol
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2-0.5 M) in a three-necked flask equipped with a thermometer, add a dropping funnel and a nitrogen inlet. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the internal temperature below -65 °C. Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of (quinolin-2-yl)methanol (1.0 eq) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C. Stir for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture at -78 °C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature over about 1 hour.
-
Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Manganese Dioxide (MnO₂) Oxidation of (Quinolin-2-yl)methanol
This protocol outlines a typical procedure for the oxidation of a primary quinoline alcohol using activated manganese dioxide.
Materials:
-
(Quinolin-2-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite
Procedure:
-
To a vigorously stirred solution of (quinolin-2-yl)methanol (1.0 eq) in DCM or CHCl₃ (0.1 M), add activated manganese dioxide (10 eq by weight).
-
Stir the suspension at room temperature or gentle reflux. Monitor the reaction progress by TLC. The reaction time can vary significantly (12-48 hours) depending on the activity of the MnO₂.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the MnO₂.
-
Wash the Celite pad thoroughly with DCM or another suitable solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: General workflow for the selective oxidation of quinoline methanols.
Caption: Troubleshooting logic for quinoline carboxaldehyde synthesis.
Caption: Chemical transformation from quinoline methanol to carboxaldehyde.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Manganese Dioxide [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Technical Support Center: Scaling Up the Synthesis of Ethyl 8-Quinolinecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the synthesis of Ethyl 8-quinolinecarboxylate for pilot studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scaling up?
A1: For pilot-scale synthesis, robust and well-understood reactions are preferred. Two primary routes are recommended:
-
Fischer Esterification of 8-Quinolinecarboxylic Acid: This is a direct and classical method involving the reaction of 8-quinolinecarboxylic acid with ethanol in the presence of a strong acid catalyst.[1][2][3][4][5] This method is often favored for its simplicity and the use of readily available, inexpensive reagents.
-
Multi-step Synthesis via a Quinoline Formation Reaction followed by Esterification: Methods like the Gould-Jacobs or Combes synthesis can be employed to first construct the quinoline ring system, followed by the introduction of the ethyl ester.[6][7][8][9][10][11] This approach offers flexibility in introducing various substituents on the quinoline core if needed for derivative studies.
Q2: What are the critical process parameters to monitor during the scale-up of the Fischer Esterification?
A2: When scaling up the Fischer Esterification, the following parameters are crucial:
-
Temperature Control: Exothermic reactions can lead to temperature gradients in large reactors.[12] Precise temperature control is essential to prevent side reactions and ensure consistent product quality.
-
Water Removal: Fischer esterification is a reversible reaction.[2][4] Efficient removal of water as it is formed will drive the equilibrium towards the product, maximizing the yield. This can be achieved through azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus.
-
Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) needs to be carefully optimized. Too little catalyst will result in slow reaction rates, while too much can lead to side reactions and purification challenges.
-
Mixing Efficiency: Homogeneous mixing is critical to ensure uniform reaction conditions and heat distribution, especially in larger reactor volumes. Inadequate mixing can lead to localized overheating and reduced yields.
Q3: How can I improve the yield of this compound?
A3: To improve the yield, consider the following:
-
Use of Excess Reagent: Employing a large excess of ethanol can shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's Principle.[2][3]
-
Efficient Water Removal: As mentioned, continuous removal of water is one of the most effective ways to drive the reaction to completion.
-
Choice of Catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid or acidic ion-exchange resins can be explored for potentially higher yields and easier removal.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by techniques like TLC or HPLC is recommended.
Q4: What are the recommended purification methods for this compound at the pilot scale?
A4: At the pilot scale, purification methods need to be scalable and efficient. Common techniques include:
-
Crystallization: This is often the most effective method for purifying solid products at a large scale. The choice of solvent system is critical and should be optimized for good recovery and high purity.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
-
Extraction: Liquid-liquid extraction can be used to remove impurities. The choice of solvents should be based on the solubility characteristics of the product and impurities.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to equilibrium. | Use a large excess of ethanol and/or continuously remove water using a Dean-Stark apparatus.[2][3] |
| Insufficient catalyst. | Increase the catalyst loading incrementally, monitoring for side product formation. | |
| Reaction time is too short. | Monitor the reaction progress using TLC or HPLC and continue until the starting material is consumed. | |
| Formation of By-products | Reaction temperature is too high. | Optimize the reaction temperature. Ensure even heating and efficient mixing to avoid localized hotspots.[12] |
| Catalyst concentration is too high. | Reduce the amount of acid catalyst. | |
| Presence of impurities in starting materials. | Ensure the purity of 8-quinolinecarboxylic acid and ethanol. | |
| Difficulty in Isolating the Product | Product is too soluble in the reaction mixture. | After the reaction, distill off the excess ethanol. Then, proceed with an appropriate workup, such as extraction or crystallization from a different solvent system. |
| Formation of an emulsion during workup. | Add a saturated brine solution to break the emulsion. | |
| Product Purity is Low after Purification | Inefficient crystallization. | Screen for different crystallization solvents or solvent mixtures. Consider a multi-step crystallization process. |
| Co-crystallization of impurities. | Treat the crude product with activated carbon to remove colored impurities before crystallization. | |
| Incomplete removal of the acid catalyst. | Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) before extraction. |
Experimental Protocols
Protocol 1: Fischer Esterification of 8-Quinolinecarboxylic Acid
This protocol is a general guideline and should be optimized for specific equipment and scale.
Materials:
-
8-Quinolinecarboxylic Acid
-
Ethanol (anhydrous)
-
Sulfuric Acid (concentrated) or p-Toluenesulfonic Acid
-
Toluene
-
Sodium Bicarbonate Solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Suitable solvent for crystallization (e.g., ethanol/water, hexane/ethyl acetate)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, a reflux condenser, and a Dean-Stark trap, add 8-quinolinecarboxylic acid, a 5-10 fold molar excess of ethanol, and a catalytic amount of sulfuric acid (e.g., 0.05-0.1 equivalents). Add toluene to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, and the reaction is deemed complete by TLC or HPLC analysis.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by crystallization from a suitable solvent system.
-
| Parameter | Lab Scale (Representative) | Pilot Scale (Considerations) |
| 8-Quinolinecarboxylic Acid | 10 g | 1-10 kg |
| Ethanol | 50-100 mL | 5-10 L per kg of starting material |
| Catalyst (H₂SO₄) | 0.5-1 mL | 0.05-0.1 molar equivalents |
| Toluene | 20-30 mL | Sufficient to fill the Dean-Stark trap and facilitate azeotropic removal |
| Reaction Temperature | Reflux (~80-110 °C) | Maintain consistent reflux temperature; monitor for exotherms |
| Reaction Time | 4-24 hours | Monitor progress; may differ from lab scale |
| Typical Yield | 70-90% | Target >80% with optimization |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of Fischer Esterification.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. athabascau.ca [athabascau.ca]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. ablelab.eu [ablelab.eu]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Catalyst Selection for Optimizing Quinoline Derivative Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals, the synthesis of quinoline derivatives is a critical process. The choice of catalyst can significantly influence yield, purity, and reaction efficiency. This technical support center provides practical guidance through troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during quinoline derivative synthesis, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield or No Product | 1. Suboptimal Catalyst Choice: The selected catalyst may not be effective for the specific substrates or reaction type (e.g., Friedländer, Doebner-von Miller).[1] 2. Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products.[2] 3. Poor Substrate Reactivity: Steric hindrance or deactivating electronic groups on the starting materials can impede the reaction.[1] 4. Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, coking, or structural changes.[3] | 1. Screen Different Catalysts: Test a range of catalysts, including Brønsted acids (e.g., p-TsOH, H₂SO₄), Lewis acids (e.g., ZnCl₂, SnCl₄), transition-metal catalysts, or nanocatalysts.[1][4] 2. Optimize Temperature: Gradually increase the temperature in increments of 10-20°C, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[2] Conversely, if charring is observed, lower the temperature. 3. Use a More Active Catalyst or Harsher Conditions: For less reactive substrates, a stronger catalyst or higher temperatures may be necessary.[1] 4. Employ a Fresh Batch of Catalyst: If deactivation is suspected, use a fresh catalyst. For heterogeneous catalysts, consider regeneration procedures if applicable. |
| Significant Formation of Tar and Polymeric Byproducts | 1. Harsh Reaction Conditions: High temperatures and strong acid catalysts, particularly in the Skraup and Doebner-von Miller syntheses, can promote polymerization of reactants and intermediates.[5][6] 2. High Concentration of Reactive Intermediates: Rapid formation of reactive species can lead to uncontrolled side reactions. | 1. Moderate Reaction Conditions: Use a moderator like ferrous sulfate in the Skraup synthesis to control the exothermic reaction.[1] Consider using milder acid catalysts or a biphasic solvent system to reduce polymerization in the Doebner-von Miller reaction.[6][7] 2. Slow Addition of Reagents: Adding a reactive starting material, such as an α,β-unsaturated carbonyl compound, slowly to the reaction mixture can help minimize polymerization.[5] |
| Formation of Unexpected Isomers or Byproducts | 1. Lack of Regioselectivity: In syntheses like the Combes reaction, unsymmetrical reactants can lead to the formation of different regioisomers.[8] 2. Incomplete Reaction or Oxidation: In the Doebner-von Miller synthesis, incomplete oxidation of the dihydroquinoline intermediate can result in impurities.[9] | 1. Modify Substrates or Catalysts: The choice of catalyst and the electronic and steric properties of the substituents on the aniline and β-diketone can influence regioselectivity in the Combes synthesis.[6][8] 2. Ensure Complete Oxidation: Use a sufficient amount of an appropriate oxidizing agent in the final step of the Doebner-von Miller synthesis.[9] |
| Difficulty in Catalyst Separation and Recovery | 1. Use of Homogeneous Catalysts: Homogeneous catalysts are in the same phase as the reactants, making their separation from the product challenging.[1] | 1. Switch to a Heterogeneous Catalyst: Heterogeneous catalysts, being in a different phase (typically solid), can be easily separated by filtration and are often reusable.[1] Nanocatalysts, particularly magnetic ones, also offer straightforward separation.[10] |
Catalyst Performance in Quinoline Synthesis
The following table summarizes the performance of various catalytic systems in different quinoline synthesis reactions. Yields are highly dependent on the specific substrates and reaction conditions.
| Synthesis Method | Catalyst(s) | Starting Materials | Temp (°C) | Time (h) | Yield (%) |
| Friedländer Synthesis | Acid (e.g., p-TsOH) or Base (e.g., KOH) | o-Aminobenzaldehyde/ketone, Carbonyl compound | 150 - 220 | 3 - 6 | 77 - 95[1] |
| Doebner-von Miller Reaction | Acid (e.g., HCl, H₂SO₄) | Aniline, α,β-Unsaturated carbonyl | 100 - 140 | 3 - 12 | 42 - 89[1] |
| Combes Synthesis | Acid (e.g., H₂SO₄, PPA) | Aniline, β-Diketone | 100 - 150 | 1 - 4 | Varies[1] |
| Skraup Synthesis | H₂SO₄, Oxidizing agent | Aniline, Glycerol | 145 - 170 | ~14-47 | ~14-47[1] |
| Modified Synthesis | ZnCl₂/Ni-USY Zeolite | Aniline, Propanol | 410 | N/A | 78.3[1][11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quinoline synthesis and what types of catalysts are typically used?
A1: Several named reactions are standard for quinoline synthesis, each favoring different catalytic conditions:
-
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It can be catalyzed by both acids (like p-toluenesulfonic acid, H₂SO₄, and Lewis acids such as ZnCl₂) and bases (like KOH and NaOH).[1]
-
Doebner-von Miller Reaction: This method uses an α,β-unsaturated carbonyl compound which reacts with an aniline in the presence of an acid catalyst.[1]
-
Combes Synthesis: This acid-catalyzed reaction condenses an aromatic amine with a β-diketone to form 2,4-disubstituted quinolines.[1]
-
Skraup Synthesis: This reaction synthesizes quinolines from an aromatic amine and glycerol, using an acid catalyst (typically sulfuric acid) and an oxidizing agent. Ferrous sulfate is often used to moderate the highly exothermic reaction.[1]
Modern approaches also utilize transition-metal catalysts (e.g., based on palladium, copper, cobalt) and nanocatalysts to achieve higher yields under milder conditions.[1]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?
A2: The choice depends on your specific experimental needs.
-
Homogeneous catalysts are in the same phase as the reactants, often leading to higher selectivity and milder reaction conditions. However, their separation from the final product can be difficult.[1]
-
Heterogeneous catalysts are in a different phase, which allows for easy separation and recycling.[1] This makes them well-suited for larger-scale and more environmentally friendly processes. Nanocatalysts are an emerging area that offers high surface area and reactivity.[1]
Q3: Are there "green" or more environmentally friendly catalytic options for quinoline synthesis?
A3: Yes, there is significant research into developing more sustainable methods. These include:
-
Nanocatalysts: These offer high efficiency and can often be recovered and reused for several cycles.[4]
-
Ionic Liquids: These can act as both the solvent and the catalyst, and are often recyclable.[10]
-
Solvent-free reactions: Some methods, particularly those using solid-supported catalysts, can be performed without a solvent, reducing waste.[12]
-
Water as a solvent: Certain catalytic systems are effective in aqueous media, providing a green alternative to organic solvents.[12]
Q4: My catalyst seems to be losing activity after one use. What could be the cause and how can I address it?
A4: Catalyst deactivation can occur through several mechanisms, including poisoning by impurities, coking (formation of carbonaceous deposits), or structural changes at high temperatures. To address this, ensure the purity of your starting materials. For heterogeneous catalysts, washing with a suitable solvent and drying may regenerate their activity.[10] If deactivation persists, exploring more robust catalyst supports or optimizing reaction conditions to be less harsh can be beneficial.
Experimental Protocols
Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and p-toluenesulfonic acid in toluene.
-
Heat the mixture with stirring. The optimal temperature typically ranges from 80-120°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nanocatalyst-Mediated Synthesis of Polysubstituted Quinolines
This protocol outlines a general method using a reusable nanocatalyst.
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)
-
Ethanol (5 mL) (if not solvent-free)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst. If the reaction is not solvent-free, add ethanol as the solvent.[10]
-
Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours), as determined by reaction optimization.[10]
-
Monitor the progress of the reaction using TLC.[10]
-
Upon completion, if the catalyst is magnetic, it can be separated using an external magnet. Otherwise, the catalyst can be filtered.[10]
-
Remove the solvent (if used) under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[10]
-
The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.[10]
Visualizations
Caption: Workflow for catalyst selection and optimization in quinoline synthesis.
Caption: Troubleshooting logic for common issues in quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 4. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]
- 12. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Stability in High-Temperature Quinoline Synthesis
Welcome to the technical support center for high-temperature quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to thermal stability and improve experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges encountered during various quinoline synthesis methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during high-temperature quinoline synthesis.
Issue 1: Runaway Exothermic Reaction, Especially in Skraup Synthesis
-
Question: My Skraup synthesis is extremely vigorous and difficult to control, leading to a rapid increase in temperature. How can I manage this exothermic reaction?
-
Answer: The Skraup synthesis is notoriously exothermic.[1] To moderate the reaction and prevent it from becoming uncontrollable, you should:
-
Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2][3] Boric acid can also be utilized as a moderating agent.[1][2]
-
Control Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial.[1][4] This helps to manage the exotherm and prevent localized overheating.[1]
-
Ensure Efficient Stirring: Good agitation helps to dissipate heat evenly throughout the reaction mixture and prevent the formation of hot spots.[1][5]
-
Initial Heating: Gently heat the mixture to initiate the reaction. Once the exothermic phase begins, it is critical to remove the external heat source.[1][6][7]
-
Issue 2: Significant Tar and Polymer Formation
-
Question: I am observing a large amount of tar or polymeric material in my Skraup or Doebner-von Miller reaction, resulting in low yields and difficult purification. What is the cause, and how can I minimize it?
-
Answer: Tar formation is a common side reaction in strongly acidic and high-temperature conditions, often due to the polymerization of reactants and intermediates.[1][6] To mitigate this:
-
Optimize Temperature: Avoid excessively high temperatures.[1] Careful temperature control is critical to favor the desired reaction over polymerization.[1][8] In some cases, running the reaction at a lower temperature for a longer duration can be beneficial.[9]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly can help control the exothermic nature of the reaction and minimize polymerization.[8]
-
Use a Moderator: As with controlling exotherms, ferrous sulfate can help manage the reaction rate and reduce charring in the Skraup synthesis.[1]
-
Purification: For the crude product, which is often a tarry substance, purification by steam distillation followed by extraction is a common and effective method to isolate the quinoline derivative.[1][6][7]
-
Issue 3: Catalyst Deactivation at High Temperatures
-
Question: My catalyst appears to be losing activity during the synthesis. What are the common causes of catalyst deactivation at high temperatures?
-
Answer: Catalyst deactivation in quinoline synthesis can occur through several mechanisms, especially at elevated temperatures:
-
Poisoning: The nitrogen atom in the quinoline ring can act as a poison to transition metal catalysts like palladium and rhodium by strongly coordinating to the metal center and blocking active sites.[10]
-
Fouling: The physical deposition of insoluble byproducts or polymers on the catalyst surface can block access to the active sites.[10]
-
Thermal Degradation (Sintering): At high temperatures, metal nanoparticles on a support can agglomerate into larger particles, which reduces the active surface area of the catalyst.[10]
-
Issue 4: Low Yields and Incomplete Reactions
-
Question: My reaction is resulting in a low yield of the desired quinoline product, and I suspect the reaction is not going to completion. How can I improve the yield?
-
Answer: Low yields can stem from several factors. To drive the reaction to completion and improve your yield, consider the following:
-
Optimize Reaction Time and Temperature: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[11] Ensure the temperature is appropriate for the specific synthesis, as some, like the Gould-Jacobs reaction, require high temperatures (often exceeding 250°C) for cyclization.[11]
-
Purity of Starting Materials: Ensure that all reactants and solvents are pure and, where necessary, anhydrous. Impurities can lead to unwanted side reactions.[6][8]
-
Inert Atmosphere: Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.[11]
-
Solvent Choice: For thermal cyclizations, using a high-boiling, inert solvent such as mineral oil can significantly improve yields compared to running the reaction neat.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature ranges for common high-temperature quinoline syntheses?
A1: The optimal temperature can vary significantly depending on the specific synthesis method and substrates used. Below is a general guide:
| Synthesis Method | Typical Temperature Range (°C) | Notes |
| Skraup Synthesis | 100 - 150 | The reaction is highly exothermic and requires careful initial heating and subsequent cooling to maintain control.[12] |
| Doebner-von Miller | High Temperatures (Heating Required) | Requires heating, and temperature control is crucial to minimize polymerization of the α,β-unsaturated carbonyl compound.[1][13] |
| Combes Synthesis | Heat for Cyclization | The final step involves an acid-catalyzed ring closure that requires heating.[14][15] |
| Friedländer Synthesis | 80 - 120 (Reflux) | Can be run under reflux conditions, though some variations may require higher temperatures.[16] |
| Gould-Jacobs Reaction | > 250 | This reaction often requires very high temperatures for the thermal cyclization step.[11] |
Q2: How can I control regioselectivity in syntheses like the Combes or Friedländer when using unsymmetrical starting materials?
A2: Poor regioselectivity is a common challenge with unsymmetrical ketones or β-diketones.[6][11] In the Combes synthesis, steric effects of the substituents on the β-diketone and the electronic properties of the aniline can influence the major regioisomer formed.[15] For the Friedländer synthesis, introducing a directing group on the unsymmetrical ketone can help control where the condensation occurs.[11]
Q3: Are there greener alternatives to traditional high-temperature quinoline synthesis methods?
A3: Yes, several more environmentally friendly protocols have been developed. These include:
-
Microwave-Assisted Synthesis (MAS): This can dramatically reduce reaction times and improve yields, often under solvent-free conditions.[7]
-
Catalyst-Free Reactions in Water: Some methods, like certain variations of the Friedländer synthesis, can be performed efficiently in water at elevated temperatures without a catalyst.[7]
-
Use of Ionic Liquids: These can serve as recyclable solvents and catalysts, offering a more sustainable option.[7]
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the exothermic reaction.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, combine aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.
-
Slowly and cautiously add concentrated sulfuric acid while swirling and cooling the flask.
-
Gently heat the mixture in a fume hood. The reaction is exothermic and may become vigorous.
-
If the reaction becomes too strong, immediately remove the heat source until it subsides.[6]
-
After the initial vigorous reaction has ceased, continue to heat the mixture under reflux for an additional 3-5 hours.[6]
-
Allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a large volume of cold water.
-
Make the solution strongly basic with sodium hydroxide to liberate the free quinoline base.
-
Perform steam distillation on the mixture. The quinoline will co-distill with the water.
-
Collect the distillate until it is no longer milky.
-
Separate the oily quinoline layer from the aqueous layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved quinoline.[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent. Further purification can be achieved by distillation.
Protocol 2: Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis
This protocol outlines the high-temperature cyclization required for this synthesis.
Materials:
-
Aniline
-
β-ketoester (e.g., diethyl ethoxymalonate)
-
High-boiling inert solvent (e.g., mineral oil or Dowtherm A)
-
Hydrocarbon solvent (e.g., hexanes)
Procedure:
-
In a round-bottom flask, mix the aniline and the β-ketoester at room temperature. A catalytic amount of a strong acid may be added.
-
Stir the mixture for 1-2 hours. The reaction to form the intermediate is often exothermic.
-
Remove any byproducts (like water) and solvent under reduced pressure to isolate the crude β-aminoacrylate intermediate.[11]
-
Add the crude intermediate to a separate flask containing a high-boiling solvent like mineral oil.
-
Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere.[11]
-
Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC if feasible.
-
Cool the reaction mixture. The desired product will often precipitate upon cooling.
-
Dilute the mixture with a hydrocarbon solvent like hexanes to further precipitate the product and dissolve the high-boiling solvent.
-
Collect the solid product by filtration, wash it thoroughly with the hydrocarbon solvent, and dry it to obtain the 4-hydroxyquinoline.[11]
Visualizations
Caption: Troubleshooting workflow for managing exothermic reactions.
Caption: Major pathways for high-temperature catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. chemistry-online.com [chemistry-online.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming the Purity of Ethyl 8-quinolinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for chemical compounds like Ethyl 8-quinolinecarboxylate, a key intermediate in various synthetic processes, is a critical step in research and development. The presence of impurities can significantly alter chemical reactivity, biological activity, and toxicological profiles, making rigorous purity assessment essential for reliable and reproducible results. This guide provides an objective comparison of the most common analytical methods for confirming the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: A Comparative Summary
The following table summarizes the quantitative and qualitative data obtained from the analysis of a hypothetical batch of synthesized this compound using various analytical techniques.
| Analytical Method | Principle | Purpose in Purity Analysis | Advantages | Limitations | Typical Quantitative Result |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Quantification of the main component and non-volatile impurities. | High resolution and sensitivity for quantitative analysis; robust and reproducible. | May not detect highly volatile impurities; requires a reference standard for absolute quantification. | 99.65% (Area Percent) |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | Detection and identification of volatile and semi-volatile impurities (e.g., residual solvents). | Excellent for identifying unknown volatile impurities through mass spectral libraries. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[1] | No significant volatile impurities detected. |
| ¹H NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation of the main component and identification of structurally related impurities. | Provides detailed structural information; can be used for quantitative analysis (qNMR) without a specific reference standard.[2] | Lower sensitivity compared to chromatographic methods; higher instrumentation cost.[2] | Confirmed structural integrity; no significant organic impurities observed. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions. | Confirmation of functional groups present in the main component. | Fast, non-destructive, and provides a unique molecular fingerprint. | Primarily qualitative for purity; not suitable for quantifying minor components. | Characteristic peaks consistent with the structure of this compound. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols serve as a foundation for the comparative data presented.
High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for the routine quantitative purity assessment of this compound and the detection of non-volatile impurities.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a UV-Vis detector, quaternary pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient mixture of Acetonitrile (ACN) and water (both HPLC grade).
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 254 nm[2]
-
Injection Volume: 10 µL[2]
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-2 min: 30% ACN
-
2-15 min: 30% to 95% ACN
-
15-18 min: 95% ACN
-
18-20 min: 95% to 30% ACN
-
20-25 min: 30% ACN (equilibration)
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is crucial for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Sample Preparation: Dissolve a sample of this compound in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
Data Analysis: The total ion chromatogram (TIC) is analyzed for peaks other than the main component. The mass spectrum of any impurity peak can be compared against a spectral library (e.g., NIST) for identification.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR provides unambiguous structural confirmation of the main component and can identify and characterize structurally related impurities.
Instrumentation and Materials:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
Data Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum.
-
The chemical shifts, integration values, and coupling patterns are analyzed to confirm the structure of this compound.
-
Impurities will present as additional peaks in the spectrum. The integration of these peaks relative to the main component can provide a semi-quantitative estimate of their levels.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid method to confirm the presence of key functional groups and provides a molecular "fingerprint" of the compound.
Instrumentation and Materials:
-
FTIR Spectrometer: A standard FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Data Acquisition:
-
A spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The positions and shapes of the absorption bands are compared to a reference spectrum or known characteristic vibrational frequencies for the functional groups present in this compound (e.g., C=O of the ester, C=N and C=C of the quinoline ring).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.
Conclusion
The selection of an appropriate analytical method for assessing the purity of synthesized this compound depends on the specific requirements of the analysis.
-
HPLC-UV is the workhorse for routine quantitative purity assessment of the main product and non-volatile impurities.[2]
-
GC-MS is indispensable for the detection and identification of volatile impurities that are not amenable to HPLC analysis.[2]
-
NMR spectroscopy offers the distinct advantage of providing unambiguous structural confirmation and can be used for absolute purity determination (qNMR) without the need for a specific reference standard of the analyte.[2]
-
FTIR spectroscopy serves as a rapid, qualitative check to confirm the identity and presence of key functional groups.
For comprehensive characterization and to meet stringent quality standards in research and drug development, a combination of these orthogonal methods is recommended. This multi-faceted approach ensures that the identity, structure, and purity of this compound are confirmed with a high degree of confidence.
References
A Comparative Guide to HPLC-MS Analysis of Ethyl 8-Quinolinecarboxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of HPLC-MS Parameters
Effective separation of Ethyl 8-quinolinecarboxylate and its derivatives can be achieved using reversed-phase HPLC. The choice of stationary phase and mobile phase composition is critical for achieving optimal resolution and peak shape. Below is a comparison of typical starting conditions and expected performance on two common reversed-phase columns: a standard C18 column and a Phenyl-Hexyl column, which can offer alternative selectivity for aromatic compounds.[1][2]
Table 1: Comparison of HPLC Parameters for the Analysis of this compound
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale for Comparison |
| Stationary Phase | C18, 1.8-2.7 µm | Phenyl-Hexyl, 1.8-2.7 µm | C18 offers general-purpose hydrophobic retention, while Phenyl-Hexyl provides alternative selectivity through π-π interactions with the quinoline ring.[3][4] |
| Column Dimensions | 50 x 2.1 mm | 50 x 2.1 mm | Standard dimensions for rapid UPLC/HPLC analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Provides a proton source for efficient positive mode electrospray ionization. |
| Mobile Phase B | Acetonitrile | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Gradient | 10-90% B over 5 min | 10-90% B over 5 min | A generic gradient suitable for screening and initial method development. |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | A typical flow rate for 2.1 mm ID columns. |
| Column Temperature | 40 °C | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 2 µL | 2 µL | A standard injection volume for analytical HPLC. |
Table 2: Expected Performance Characteristics
| Performance Metric | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Justification of Expected Performance |
| Expected Retention Time | Moderate | Moderate to Strong | The Phenyl-Hexyl column may exhibit stronger retention due to π-π interactions with the aromatic quinoline structure.[2] |
| Peak Shape | Good (Tailing factor < 1.5) | Excellent (Tailing factor < 1.2) | Phenyl-Hexyl phases can sometimes provide better peak shapes for aromatic compounds. |
| Resolution of Derivatives | Good | Potentially Superior | The alternative selectivity of the Phenyl-Hexyl column may provide better resolution of closely related derivatives, especially those with varying aromatic substituents.[1] |
| Limit of Detection (LOD) | ~0.1-1 ng/mL | ~0.1-1 ng/mL | Dependent on the mass spectrometer, but both columns should allow for low-level detection.[5] |
| Limit of Quantitation (LOQ) | ~0.5-5 ng/mL | ~0.5-5 ng/mL | Sufficient for most quantitative applications, including pharmacokinetic studies.[5] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of quinoline carboxylate esters can be adapted from procedures for similar compounds.[6][7]
Reaction Scheme:
8-Hydroxyquinoline is reacted with ethyl chloroacetate in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is refluxed to promote the formation of the ethyl ester.
Procedure:
-
To a solution of 8-hydroxyquinoline (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add ethyl chloroacetate (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure this compound.
HPLC-MS Analysis Protocol
The following is a general protocol for the analysis of this compound and its derivatives, which should be optimized for specific applications.[8][9][10]
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
-
For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is recommended. The supernatant can then be diluted for analysis.
Instrumentation:
-
An HPLC or UPLC system equipped with a binary pump, autosampler, and column oven.
-
A mass spectrometer, such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Expected Fragmentation:
For quantitative analysis using MRM, specific precursor-to-product ion transitions need to be determined. For this compound (Molecular Weight: 201.22 g/mol ), the protonated molecule [M+H]⁺ at m/z 202.08 would be the precursor ion. The primary fragmentation is expected to involve the loss of the ethyl group (-C₂H₅) or the ethoxy group (-OC₂H₅), and cleavage of the ester bond.[11][12]
-
Precursor Ion [M+H]⁺: m/z 202.1
-
Potential Product Ions:
-
Loss of ethylene (C₂H₄): m/z 174.1
-
Loss of ethanol (C₂H₅OH): m/z 156.0
-
Quinoline carboxylic acid fragment: m/z 174.1 (after rearrangement)
-
Quinoline core fragment: m/z 129.1
-
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and logical relationships in the HPLC-MS analysis of this compound.
Caption: General workflow for HPLC-MS analysis.
Caption: Logic for stationary phase selection.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. support.waters.com [support.waters.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Green synthesis and antitumor activity of ( E )-diethyl 2-styrylquinoline-3,4-dicarboxylates - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04588B [pubs.rsc.org]
- 8. dovepress.com [dovepress.com]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 10. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Analysis of the Chelating Properties of Ethyl 8-Quinolinecarboxylate and Other Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chelating properties of Ethyl 8-quinolinecarboxylate with other well-established ligands. While direct quantitative data for this compound is limited in readily available literature, this document extrapolates its expected behavior based on the known properties of the foundational chelating agent, 8-hydroxyquinoline, and its derivatives. This comparison is supported by a review of common experimental protocols used to determine chelation efficiency and stability constants.
Introduction to Chelation and this compound
Chelation is a fundamental process in coordination chemistry where a central metal ion binds to a ligand at two or more points, forming a stable, ring-like structure known as a chelate. The strength of this interaction is quantified by the stability constant (log K), a critical parameter in applications ranging from analytical chemistry to drug development.[1]
This compound belongs to the quinoline family of compounds. The parent molecule, 8-hydroxyquinoline, is a well-documented and potent chelating agent due to the presence of a nitrogen atom in the quinoline ring and an adjacent hydroxyl group, which can deprotonate to coordinate with a metal ion.[2][3] In this compound, the hydroxyl group is replaced by an ethyl carboxylate group. This structural modification is expected to influence its chelating ability. The nitrogen atom of the quinoline ring and the carbonyl oxygen of the ester group are the likely coordination sites for metal ions.
Comparative Chelating Performance: A Quantitative Overview
Due to the scarcity of published stability constants for this compound, this section presents data for the closely related and extensively studied 8-hydroxyquinoline, alongside common chelating agents like Ethylenediaminetetraacetic acid (EDTA), 2,2'-Bipyridine, and 1,10-Phenanthroline. This allows for an indirect comparison and provides a benchmark for the anticipated chelating strength of this compound.
| Ligand | Metal Ion | log K1 | log K2 | Overall Stability (log β) | Reference(s) |
| 8-Hydroxyquinoline | Cu²⁺ | 12.8 | 11.7 | 24.5 | [4] |
| Ni²⁺ | 11.2 | 9.9 | 21.1 | [4] | |
| Zn²⁺ | 10.5 | 9.5 | 20.0 | [4] | |
| Co²⁺ | 10.4 | 9.2 | 19.6 | [4] | |
| EDTA | Cu²⁺ | - | - | 18.8 | [5] |
| Ni²⁺ | - | - | 18.6 | [5] | |
| Zn²⁺ | - | - | 16.5 | [5] | |
| Co²⁺ | - | - | 16.3 | [5] | |
| 2,2'-Bipyridine | Cu²⁺ | 8.1 | 5.5 | 13.6 | |
| Ni²⁺ | 7.0 | 6.8 | 13.8 | ||
| Zn²⁺ | 5.0 | 4.5 | 9.5 | ||
| Co²⁺ | 5.9 | 5.7 | 11.6 | ||
| 1,10-Phenanthroline | Cu²⁺ | 9.0 | 6.7 | 15.7 | |
| Ni²⁺ | 8.6 | 8.1 | 16.7 | ||
| Zn²⁺ | 6.4 | 5.7 | 12.1 | ||
| Co²⁺ | 7.2 | 6.7 | 13.9 |
Note: The stability of this compound complexes is anticipated to be lower than that of 8-hydroxyquinoline due to the ester group being a weaker coordinating group compared to the deprotonated hydroxyl group. However, it is still expected to form stable complexes with various transition metal ions.
Experimental Protocols for Determining Chelating Properties
The determination of ligand-metal complex stability constants is crucial for evaluating and comparing chelating agents. The following are detailed methodologies for key experiments.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stepwise and overall stability constants.[6][7][8]
Principle: This method involves the titration of a solution containing the ligand and a metal ion with a standard solution of a strong base. The change in pH (or potential) is monitored using a pH electrode. The formation of metal-ligand complexes releases protons, causing a shift in the titration curve compared to the titration of the ligand alone. By analyzing these shifts, the stability constants can be calculated.[9]
Protocol:
-
Solution Preparation:
-
Prepare a standard solution of the ligand (e.g., this compound) of known concentration in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Prepare standard solutions of the metal perchlorate or nitrate salts (e.g., Cu(ClO₄)₂, Ni(ClO₄)₂, etc.).
-
Prepare a carbonate-free standard solution of a strong base (e.g., NaOH or KOH).[6]
-
Prepare a solution of a strong acid (e.g., HClO₄) for calibration.
-
Use an inert electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.
-
-
Calibration: Calibrate the pH electrode and meter using standard buffer solutions.
-
Titration Procedure:
-
Acid Calibration Titration: Titrate a known volume of the standard strong acid with the standard base to determine the exact concentration of the base and the standard potential of the electrode.
-
Ligand Titration: Titrate a solution containing the ligand and a known amount of strong acid with the standard base. This allows for the determination of the ligand's protonation constants.
-
Metal-Ligand Titration: Titrate a solution containing the ligand, the metal ion, and a known amount of strong acid with the standard base. Perform titrations at different metal-to-ligand ratios.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for each titration.
-
Use a suitable computer program (e.g., HYPERQUAD) to analyze the titration data and calculate the stepwise (K₁, K₂) and overall (β) stability constants.[2]
-
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a versatile technique used to determine the stoichiometry and stability constants of metal-ligand complexes, particularly for colored complexes.[10][11]
Principle: The formation of a metal-ligand complex often results in a change in the solution's absorbance spectrum. By monitoring these changes as a function of ligand or metal concentration, information about the complex's stoichiometry and stability can be obtained.
Protocol (Job's Method of Continuous Variation):
-
Solution Preparation:
-
Prepare equimolar stock solutions of the metal salt and the ligand.
-
-
Preparation of the Job's Plot Series:
-
Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but the mole fraction of each component varies. For example, mix X mL of the metal solution with (10-X) mL of the ligand solution, where X varies from 0 to 10.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Measure the absorbance of each solution in the series at this λ_max.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.[1][12][13] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.[14]
-
Visualizing Chelation and Experimental Workflows
To better illustrate the concepts and processes discussed, the following diagrams are provided using the Graphviz DOT language.
Caption: Chelation of a metal ion by this compound.
Caption: Workflow for potentiometric determination of stability constants.
Caption: Workflow for UV-Vis spectrophotometry using Job's method.
Conclusion
While direct experimental data on the chelating properties of this compound is not extensively available, its structural similarity to 8-hydroxyquinoline suggests it is a competent chelating agent for various metal ions. The provided comparative data for well-known ligands and detailed experimental protocols offer a robust framework for researchers to evaluate its potential in specific applications. Further experimental investigation is necessary to definitively quantify the stability constants and fully elucidate the coordination chemistry of this compound with different metal ions.
References
- 1. Job plot - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. d-nb.info [d-nb.info]
- 5. asianpubs.org [asianpubs.org]
- 6. cost-nectar.eu [cost-nectar.eu]
- 7. materialsciencetech.com [materialsciencetech.com]
- 8. youtube.com [youtube.com]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. airo.co.in [airo.co.in]
- 11. curresweb.com [curresweb.com]
- 12. asdlib.org [asdlib.org]
- 13. Job's continuous variation method: Significance and symbolism [wisdomlib.org]
- 14. pesrsncollege.edu.in [pesrsncollege.edu.in]
Comparative Biological Activity of Novel Ethyl 8-Quinolinecarboxylate Derivatives
A Guide for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, Ethyl 8-quinolinecarboxylate derivatives have emerged as a promising class of compounds with potential therapeutic applications. This guide provides a comparative analysis of the biological activity of novel this compound derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The data presented herein is compiled from recent studies to aid researchers and drug development professionals in evaluating the potential of these compounds.
Anticancer Activity
Novel quinoline derivatives are being extensively investigated for their cytotoxic effects against various cancer cell lines. While direct comparative studies on novel this compound derivatives are emerging, the broader class of 8-hydroxyquinoline (8-HQ) derivatives, from which they are derived, has shown significant promise, often comparable to or exceeding the potency of standard chemotherapeutic agents like Doxorubicin and Cisplatin.[1]
Data Presentation: Cytotoxicity Against Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 8-hydroxyquinoline derivatives against various cancer cell lines, providing a benchmark for the evaluation of novel this compound analogues.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 8-Hydroxyquinoline | K562 (Leukemia) | >25 | Doxorubicin | 0.1 - 1 |
| 8-Hydroxyquinoline | T47D (Breast Cancer) | >25 | Doxorubicin | 0.5 - 2 |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 | Cisplatin | 5 - 10 |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231 (Breast Cancer) | 12.5 - 25 | Cisplatin | 3 - 8 |
Note: Data for 8-hydroxyquinoline derivatives are presented as a representative class due to limited direct comparative data on novel this compound derivatives against standard anticancer drugs in the reviewed literature. A lower IC50 value indicates higher cytotoxic potency.
Experimental Protocols: Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (novel this compound derivatives) and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.
Experimental Workflow: Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening of this compound derivatives.
Antimicrobial Activity
Quinoline derivatives have historically been a rich source of antimicrobial agents. Novel this compound derivatives are being explored for their efficacy against a range of bacterial and fungal pathogens, with some demonstrating promising activity compared to established antibiotics like Ciprofloxacin.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table presents the Minimum Inhibitory Concentration (MIC) values for new derivatives of ciprofloxacin, a widely used fluoroquinolone antibiotic, to provide a comparative context for the antimicrobial potential of novel this compound derivatives.
| Compound | P. aeruginosa ATCC 27853 Inhibition Zone (mm) | P. aeruginosa ATCC 27853 MIC (mg/ml) | P. aeruginosa ATCC 27853 MBC (mg/ml) |
| Ciprofloxacin (Control) | - | - | - |
| S1 | - | 0.78 | 1.56 |
| S4 | 38 | - | - |
Note: Data on ciprofloxacin derivatives is presented to illustrate the potential for modification of the quinoline core to enhance antimicrobial activity. MBC stands for Minimum Bactericidal Concentration.[2]
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria, 35°C for 24-48 hours for yeasts).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition
A significant area of investigation for this compound derivatives is their potential as enzyme inhibitors. Recent studies have identified novel ethyl pyrimidine-quinolinecarboxylate derivatives as potent inhibitors of human lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.[3]
Data Presentation: Lactate Dehydrogenase (LDH) Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of novel ethyl pyrimidine-quinolinecarboxylate derivatives against human LDH isoenzymes A and B.
| Compound | hLDHA IC50 (µM) | hLDHB IC50 (µM) |
| 16a | ~1 | >10 |
| 18b | ~1 | >10 |
| 18c | ~1 | >10 |
| 18d | ~1 | >10 |
| 15c | <5 | >100 |
| 15d | <5 | >100 |
| 16d | <5 | >100 |
Note: A lower IC50 value indicates greater inhibitory potency. Compounds 15c, 15d, and 16d show selectivity for the hLDHA isoform.[3]
Experimental Protocols: Lactate Dehydrogenase (LDH) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of LDH.
-
Reagents: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADH, pyruvate, and the test compound solution.
-
Reaction Mixture: In a 96-well plate, add the reaction buffer, NADH, and the test compound at various concentrations.
-
Enzyme Addition: Add the LDH enzyme (hLDHA or hLDHB) to each well to initiate the reaction, except for the blank control.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: Lactate Dehydrogenase in Cancer Metabolism
Caption: Inhibition of LDHA by this compound derivatives disrupts the Warburg effect in cancer cells.
References
A Comparative Analysis of Conventional and Microwave-Assisted Synthesis of Quinoline Esters
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinoline esters, a critical scaffold in medicinal chemistry and drug development, has traditionally been accomplished through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising accelerated reaction times, enhanced yields, and a greener chemical footprint. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data, to inform methodological choices in the laboratory.
Performance Comparison: A Quantitative Overview
Microwave irradiation has consistently demonstrated significant advantages over conventional heating in the synthesis of quinoline derivatives, including esters. The primary benefits lie in dramatically reduced reaction times and improved product yields.[1][2] This is attributed to the efficient and direct heating of the reaction mixture by microwaves, leading to rapid molecular rotation and ion oscillation, which generates heat internally and selectively.[3]
The following tables summarize the quantitative data from various studies, highlighting the superior efficiency of microwave-assisted synthesis.
| Product | Method | Reaction Time | Yield (%) |
| 2-Acetoxyquinoline Derivatives[4][5] | Conventional | 4 hours | 40 - 80 |
| Microwave | 15 - 35 minutes | 60 - 100 | |
| Quinoline-fused 1,4-Benzodiazepines[3] | Conventional | Not specified (longer) | 62 - 65 |
| Microwave | 5 minutes | 92 - 97 | |
| Poly-substituted Quinolines (Friedländer Synthesis)[6] | Conventional | Several days | Very poor |
| Microwave | 5 minutes | Excellent | |
| 2-Phenylquinoline-4-carboxylic Acids (Döbner Synthesis)[7] | Microwave | 0.5 - 3 minutes | Moderate |
| Reactants | Method | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 2-Aminophenylketones, Cyclic Ketones (Friedländer Synthesis)[6] | Microwave | Acetic Acid (neat) | 160 | 5 minutes | Excellent |
| Anilines, Pyruvic Acid, Aromatic Aldehydes[3] | Conventional | p-TSA / Ethanol | Not specified | 3 hours to overnight | Lower |
| Microwave | p-TSA / Ethanol | 80 | 3 - 4 minutes | 50 - 80 | |
| Isatin, Acetone (Pfitzinger Reaction for 2-methylquinoline-4-carboxylic acid)[8] | Conventional | Base | Not specified | 7 hours | 48 |
| Microwave | Base | 150 | 30 minutes | 93 |
Experimental Protocols: A Side-by-Side Look
The following protocols provide a generalized comparison for the synthesis of quinoline esters, drawing from established methods for similar derivatives.
Conventional Synthesis: General Protocol
This protocol is based on the traditional heating approach for the synthesis of 2-acetoxyquinoline derivatives.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of the corresponding quinoline N-oxide (1 equivalent) and acetic anhydride (excess) is prepared.
-
Heating: The reaction mixture is heated to reflux at approximately 170°C.
-
Reaction Time: The reaction is maintained at reflux for 4 hours.
-
Workup: After cooling, the excess acetic anhydride is removed under reduced pressure. The residue is then purified by column chromatography to yield the 2-acetoxyquinoline derivative.
Microwave-Assisted Synthesis: General Protocol
This protocol outlines the microwave-assisted approach for the synthesis of 2-acetoxyquinoline derivatives.[4]
-
Reaction Setup: A mixture of the quinoline N-oxide (1 equivalent) and acetic anhydride (excess) is placed in a microwave-safe vessel.
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a power of 900 W.
-
Reaction Time: The reaction is typically complete within 15 to 35 minutes.
-
Workup: After cooling, the excess acetic anhydride is removed under reduced pressure, and the product is purified by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for both conventional and microwave-assisted synthesis of quinoline esters.
Caption: Conventional Synthesis Workflow for Quinoline Esters.
Caption: Microwave-Assisted Synthesis Workflow for Quinoline Esters.
Conclusion
The comparative data overwhelmingly supports the use of microwave-assisted synthesis for the preparation of quinoline esters and their derivatives. The significant reduction in reaction times and the frequent improvement in yields offer substantial benefits in terms of efficiency, energy consumption, and throughput.[1] While conventional methods remain viable, MAOS presents a more sustainable and time-effective approach, aligning with the principles of green chemistry and the fast-paced demands of modern drug discovery and development. Researchers are encouraged to consider the adoption of microwave technology to accelerate their synthetic endeavors in this important area of medicinal chemistry.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. asianjpr.com [asianjpr.com]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Quantum Yield of Fluorescent Ethyl 8-Quinolinecarboxylate Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of fluorescent probes with optimal photophysical properties is paramount for the development of sensitive and reliable assays. Ethyl 8-quinolinecarboxylate and its analogs represent a class of fluorophores with tunable characteristics. This guide provides a comparative evaluation of the fluorescence quantum yield of select this compound analogs, juxtaposed with commonly employed fluorescent dyes. The presented data, experimental protocols, and visualizations aim to facilitate informed decisions in the selection of fluorescent probes for various research applications.
Comparative Analysis of Quantum Yields
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A higher quantum yield is indicative of a brighter fluorophore, which is often a desirable characteristic in fluorescence-based applications. The following tables summarize the quantum yield of select amino-substituted this compound analogs in various solvents and compare them with established fluorescent dyes.
Quantum Yield of Amino-Substituted this compound Analogs
The photophysical properties of this compound analogs are highly sensitive to their chemical structure and the polarity of their environment. The following data for push-pull type fluorescent amino-quinoline derivatives (TFMAQ-8Ar series) illustrates the significant influence of solvent polarity on their quantum yield.
| Compound | Solvent | Quantum Yield (Φ) | Reference |
| TFMAQ-8-Ph (3) | n-Hexane | 0.51 | [1][2] |
| Chloroform | 0.54 | [1][2] | |
| Ethyl Acetate | 0.03 | [1][2] | |
| DMSO | < 0.01 | [1][2] | |
| TFMAQ-8-tBuPh (4) | n-Hexane | 0.38 | [1][2] |
| Chloroform | 0.33 | [1][2] | |
| Ethyl Acetate | 0.06 | [1][2] | |
| DMSO | < 0.01 | [1][2] | |
| TFMAQ-8-OMePh (5) | n-Hexane | 0.57 | [1][2] |
| Chloroform | 0.42 | [1][2] | |
| Ethyl Acetate | 0.12 | [1][2] | |
| DMSO | < 0.01 | [1][2] |
Note: The fluorescence of these compounds is significantly quenched in polar solvents like DMSO.
Quantum Yield of Common Fluorescent Dyes for Comparison
To provide a broader context, the quantum yields of several commercially available and widely used fluorescent dyes are presented below.
| Fluorophore | Solvent/Condition | Quantum Yield (Φ) | Reference |
| Fluorescein | 0.1 M NaOH | 0.92 | [3] |
| Rhodamine 6G | Ethanol | ~0.95 | |
| Rhodamine B | Ethanol | ~0.70 | |
| Coumarin 1 | Ethanol | 0.73 | |
| Alexa Fluor 488 | Aqueous Buffer | 0.92 | [3] |
| Alexa Fluor 594 | Aqueous Buffer | 0.66 | |
| Cy3 | Methanol | 0.15 | |
| Cy5 | Methanol | 0.27 |
Experimental Protocols
The determination of fluorescence quantum yield is a precise measurement that requires careful experimental execution. The most common approach is the comparative method, which is detailed below.
Relative Quantum Yield Measurement Protocol
This method involves comparing the fluorescence intensity of the sample of interest with that of a standard with a known quantum yield.
1. Materials and Instrumentation:
- Spectrofluorometer with a monochromatic light source and a photodetector.
- UV-Vis spectrophotometer.
- Quartz cuvettes (1 cm path length).
- Volumetric flasks and pipettes.
- Fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
- Solvents of spectroscopic grade.
- This compound analog sample.
2. Procedure:
- Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.
- Absorption Spectra: Record the UV-Vis absorption spectra of all solutions. Determine the wavelength of maximum absorption (λ_max) for both the standard and the sample.
- Fluorescence Spectra:
- Set the excitation wavelength of the spectrofluorometer to the λ_max of the standard.
- Record the fluorescence emission spectrum of the standard solution.
- Without changing the instrument settings, record the fluorescence emission spectrum of the sample solution at the same excitation wavelength.
- Repeat this for all prepared concentrations.
- Data Analysis:
- Integrate the area under the fluorescence emission curves for both the standard and the sample at each concentration.
- Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. A linear relationship should be observed.
- The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Visualizing Experimental Workflow and Comparative Data
To further clarify the experimental process and the comparative performance of these fluorophores, the following diagrams are provided.
References
- 1. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Efficacy of Catalysts in Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the quinoline scaffold, a privileged core in medicinal chemistry and materials science, is a field of continuous innovation. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of various catalytic systems for quinoline synthesis, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal catalyst for their specific needs.
Data Presentation: A Comparative Analysis of Catalytic Performance
The efficacy of different catalysts in quinoline synthesis is summarized below. The data highlights the diversity of catalytic systems, from transition metals to metal-free and heterogeneous catalysts, each presenting unique advantages in terms of yield, reaction time, and conditions.
| Catalyst Type | Specific Catalyst | Synthesis Method | Substrates | Yield (%) | Reaction Time | Reference |
| Transition Metal | Iron (Fe) Complexes | Acceptorless Dehydrogenative Coupling | α-2-Aminoaryl alcohols and secondary alcohols | Up to 94% | Not Specified | [1][2] |
| Iron (Fe) Single Atom | Three-component Oxidative Cyclization | Anilines and acetophenones | ~68% | Not Specified | [3] | |
| Cobalt (Co) Acetate | Dehydrogenative Cyclization | 2-aminoaryl alcohols and ketones | Good | Not Specified | [4] | |
| Gold (Au) | Cascade Protocols | Various (e.g., anthranils and ynamides) | High (up to 89%) | Not Specified | [5][6] | |
| Nickel (Ni) | Double Dehydrogenative Coupling | 2-aminobenzyl alcohol and 1-phenylethanol | Good | Not Specified | [7][8] | |
| Copper (Cu) Acetate | One-pot Annulation | Saturated ketones and anthranils | Good | Not Specified | [9] | |
| Ruthenium (Ru) | Aza-Michael Addition & Annulation | Enaminones and anthranils | Good | Not Specified | [9] | |
| Metal-Free | Molecular Iodine (I₂) | Friedländer Annulation | 2-Aminoaryl ketones and α-methylene ketones | Excellent | Not Specified | [10] |
| Iodine (I₂) | Reduction of Quinolines | Quinolines and hydroboranes | Good | Not Specified | [11] | |
| Superacids (e.g., TFA) | Condensation | Aromatic amines and α,β-unsaturated carbonyls | High | Not Specified | [9] | |
| Brønsted Acidic Ionic Liquids | Friedländer Synthesis | 2-Aminoarylketones and carbonyl compounds | Up to 100% | Not Specified | [12] | |
| Heterogeneous/Nanocatalyst | ZnCl₂/Ni-USY Zeolite | Gas-phase Reaction | Aniline and C1-C4 alcohols | 42.3–79.7% | Not Specified | [13] |
| Co@g-C₃N₄ | Reductive Annulation | 2-Aminobenzyl alcohol and ketones | Good | Not Specified | [14] | |
| Copper-based Nanocatalysts | Friedländer Reaction | 2-Aminoaryl ketones and 1,3-dicarbonyl compounds | 85–96% | 15–60 min | [15] | |
| Brønsted acid functionalized g-C₃N₄ | Friedländer Reaction | 2-Aminoaryl ketones and carbonyl compounds | High | 4 h | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from multiple sources to represent a standard procedure for each catalytic system.
Protocol 1: Iron-Catalyzed Acceptorless Dehydrogenative Coupling[1][2]
-
Materials : α-2-aminoaryl alcohol (1.0 mmol), secondary alcohol (1.2 mmol), iron catalyst (e.g., PNP pincer iron complex, 5 mol%), and a suitable solvent (e.g., toluene, 5 mL).
-
Procedure :
-
In a dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine the α-2-aminoaryl alcohol, secondary alcohol, and the iron catalyst.
-
Add the solvent and seal the tube.
-
Stir the reaction mixture at a specified temperature (e.g., 110-130 °C) for the required time.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to obtain the desired quinoline derivative.
-
Protocol 2: Molecular Iodine-Catalyzed Friedländer Annulation[10]
-
Materials : 2-aminoaryl ketone (1.0 mmol), α-methylene ketone (1.2 mmol), molecular iodine (I₂) (1-10 mol%), and a solvent (e.g., ethanol, 5 mL).
-
Procedure :
-
In a round-bottom flask, dissolve the 2-aminoaryl ketone and the α-methylene ketone in the solvent.
-
Add the catalytic amount of molecular iodine to the mixture.
-
Reflux the reaction mixture for the specified time, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If necessary, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the polysubstituted quinoline.
-
Protocol 3: Heterogeneous Nanocatalyst-Mediated Synthesis[15]
-
Materials : 2-aminoaryl ketone (1.0 mmol), 1,3-dicarbonyl compound (1.2 mmol), and a reusable nanocatalyst (e.g., copper-based nanocatalyst, 20 mg).
-
Procedure :
-
Combine the 2-aminoaryl ketone, 1,3-dicarbonyl compound, and the nanocatalyst in a reaction vessel. The reaction can often be performed under solvent-free conditions.
-
Heat the mixture at a specified temperature (e.g., 90 °C) with stirring for the required time (e.g., 15-60 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture.
-
If the catalyst is magnetic, it can be separated using an external magnet. Otherwise, the catalyst can be recovered by filtration after dissolving the product in a suitable solvent.
-
Purify the product by recrystallization or column chromatography.
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for a typical catalytic quinoline synthesis and a plausible reaction mechanism.
Caption: A generalized experimental workflow for catalytic quinoline synthesis.
Caption: A simplified mechanism for the Friedländer annulation reaction.
References
- 1. Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Iron Single Atom Catalyzed Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advances in gold catalyzed synthesis of quinoid heteroaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B514635F [pubs.rsc.org]
- 11. Iodine catalyzed reduction of quinolines under mild reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
Docking Studies of Quinoline Carboxylate Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico docking performance of various quinoline carboxylate derivatives against key protein targets implicated in cancer and bacterial infections. The information presented herein, including quantitative binding affinities and detailed experimental protocols, aims to facilitate the rational design and development of novel therapeutic agents based on the versatile quinoline scaffold.
Quinoline and its derivatives have long been recognized as privileged structures in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral effects.[1] Molecular docking, a powerful computational tool, provides critical insights into the binding interactions between these small molecules and their biological targets, thereby guiding further experimental studies.[1][2] This guide focuses on the comparative docking analysis of quinoline carboxylate derivatives against prominent protein targets such as Epidermal Growth Factor Receptor (EGFR), DNA Gyrase, and Lactate Dehydrogenase A (hLDHA).
Comparative Docking Performance
The following tables summarize the docking scores of various quinoline derivatives against their respective protein targets. A more negative docking score generally indicates a higher binding affinity.
Table 1: Docking Performance of Quinoline Derivatives against EGFR
| Derivative | PDB ID | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| 4-Anilinoquinoline-3-carbonitrile | Not Specified | Not Specified | Gefitinib | -7.9 |
| Quinoline-based chalcone | Not Specified | Not Specified | Erlotinib | Not Specified |
| Quinoxaline derivative 4i | Not Specified | Not Specified | Doxorubicin | Not Specified |
Note: Specific docking scores for all compounds were not available in the reviewed literature, but their potential as EGFR inhibitors was highlighted.
Table 2: Docking Performance of Quinoline Derivatives against DNA Gyrase
| Derivative | PDB ID | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| Fluoroquinoline derivative | 6F86 | -6.1 to -7.2 | Ciprofloxacin | Not Specified |
| 8-Chloro-quinolone derivative | Not Specified | Not Specified | Norfloxacin | Not Specified |
| Novel Bacterial Topoisomerase Inhibitor (NBTI) 4 | 6Z1A | Not Specified | GSK299423 | Not Specified |
Table 3: Docking Performance of Ethyl Pyrimidine-Quinolinecarboxylate Derivatives against hLDHA
| Derivative | PDB ID | IC50 (µM) | Reference Compound | IC50 (µM) |
| 16a | Not Specified | ~1 | GSK2837808A | 0.0026 |
| 18b | Not Specified | ~1 | FX-11 | 23.3 |
| 18c | Not Specified | ~1 | Galloflavin | Not Specified |
| 18d | Not Specified | ~1 | Not Specified | Not Specified |
| 15c (selective for hLDHA) | Not Specified | <10 (hLDHA), >100 (hLDHB) | Not Specified | Not Specified |
| 15d (selective for hLDHA) | Not Specified | <10 (hLDHA), >100 (hLDHB) | Not Specified | Not Specified |
| 16d (selective for hLDHA) | Not Specified | <10 (hLDHA), >100 (hLDHB) | Not Specified | Not Specified |
Experimental Protocols
The following is a representative molecular docking protocol synthesized from methodologies reported in studies of quinoline derivatives.[3][4][5]
Molecular Docking Protocol using AutoDock Vina
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR, DNA Gyrase, hLDHA) is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.
-
The protein structure is energy minimized to relieve any steric clashes.[5]
-
-
Ligand Preparation:
-
The 2D structures of the Ethyl 8-quinolinecarboxylate derivatives and reference compounds are drawn using a chemical drawing tool like ChemDraw.
-
The 2D structures are converted to 3D conformations.
-
The energy of the 3D ligand structures is minimized using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.[5]
-
-
Grid Generation:
-
A grid box is defined around the active site of the protein. The size and center of the grid are set to encompass the entire binding pocket.[6]
-
-
Molecular Docking:
-
AutoDock Vina is used to perform the docking calculations.[3][4] The program explores various conformations, positions, and orientations of the ligand within the defined grid box.
-
The search exhaustiveness is set to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).[6]
-
-
Analysis of Results:
-
The docking results are analyzed based on the binding affinity (docking score) provided in kcal/mol. The pose with the most negative docking score is considered the most favorable binding mode.
-
The binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the protein's active site are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by quinoline derivatives and a general workflow for molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. static.igem.wiki [static.igem.wiki]
A Comparative Analysis of the In Vitro Antimicrobial Activity of Synthesized Quinoline-Sulfonamide and Quinoline-Thiazole Derivatives
For Immediate Release
This publication provides a comparative analysis of the in-vitro antimicrobial efficacy of two classes of synthesized quinoline compounds: quinoline-sulfonamide and quinoline-thiazole derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the antimicrobial potential of novel heterocyclic compounds. The data presented is compiled from recent studies and aims to provide a clear, objective comparison to aid in future research and development efforts.
Introduction
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery and development of new antimicrobial agents. Quinoline derivatives have long been a promising scaffold in medicinal chemistry, with many exhibiting a broad spectrum of biological activities. This guide focuses on two promising classes of quinoline hybrids: those incorporating a sulfonamide moiety and those coupled with a thiazole ring. By presenting their antimicrobial performance side-by-side, we aim to highlight their potential and inform the strategic design of next-generation quinoline-based therapeutics.
Data Presentation: A Head-to-Head Comparison
The antimicrobial activities of a representative quinoline-sulfonamide and a quinoline-thiazole derivative are summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL and the Zone of Inhibition in mm. Lower MIC values and larger zones of inhibition indicate greater antimicrobial activity.
Table 1: In Vitro Antibacterial Activity of Representative Quinoline Derivatives
| Compound Class | Compound Name | Target Microorganism | Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
| Quinoline-Sulfonamide | N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus | ATCC 25923 | 0.1904[1] | 21[1] |
| Escherichia coli | ATCC 25922 | 6.09[1] | 19[1] | ||
| Quinoline-Thiazole | Compound 4m | Staphylococcus aureus | ATCC 6538 | 7.81[2] | Not Reported |
| Escherichia coli | ATCC 35218 | 7.81[2] | Not Reported | ||
| Escherichia coli | ATCC 25922 | 3.91[2] | Not Reported |
Table 2: In Vitro Antifungal Activity of Representative Quinoline Derivatives
| Compound Class | Compound Name | Target Microorganism | Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
| Quinoline-Sulfonamide | N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Candida albicans | ATCC 10231 | 0.1904[1] | 25[1] |
| Quinoline-Thiazole | Compound 4m | Candida albicans | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
-
Test Compounds: Stock solutions of the synthesized quinoline compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Bacterial/Fungal Strains: Pure cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are grown overnight on appropriate agar plates.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for bacteria, while RPMI-1640 medium is used for fungi.
-
96-Well Microtiter Plates: Sterile, flat-bottomed microtiter plates are used for the assay.
b. Inoculum Preparation:
-
Several colonies of the microorganism are picked from the agar plate and suspended in sterile saline or broth.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is then diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Assay Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the 96-well plates using the appropriate growth medium. The final volume in each well is typically 100 µL.
-
A 100 µL aliquot of the prepared inoculum is added to each well, resulting in a final volume of 200 µL.
-
Positive (inoculum without test compound) and negative (medium without inoculum) controls are included on each plate.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method is used to assess the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
a. Preparation of Materials:
-
Test Compounds: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the synthesized quinoline compounds.
-
Bacterial Strains: A standardized inoculum is prepared as described in the broth microdilution protocol.
-
Agar Plates: Mueller-Hinton agar (MHA) plates with a uniform depth of 4 mm are used.
b. Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the standardized bacterial suspension.
-
Excess fluid is removed by pressing the swab against the inside of the tube.
-
The swab is then used to streak the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.
-
The plate is allowed to dry for a few minutes before applying the disks.
c. Assay Procedure:
-
The antimicrobial-impregnated disks are placed on the surface of the inoculated MHA plate using sterile forceps.
-
The disks are gently pressed to ensure complete contact with the agar.
-
The plates are incubated at 35-37°C for 16-20 hours.
d. Interpretation of Results:
-
The diameter of the zone of complete growth inhibition around each disk is measured in millimeters (mm). A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro evaluation of the antimicrobial activity of synthesized quinoline compounds.
Caption: General workflow for in vitro antimicrobial activity evaluation of synthesized compounds.
Conclusion
This comparative guide highlights the potent antimicrobial activities of both quinoline-sulfonamide and quinoline-thiazole derivatives. The presented data suggests that both classes of compounds are promising scaffolds for the development of new antimicrobial agents. The quinoline-sulfonamide cadmium (II) complex demonstrated particularly strong activity against both bacteria and fungi. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and safety profiles of these promising quinoline derivatives. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in this field.
References
Comparative Analysis of Quinoline-Based Metal-Organic Frameworks Against ZIF-8 and UiO-66
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization and comparative performance of a representative quinoline-based Metal-Organic Framework (MOF) versus the benchmark materials, ZIF-8 and UiO-66.
The field of metal-organic frameworks (MOFs) has seen exponential growth, driven by their exceptional porosity, tunable structures, and vast potential in applications ranging from gas storage and catalysis to drug delivery. While numerous MOF families have been extensively studied, those incorporating quinoline-based linkers are emerging as a promising subclass, particularly for applications leveraging their inherent luminescent properties. This guide provides a detailed comparison of a representative quinoline-containing MOF, a zirconium-based framework synthesized with quinoline-2,6-dicarboxylic acid (hereafter referred to as Zr-QDA), with two of the most well-characterized and widely used MOFs: Zeolitic Imidazolate Framework-8 (ZIF-8) and UiO-66.
Performance Comparison: Zr-QDA vs. ZIF-8 vs. UiO-66
This section summarizes the key structural and stability characteristics of the three MOFs, offering a clear, data-driven comparison for researchers evaluating materials for their specific applications.
| Property | Zr-QDA (Quinoline-based MOF) | ZIF-8 (Zeolitic Imidazolate Framework) | UiO-66 (Universitetet i Oslo-66) |
| Metal Node | Zirconium (Zr) | Zinc (Zn) | Zirconium (Zr) |
| Organic Linker | Quinoline-2,6-dicarboxylic acid | 2-methylimidazole | Terephthalic acid (1,4-benzenedicarboxylic acid) |
| Powder X-Ray Diffraction (PXRD) Main Peaks (2θ) | Characteristic peaks indicative of crystalline structure (specific angles not detailed in literature)[1] | 7.3°, 10.4°, 12.7°, 14.7°, 16.5°, 18.0° | 7.4°, 8.5°, 12.1°, 14.8°, 17.1°, 25.7° |
| Thermal Stability (TGA) | Stable up to approximately 440°C[1] | Stable up to approximately 400-550°C | Stable up to approximately 500°C |
| BET Surface Area (m²/g) | Data not readily available in literature. Porosity is inherent to MOF structure. | ~1300 - 1800 | ~1000 - 1600 |
| Key Features | Luminescent; potential for sensing applications[1] | High thermal and chemical stability; sodalite zeolite topology. | Exceptional thermal, chemical, and mechanical stability. |
Experimental Protocols
Detailed methodologies for the synthesis of Zr-QDA, ZIF-8, and UiO-66 are provided below to facilitate reproducibility and further research.
Synthesis of Zr-QDA (Quinoline-based MOF)
A solvothermal method is employed for the synthesis of the Zr-QDA MOF.[1]
-
Preparation of the Reaction Mixture: A mixture of Zirconium(IV) chloride (ZrCl₄), quinoline-2,6-dicarboxylic acid (H₂QDA), and trifluoroacetic acid (as a modulator) in a 1:1:10 molar ratio is prepared in N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: The mixture is sealed in a suitable vessel and heated in an oven.
-
Isolation and Washing: After cooling, the resulting solid product is collected and washed with fresh DMF and then methanol to remove unreacted starting materials.
-
Activation: To activate the MOF, the methanol-exchanged sample is heated under high vacuum at 120°C for 24 hours.[1]
Synthesis of ZIF-8
ZIF-8 can be synthesized using various methods; a common solvothermal procedure is described here.
-
Preparation of Precursor Solutions: Two separate solutions are prepared. Solution A consists of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) dissolved in methanol. Solution B consists of 2-methylimidazole dissolved in methanol.
-
Mixing and Crystallization: Solution A is rapidly poured into Solution B with vigorous stirring at room temperature. The mixture is stirred for a defined period (e.g., 10 minutes) until crystallization begins, and then left undisturbed for 24 hours.
-
Isolation and Washing: The resulting white precipitate is collected by centrifugation and washed multiple times with fresh methanol.
-
Drying: The final product is dried under vacuum or in a low-temperature oven.
Synthesis of UiO-66
UiO-66 is typically synthesized via a solvothermal reaction.
-
Preparation of the Reaction Mixture: Zirconium(IV) chloride (ZrCl₄) and terephthalic acid (H₂BDC) are dissolved in N,N-dimethylformamide (DMF). Often, a modulator such as hydrochloric acid or acetic acid is added to control crystal size and defects.
-
Solvothermal Reaction: The mixture is sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature (e.g., 120°C) for a designated time (e.g., 24 hours).
-
Isolation and Washing: After cooling to room temperature, the white crystalline product is collected by filtration or centrifugation and washed thoroughly with DMF and then with a solvent like ethanol or methanol.
-
Activation: The washed product is activated by heating under vacuum to remove residual solvent molecules from the pores.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes and comparisons discussed, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and characterization of MOFs.
Caption: Logical comparison of key characteristics of Zr-QDA, ZIF-8, and UiO-66.
Concluding Remarks
The comparative analysis reveals that while ZIF-8 and UiO-66 are benchmark materials with well-documented high surface areas and exceptional stability, quinoline-based MOFs such as Zr-QDA offer unique functionalities like luminescence, which can be pivotal for sensing and imaging applications. The thermal stability of Zr-QDA is comparable to that of ZIF-8 and UiO-66, making it a robust candidate for various applications.
Further research is warranted to fully elucidate the porous properties of Zr-QDA and other quinoline-based MOFs, including quantitative measurements of their BET surface area. Such data will be crucial for a more direct comparison of their performance in applications where high porosity is a key requirement, such as drug loading and release. This guide serves as a foundational resource for researchers interested in exploring the burgeoning field of quinoline-based MOFs and their potential to address challenges in drug development and materials science.
References
A Comparative Guide: Cross-Referencing Experimental and Computational Data for Ethyl 8-quinolinecarboxylate
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of experimental spectroscopic data with computational predictions for Ethyl 8-quinolinecarboxylate, providing valuable insights for structural elucidation and analysis.
This guide presents a detailed comparison of available experimental spectroscopic data for this compound with theoretical values obtained from computational chemistry methods. By cross-referencing these datasets, researchers can gain a deeper understanding of the molecule's structural and electronic properties, aiding in its identification, characterization, and application in drug discovery and development.
Data Presentation: A Comparative Analysis
Spectroscopic Data
| Parameter | Experimental Value | Computational Prediction |
| ¹H NMR (CDCl₃, 300 MHz) | δ 8.93 (d, J=8.4 Hz, 1H), 8.17 (d, J=7.2 Hz, 1H), 7.98 (d, J=8.2 Hz, 1H), 7.86 (d, J=8.1 Hz, 1H), 7.60 (t, J=7.2 Hz, 1H), 7.52–7.43 (m, 2H), 4.45 (q, J=7.2 Hz, 2H), 1.44 (t, J=7.2 Hz, 3H)[1] | Not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. | Not available in the searched literature. |
| IR Spectroscopy | Data not available in the searched literature. | Not available in the searched literature. |
| Mass Spectrometry | Data not available in the searched literature. | Not available in the searched literature. |
| UV-Vis Spectroscopy | Data not available in the searched literature. | Not available in the searched literature. |
Note: The provided ¹H NMR data is a critical experimental benchmark. The absence of other experimental and specific computational data for the parent molecule highlights a gap in the current literature and presents an opportunity for further research.
Experimental and Computational Protocols
To facilitate further research and a more direct comparison, this section outlines the standard methodologies employed for obtaining both experimental and computational data for quinoline derivatives.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A solution of the synthesized and purified this compound is prepared in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300 or 400 MHz for ¹H NMR). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or in a suitable solvent.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹. The positions of absorption bands are reported in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate gas-phase ions of the molecule.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined using a mass analyzer.
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Data Acquisition: The absorption spectrum is recorded over the ultraviolet and visible range (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is reported.
-
Computational Protocols
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting spectroscopic data.
-
Geometry Optimization: The first step in any computational study is to determine the lowest energy conformation of the molecule. This is typically achieved using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)).
-
NMR Chemical Shift Prediction:
-
The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors.
-
These shielding tensors are then converted to chemical shifts by referencing them to a standard compound (e.g., TMS) calculated at the same level of theory.
-
-
IR Frequency Prediction:
-
Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates.
-
The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.
-
-
UV-Vis Spectra Prediction:
-
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths.
-
These calculations provide the predicted λmax values and the nature of the electronic transitions (e.g., π→π* or n→π*).
-
Visualization of Methodologies
To clarify the workflow and relationships in this comparative analysis, the following diagrams are provided.
Caption: Workflow for the experimental characterization of this compound.
Caption: Workflow for the computational prediction of spectroscopic data for this compound.
Caption: Logical relationship for cross-referencing experimental and computational data.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 8-Quinolinecarboxylate
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides an in-depth, procedural framework for the safe disposal of Ethyl 8-quinolinecarboxylate, grounded in established safety protocols and regulatory standards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from safety data for structurally similar compounds, including other quinoline carboxylates and derivatives, and general principles of chemical waste management. It is imperative to consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety (EHS) department for specific disposal requirements.
Understanding the Hazard Profile
This compound belongs to the quinoline family of compounds. Quinoline itself is recognized by the U.S. Environmental Protection Agency (EPA) as a substance that can cause irritation to the eyes, nose, and throat, and may have effects on the liver.[1][2][3] The EPA has also provisionally classified quinoline as a possible human carcinogen.[1][3][4]
Based on data from related quinoline derivatives, this compound should be handled as a compound that is potentially:
-
Toxic to aquatic life.
Therefore, all handling and disposal procedures must be designed to minimize exposure to personnel and prevent environmental release.
Table 1: Inferred Hazard Summary for this compound
| Hazard Type | Potential Effect | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[6][8] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6][7] | Wear protective gloves and clothing.[7][9] |
| Eye Damage/Irritation | Causes serious eye irritation.[5][6][7] | Wear safety glasses with side-shields or goggles.[9] |
| Respiratory Irritation | May cause respiratory irritation.[5][6][8] | Avoid breathing dust/fumes. Use in a well-ventilated area or with local exhaust.[9][10] |
| Aquatic Toxicity | Potentially toxic to aquatic life. | Avoid release to the environment. Prevent entry into drains and waterways.[11] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE. The selection of PPE is a foundational aspect of a laboratory's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[10]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[11]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[7][9]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.[7]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator may be required.[7][9]
Step-by-Step Disposal Protocol
The disposal of chemical waste is strictly regulated. The guiding principle is to manage waste from "cradle to grave" to protect human health and the environment, as outlined in the Resource Conservation and Recovery Act (RCRA).[4]
Step 1: Waste Identification and Classification
-
This compound waste must be classified as hazardous chemical waste. Do not mix it with non-hazardous waste.
Step 2: Waste Segregation
-
Dedicate a specific, properly labeled waste container for this compound and related materials (e.g., contaminated wipes, gloves).
-
Do not mix this waste with incompatible materials, such as strong oxidizing agents, strong acids, or strong bases, to prevent hazardous reactions.[7][10]
Step 3: Container Selection and Labeling
-
Use a container that is in good condition, compatible with the chemical, and has a secure screw-top cap.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Toxic").
Step 4: Accumulation of Waste
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation.
-
Keep the container closed at all times, except when adding waste.
Step 5: Disposal of Contaminated Materials
-
Any materials that come into direct contact with this compound, such as pipette tips, wipes, and gloves, must be considered hazardous waste and placed in the designated solid waste container.
-
For glassware, rinse with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected as hazardous waste. Subsequent rinses may be managed as non-hazardous, pending your institution's specific policies.
Step 6: Arranging for Pickup and Disposal
-
Once the waste container is full or is no longer being added to, arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.
-
Do not pour this compound down the drain. This is critical to prevent environmental contamination and is strictly prohibited for many chemicals.[11]
The final disposal method will be determined by the waste disposal facility but often includes incineration in a chemical incinerator equipped with an afterburner and scrubber system.
Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory, ensuring that your vital research and development work is conducted responsibly.
References
- 1. epa.gov [epa.gov]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Health And Environmental Effects Profile for Quinoline | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 5. 8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 86-59-9 Name: 8-Quinolinecarboxylic Acid8-Quinolinecarboxylic acidQuinoline-8-carboxylic acidquinoline-8-carboxylic acid [xixisys.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Ethyl 8-quinolinecarboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 8-quinolinecarboxylate was not located. The following guidance is based on the general hazards associated with quinoline derivatives and information from the SDS of structurally similar compounds. It is imperative to treat this compound as a potentially hazardous substance and to handle it with care in a controlled laboratory environment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The required PPE for handling this compound is summarized below.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[1] Inspect gloves for degradation or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[1][2] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | Required when handling the solid, powdered form to prevent inhalation of dust particles.[1] Necessary for handling solutions with volatile solvents or when vapors may be generated.[1] | Task-Dependent |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Protects skin and personal clothing from contamination.[1][2] An apron is recommended for larger quantities or when a significant risk of splashing exists. | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles during activities with a high risk of splashes, such as bulk transfers or reactions.[1] | Secondary |
Operational Plan: Step-by-Step Handling Procedure
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Preparation and Donning PPE: Before entering the designated handling area, put on a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[1] If handling the solid form where dust may be generated, a particulate respirator is required.[1]
-
Weighing and Transfer: Conduct all weighing and transfer of the solid material within a chemical fume hood to minimize inhalation exposure. Use a spatula for transfers and handle gently to avoid creating dust.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[1] If using a volatile solvent, ensure this is performed in a fume hood and consider using a respirator with organic vapor cartridges.[1]
-
Experimental Procedures: Maintain a safe distance from all reactions and use appropriate shielding. Direct contact with the substance should be avoided at all times.[1]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][4]
Disposal Plan
Improper disposal of quinoline derivatives can lead to environmental contamination.[5] All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste in separate, clearly labeled hazardous waste containers.[1][2]
-
Container Management: Ensure waste containers are kept tightly sealed when not in use and are stored in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with this compound. Use an appropriate solvent for the initial rinse, followed by a thorough washing with soap and water.[1] Collect the initial solvent rinse as hazardous waste.
-
Final Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company.[2] Do not pour any waste containing this compound down the drain.[2]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling and disposing of this compound, integrating key safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
